5-Fluorouracil-6-d1
Description
Structure
3D Structure
Properties
IUPAC Name |
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575933 | |
| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90344-84-6 | |
| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluorouracil-6-d1 chemical properties and structure
An In-Depth Technical Guide to 5-Fluorouracil-6-d1: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (5-FU-d1), a deuterated isotopologue of the widely used antineoplastic agent 5-Fluorouracil (5-FU). Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, structure, synthesis, and critical applications of 5-FU-d1, with a focus on its utility in metabolic research and as an internal standard in quantitative bioanalysis.
Introduction: The Significance of Isotopic Labeling
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy regimens for several decades, particularly for solid tumors such as colorectal, breast, and gastric cancers.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA, ultimately leading to cell death.[3][4][5] To better understand its pharmacokinetics, metabolism, and accurately quantify its concentration in biological matrices, stable isotope-labeled internal standards are indispensable.
This compound is the deuterated analog of 5-FU, where the hydrogen atom at the 6th position of the pyrimidine ring is replaced by a deuterium atom. This substitution results in a molecule that is chemically identical to 5-FU in its reactivity but possesses a higher mass. This key difference makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled drug during chromatography but is distinguishable by its mass-to-charge ratio (m/z).[6][7] Furthermore, its use is pivotal in metabolic studies to trace the fate of the parent drug without the complications of radioisotope handling.[8]
Chemical Structure and Physicochemical Properties
The core structure of 5-FU-d1 is a pyrimidine ring, a foundational component of nucleobases. The strategic placement of a fluorine atom at position 5 is critical to its anticancer activity, while the deuterium at position 6 provides the isotopic label.
Structural Representation
Caption: Chemical structure of this compound with atom numbering.
Physicochemical Data Summary
The introduction of deuterium slightly increases the molecular weight but does not significantly alter other physicochemical properties like solubility or pKa compared to 5-FU.
| Property | Value | Source |
| CAS Number | 90344-84-6 | [9][10][11] |
| Molecular Formula | C₄H₂DFN₂O₂ | [11][12] |
| Molecular Weight | 131.08 g/mol | [9][11][12] |
| Appearance | White Solid | [11] |
| Isotopic Purity | Typically ≥99% | [9] |
| Storage | 2-8°C, Refrigerator | [11] |
| Synonyms | 5-Fluoro-2,4(1H,3H)pyrimidinedione-d1, 5-FU-d1 | [11][12] |
Synthesis Pathway
The synthesis of 5-FU-d1 is not commonly detailed in standard literature but can be inferred from established methods for synthesizing 5-FU.[13] A common industrial route involves the direct fluorination of uracil. To produce the deuterated analog, a plausible approach would involve the synthesis of 6-deuterated uracil as a key intermediate, followed by fluorination.
Conceptual Synthesis Workflow
The rationale behind this multi-step process is to introduce the deuterium label at a stable position early in the synthesis before performing the more reactive fluorination step.
Caption: A plausible synthetic workflow for this compound.
Core Applications in Research and Development
The primary value of 5-FU-d1 lies in its application where distinguishing it from the endogenous or administered unlabeled 5-FU is critical.
Pharmacokinetic and Metabolic Studies
5-FU undergoes extensive and rapid catabolism in the body, primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[14][15] DPD deficiency can lead to severe toxicity.[3][6] Using 5-FU-d1 allows researchers to administer the labeled drug and trace its conversion into various metabolites, such as 5,6-dihydro-5-fluorouracil (DHFU), without interference from the unlabeled drug.[5] This is crucial for understanding individual patient metabolism and developing strategies to mitigate toxicity.[8]
Caption: Catabolic and anabolic pathways of 5-Fluorouracil.
Gold Standard for Quantitative Bioanalysis
In therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accurate measurement of drug concentrations in biological fluids like plasma is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[16][17][18]
Causality: The ideal internal standard (IS) for LC-MS/MS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) compound like 5-FU-d1 is the "gold standard" IS. It has nearly identical retention time and ionization efficiency as 5-FU but does not suffer from the ion suppression or enhancement effects that a different chemical entity (analog IS) might.[7] This ensures the highest possible accuracy and precision in quantification.[6]
Experimental Protocol: Quantification of 5-FU in Human Plasma using LC-MS/MS
This protocol provides a self-validating system for the accurate determination of 5-FU concentrations, a critical component of TDM for patients undergoing chemotherapy.
Objective
To accurately quantify the concentration of 5-Fluorouracil in human plasma samples using a validated UPLC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
5-Fluorouracil (Analyte)
-
This compound (Internal Standard, IS)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ethyl Acetate (LC-MS Grade)
-
2-Propanol (LC-MS Grade)
-
Ultrapure Water
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of 5-FU and 5-FU-d1 in methanol.
-
From the stock solutions, prepare a series of 5-FU working solutions (for calibration curve and quality controls) and a single 5-FU-d1 working solution (e.g., 1 µg/mL) by serial dilution with 50:50 methanol:water.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: LLE is chosen to efficiently remove proteins and phospholipids from the plasma matrix, which can cause significant ion suppression and contaminate the MS system.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 5-FU-d1 IS working solution. Vortex briefly.
-
Add 500 µL of extraction solvent (e.g., 10:1 ethyl acetate:2-propanol).[19]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A. Vortex to dissolve.
-
-
UPLC-MS/MS Analysis:
-
Rationale: A reversed-phase C18 column is used to retain the polar 5-FU. A gradient elution ensures a sharp peak shape and separation from matrix components. Negative ion mode ESI is selected for its high sensitivity for deprotonating the acidic N-H groups of 5-FU.
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[20]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex, Waters)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
5-FU: 129.0 > 42.0 [m/z, M-H]⁻
-
5-FU-d1 (IS): 130.0 > 42.0 [m/z, M-H]⁻
-
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte (5-FU) to the internal standard (5-FU-d1). Construct a calibration curve using weighted (1/x²) linear regression.
-
Bioanalytical Workflow Diagram
Caption: Workflow for the bioanalysis of 5-FU using 5-FU-d1 as an internal standard.
Conclusion
This compound is a vital tool for the pharmaceutical and clinical research communities. Its role as a stable isotope-labeled internal standard ensures the highest fidelity in quantitative bioanalysis, which is critical for the safe and effective administration of 5-FU. Furthermore, its application in metabolic research provides invaluable insights into the drug's disposition and the enzymatic pathways that govern its efficacy and toxicity. The methodologies and principles outlined in this guide underscore the importance of precision and scientific rigor in the development and monitoring of chemotherapeutic agents.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][11]
-
Shani, J., Wolf, W., Schlesinger, T., Atkins, H. L., Casella, V. R., Fowler, J. S., Greenberg, D., Ido, T., Lambrecht, R. M., MacGregor, R., Mantescu, C., Neirinckx, R., Sodd, V., Som, P., & Wolf, A. P. (1978). Metabolic and distribution studies with radiolabeled 5-fluorouracil. International Journal of Nuclear Medicine and Biology, 5(1), 19-28. Retrieved from [Link][8]
-
Al-Tannak, N. F., & Al-Hassawi, N. A. (2014). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chemical and Pharmaceutical Research, 6(5), 1044-1050. Retrieved from [Link][16]
-
Scacheri, P. C., & Jigmond, M. J. (2006). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Organic letters, 8(26), 6003–6005. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorouracil. PubChem. Retrieved from [Link][21]
-
Breda, M., & Barattè, S. (2000). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Chromatographia, 51(Suppl. 1), S225-S232. Retrieved from [Link][22]
-
Zhao, L., Zhang, Y. B., Liu, Y., Wang, Y. Q., Song, Y. L., & Zhang, Z. R. (2010). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Archiv der Pharmazie, 343(6), 332-338. Retrieved from [Link][1]
-
Galarza, A. F., Valenti, V., Fages, C., Villani, P., Pisano, C., & Carminati, P. (2005). Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling. Therapeutic Drug Monitoring, 27(3), 362-368. Retrieved from [Link][23]
-
Pai, A., Jayachandran, E., Sidhan, S., & G, K. (2019). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 9(10), 223. Retrieved from [Link][17]
-
Opletalová, V., & Pšenková, J. (2010). 5-Fluorouracil – Characteristics and Analytical Determination. Ceska a Slovenska Farmacie, 59(4), 151-158. Retrieved from [Link][24]
-
Wang, L., Wang, H., & Liu, H. (2011). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 19(3), 321-326. Retrieved from [Link][25]
-
McLeod, H. L., Milne, L. H., & Johnston, S. J. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine, 28, 111-120. Retrieved from [Link][14]
-
Gan, B. K., Rullah, K., Yong, C. Y., & Tan, W. S. (2020). 1H-NMR and 13C-NMR spectra of 5-FA. ResearchGate. Retrieved from [Link][26]
-
Filace, F. (2013). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. DORAS | DCU Research Repository. Retrieved from [Link][27]
-
Andersen, M. K., Dimeski, G., Agnew, J. B., & Atherton, T. J. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry, 47(6), 759-766. Retrieved from [Link][19]
-
Yulianita, A., Ibrahim, S., & Harahap, Y. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon, 7(12), e08544. Retrieved from [Link][20]
-
National Institute of Standards and Technology. (n.d.). 5-Fluorouracil. NIST WebBook. Retrieved from [Link][28]
-
Liu, Y., Chen, Y., Wei, Y., & Zhang, H. (2013). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 18(10), 12896-12906. Retrieved from [Link][29]
-
Lee, S. B., Park, H., & Lee, D. Y. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 15(7), 1756. Retrieved from [Link][30]
-
ResearchGate. (n.d.). Structures of 5-fluorouracil and its prodrugs. Retrieved from [Link][31]
-
Aydin, H. H., Yasar, N., & Ceylan, A. (2016). Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. Journal of Oncological Sciences, 2(2), 37-43. Retrieved from [Link][18]
-
van Kuilenburg, A. B. P., & van Lenthe, H. (2004). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 29, 236-239. Retrieved from [Link][6]
-
Patel, P. M., & Patel, N. J. (2023). Fluorouracil. StatPearls. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Chemical structure of 5-fluorouracil. Retrieved from [Link][32]
-
Moore, A. Y. (2009). Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders. Journal of Dermatological Treatment, 20(6), 328-335. Retrieved from [Link][33]
-
ResearchGate. (n.d.). Metabolism of 5-fluorouracil (5-FU). Retrieved from [Link][5]
-
Miller, E. (1971). The metabolism and pharmacology of 5-fluorouracil. Journal of Surgical Oncology, 3(3), 309-315. Retrieved from [Link][34]
-
Miura, K., & Kinouchi, M. (2017). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 9(5), 42. Retrieved from [Link][15]
-
Rosing, H., van der Vlist, J., Beijnen, J. H., & Schellens, J. H. M. (2011). Increasing tumoral 5-fluorouracil concentrations during a 5-day continuous infusion: a microdialysis study. Cancer Chemotherapy and Pharmacology, 67(3), 567-575. Retrieved from [Link][7]
-
Cano, J. P., Rigault, J. P., Aubert, C., Carcassonne, Y., & Seitz, J. F. (1979). Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics. Bulletin du Cancer, 66(1), 67-74. Retrieved from [Link][35]
-
ResearchGate. (n.d.). Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil. Retrieved from [Link][36]
-
Malet-Martino, M. C., Martino, R., & Vialaneix, J. P. (1988). Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model. NMR in Biomedicine, 1(3), 113-120. Retrieved from [Link][37]
Sources
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nvkc.nl [nvkc.nl]
- 7. Increasing tumoral 5-fluorouracil concentrations during a 5-day continuous infusion: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic and distribution studies with radiolabeled 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 5-Fluorouracil-6-d1_北京科量技术有限公司 [gjbzwzw.com]
- 13. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 14. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jfda-online.com [jfda-online.com]
- 26. researchgate.net [researchgate.net]
- 27. doras.dcu.ie [doras.dcu.ie]
- 28. 5-Fluorouracil [webbook.nist.gov]
- 29. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The metabolism and pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated 5-Fluorouracil (D-5-FU), a molecule of significant interest in pharmaceutical development. By strategically replacing hydrogen atoms with deuterium, the metabolic stability of 5-Fluorouracil (5-FU) can be enhanced, potentially leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[1][2][][4] This guide delves into the mechanistic rationale behind deuteration, details established and innovative synthetic methodologies, and outlines rigorous purification and analytical validation protocols. Authored from the perspective of a Senior Application Scientist, this document aims to bridge theoretical chemistry with practical, field-proven insights to empower researchers in their pursuit of developing next-generation cancer therapeutics.
Introduction: The Rationale for Deuterating 5-Fluorouracil
5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors since its synthesis in 1957, functions as a pyrimidine analog that disrupts DNA synthesis and repair in rapidly dividing cancer cells.[5][6][7] However, its clinical utility is often hampered by a narrow therapeutic window and significant toxicity.[7] Deuteration, the substitution of hydrogen with its stable, non-radioactive isotope deuterium, offers a compelling strategy to refine the pharmacological properties of 5-FU.
The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][] This seemingly subtle modification can significantly slow the rate of drug metabolism, primarily in the liver, leading to several potential advantages:[1]
-
Improved Metabolic Stability: A reduced rate of breakdown can lead to a longer drug half-life.[1][]
-
Enhanced Therapeutic Efficacy: Sustained therapeutic concentrations may improve treatment outcomes.[]
-
Reduced Toxic Metabolite Formation: Slower metabolism can minimize the generation of harmful byproducts.[1]
-
Lower Dosage Requirements: A longer duration of action could allow for smaller or less frequent doses, improving patient compliance.[]
The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), serves as a clinical precedent for the potential of this strategy. This guide will now explore the practical aspects of applying this principle to the synthesis and purification of deuterated 5-Fluorouracil.
Synthetic Strategies for Deuterated 5-Fluorouracil
The introduction of deuterium into the 5-FU scaffold can be achieved at various positions. Labeling at the C6 position is of particular interest as this site is involved in the metabolic breakdown of the drug. This section outlines key synthetic approaches.
Direct H-D Exchange of Uracil Derivatives
A straightforward approach involves the direct exchange of hydrogen for deuterium on a uracil precursor. This can often be achieved under acidic or basic conditions in the presence of a deuterium source, such as deuterium oxide (D₂O).
A notable method involves the use of a heterogeneous Palladium on carbon (Pd/C) catalyst in a D₂O-H₂ system.[8] This technique facilitates deuterium incorporation into the base moiety of nucleic acids and can be applied to uracil derivatives.[8] The efficiency of the exchange can be influenced by temperature, with higher temperatures generally leading to greater deuterium incorporation.[8]
Deconstruction-Reconstruction Strategy for Pyrimidine Labeling
A more versatile and recently developed method is the deconstruction-reconstruction strategy.[9][10][11][12] This powerful technique allows for high isotopic enrichment across a variety of pyrimidine structures, including complex drug-like molecules.[9][10][11][12]
The process can be summarized as follows:
-
Deconstruction: The pyrimidine ring is opened to form a vinamidinium salt.[9][10][11][12]
-
Deuteration: The intermediate vinamidinium salt can be selectively deuterated.[10][12]
-
Reconstruction: The deuterated intermediate is then cyclized with a labeled amidine under basic conditions to form the isotopically enriched pyrimidine.[9][10][11][12]
This method offers the flexibility to introduce deuterium at specific positions and can be combined with the use of other labeled reagents to generate various isotopologs.[10][12]
Synthesis via Silylated Intermediates
A common and efficient route to 5-Fluorouracil itself involves the use of silylated intermediates. This approach can be adapted for the synthesis of deuterated analogs by using a deuterated starting material.
A key intermediate is 5-fluoro-2,4-bis(trimethylsilyloxy)pyrimidine. This compound can be synthesized from 5-Fluorouracil. By analogy, a deuterated version of this intermediate could be prepared from a deuterated 5-FU precursor.
Purification of Deuterated 5-Fluorouracil
Achieving high purity is paramount for any pharmaceutical compound. The purification of deuterated 5-FU involves removing unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. A multi-step approach combining recrystallization and chromatography is typically employed.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of D-5-FU. For 5-Fluorouracil, various solvent systems have been explored, including mixtures of organic solvents and water (e.g., DMF/water, acetone/water).[13] A typical protocol involves:
-
Dissolution: Dissolving the crude D-5-FU in a suitable solvent or solvent mixture at an elevated temperature.[13]
-
Crystallization: Slowly cooling the solution to allow for the formation of pure crystals.[13]
-
Isolation: Filtering the crystals and washing them with a cold solvent to remove residual impurities.[13]
-
Drying: Drying the purified crystals under vacuum.[13]
The efficiency of this process can be optimized by adjusting the solvent composition, cooling rate, and the number of recrystallization cycles.[13]
Chromatographic Methods
For achieving the highest purity, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of 5-FU and its derivatives.[14][15][16][17]
Key Considerations for HPLC Purification:
-
Stationary Phase: Reversed-phase columns, such as C18, are commonly used.[16][18] Spherisorb ODS-2 has been shown to provide excellent separation for fluoropyrimidines.[18]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol) is typical.[16] An acidic mobile phase, such as 0.05 M monobasic ammonium phosphate (pH 3.5), can achieve optimal resolution.[18]
-
Detection: UV detection at a wavelength of approximately 265 nm is suitable for 5-FU.[14]
Gas chromatography (GC) can also be employed, often requiring a derivatization step to increase the volatility of the analyte.[14][19]
Analytical Validation
Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final deuterated 5-Fluorouracil product.
Purity Assessment
The purity of the synthesized D-5-FU is typically determined by HPLC.[13] The goal is to achieve a purity of >99%, with individual impurities below 0.1%.
Structural Confirmation and Isotopic Enrichment
A combination of spectroscopic techniques is used to confirm the chemical structure and determine the level of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions. ¹³C and ¹⁹F NMR provide further structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact mass of the deuterated molecule and quantifying the isotopic enrichment.
Experimental Protocols
General Synthesis of Deuterated 5-Fluorouracil (Illustrative)
This is a generalized protocol and requires optimization based on the specific deuteration strategy employed.
-
Reaction Setup: A flame-dried round-bottom flask is charged with the starting pyrimidine derivative and a magnetic stir bar.
-
Deuterium Source: The flask is evacuated and backfilled with an inert atmosphere (e.g., argon). A deuterated solvent (e.g., D₂O, deuterated methanol) and any necessary catalysts or reagents are added via syringe.
-
Reaction: The reaction mixture is stirred at the appropriate temperature for a specified period. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, the reaction is quenched, and the crude product is isolated by extraction or precipitation.
-
Purification: The crude product is purified by recrystallization followed by preparative HPLC.
HPLC Method for Purity Analysis
-
Column: Spherisorb ODS-2, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 0.05 M NH₄H₂PO₄ (pH 3.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Temperature: Ambient
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Scalable, cost-effective | Lower resolution for closely related impurities | 95-99% |
| Preparative HPLC | High resolution, excellent for final polishing | Lower capacity, more expensive | >99.5% |
Visualizations
Caption: General workflow for the purification and validation of deuterated 5-Fluorouracil.
Conclusion
The synthesis and purification of deuterated 5-Fluorouracil represent a promising avenue for enhancing the therapeutic potential of this widely used anticancer agent. By leveraging modern synthetic strategies, such as the deconstruction-reconstruction approach, and employing rigorous purification and analytical techniques, researchers can produce high-purity, isotopically enriched D-5-FU for further preclinical and clinical investigation. This guide provides a foundational framework to support these endeavors, with the ultimate goal of developing safer and more effective cancer therapies.
References
- Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society.
-
Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link]
-
Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. figshare. [Link]
-
ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs. [Link]
-
American Chemical Society. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. [Link]
-
Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 165-176. [Link]
-
Bioscientia. (2023). Deuterated Drugs. [Link]
-
ResearchGate. (n.d.). H-D exchange reaction of uracil derivatives. [Link]
-
A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. (2023). Molecules, 28(6), 2786. [Link]
-
The supramolecular self-assembly of 5-fluorouracil and caffeic acid through cocrystallization strategy opens up a new way for the development of synergistic antitumor pharmaceutical cocrystal. (2021). CrystEngComm, 23(16), 3041-3050. [Link]
-
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2006). Journal of Chromatography B, 837(1-2), 1-10. [Link]
- Composition of 5-fluorouracil and refining method therefor. (2021).
-
Heller, S. R. (1968). 1-H NMR studies on deuterium-hydrogen exchange at C-5 in uridines. Biochemical and Biophysical Research Communications, 32(6), 998-1001. [Link]
-
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2006). Journal of Chromatography B, 837(1-2), 1-10. [Link]
-
Modulating the solubility and pharmacokinetic properties of 5-fluorouracil via cocrystallization. (2020). CrystEngComm, 22(16), 2819-2828. [Link]
-
Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. (2007). Organic Letters, 9(22), 4523-4526. [Link]
-
Improved chemical syntheses of 5,6-dihydro-5-fluorouracil. (2007). Organic Letters, 9(22), 4523-4526. [Link]
-
Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. (2012). Journal of Food and Drug Analysis, 20(4), 947-951. [Link]
-
Analytical method development and validation of anticancer agent, 5-fluorouracil, and its metabolites in biological matrices: An updated review. (2020). Critical Reviews in Analytical Chemistry, 51(6), 566-587. [Link]
-
Comments on "Cocrystallization of 5-fluorouracil with gallic acid: A novel 5-fluorouracil cocrystal displaying synergistic anti-tumor activity both in oral and intraperitoneal injection administration". (2024). European Journal of Pharmaceutics and Biopharmaceutics, 197, 114217. [Link]
-
Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. (2016). International Journal of Pharmaceutical Sciences Review and Research, 39(1), 41-44. [Link]
-
Improving the Membrane Permeability of 5-Fluorouracil via Cocrystallization. (2016). Crystal Growth & Design, 16(7), 3994-4001. [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2008). Molecules, 13(4), 815-825. [Link]
-
The synthesis of 18 F-5-fluorouracil. VII. (1973). Journal of Nuclear Medicine, 14(1), 63-64. [Link]
-
Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. (2015). Molecules, 20(9), 16209-16222. [Link]
-
Convenient synthesis of 5-fluorouracil. (1972). The Journal of Organic Chemistry, 37(19), 2933-2934. [Link]
-
5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine. (n.d.). PubChem. [Link]
-
Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. (1980). Journal of Chromatography B: Biomedical Sciences and Applications, 183(3), 269-279. [Link]
-
A Study of 5-Fluorouracil Desorption from Mesoporous Silica by RP-UHPLC. (2019). Molecules, 24(20), 3748. [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2008). Molecules, 13(4), 815-825. [Link]
-
Preparation of 5-fluorouracil nanoparticles by supercritical antisolvents for pulmonary delivery. (2013). International Journal of Nanomedicine, 8, 437-446. [Link]
-
Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. (2015). International Journal for Pharmaceutical Research Scholars, 4(1), 210-215. [Link]
-
5-Fluoro-2,4-bis-[(trimethylsilyl)oxy]-pyrimidine. (n.d.). Chemical-Suppliers.com. [Link]
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm. [Link]
-
Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. (2018). Expert Opinion on Drug Metabolism & Toxicology, 14(7), 701-713. [Link]
-
Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. (2018). Chemosphere, 208, 34-42. [Link]
Sources
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 4. bioscientia.de [bioscientia.de]
- 5. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Stable Isotope Labeling of Pyrimidines Using a DeconstructionâReconstruction Strategy - figshare - Figshare [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Certificate of Analysis and Specifications of 5-Fluorouracil-6-d1
This guide provides an in-depth analysis of the essential quality attributes and analytical methodologies pertinent to the Certificate of Analysis (CoA) for 5-Fluorouracil-6-d1. Designed for researchers, scientists, and professionals in drug development, this document elucidates the scientific principles underpinning the specifications of this critical deuterated active pharmaceutical ingredient (API).
Introduction: The Significance of Deuteration in 5-Fluorouracil
5-Fluorouracil (5-FU) is a potent antineoplastic agent that has been a cornerstone of chemotherapy for decades.[1][2] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of DNA, thereby impeding the proliferation of rapidly dividing cancer cells.[1] The strategic replacement of a hydrogen atom with its stable, heavier isotope, deuterium, at the 6-position of the pyrimidine ring to create this compound (5-FU-d1) is a nuanced modification. This substitution is predicated on the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can lead to a reduced rate of metabolism compared to the carbon-hydrogen (C-H) bond.[3] This alteration in metabolic fate can potentially enhance the drug's pharmacokinetic profile, offering avenues for improved therapeutic efficacy and safety.[4]
Given its intended use in research and potential clinical applications, ensuring the identity, purity, and isotopic integrity of this compound is of paramount importance. The Certificate of Analysis serves as the definitive document attesting to the quality of a specific batch, providing a summary of test results against established specifications.[5]
Deconstructing the Certificate of Analysis for this compound
A Certificate of Analysis for a deuterated compound like this compound is a comprehensive document that extends beyond the typical parameters of a non-labeled API. It must not only confirm the chemical identity and purity but also rigorously quantify the extent and location of isotopic labeling. Below is a representative structure of a CoA for this compound, followed by a detailed explanation of each critical parameter.
Table 1: Representative Certificate of Analysis for this compound
| Test Parameter | Specification | Result | Analytical Method |
| Identification | |||
| ¹H-NMR | Conforms to structure | Conforms | ¹H-NMR Spectroscopy |
| Mass Spectrometry | Conforms to structure | Conforms | HRMS (ESI+) |
| HPLC Retention Time | Matches reference standard | Matches | HPLC-UV |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |
| Isotopic Purity | |||
| Deuterium Enrichment | ≥ 98 atom % D | 99.2 atom % D | ¹H-NMR / Mass Spectrometry |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Assay (on as-is basis) | 98.0% - 102.0% | 99.8% | HPLC-UV |
In-Depth Analysis of Key Specifications and Methodologies
Identification: A Three-Pronged Approach for Unambiguous Confirmation
The identity of this compound is unequivocally established through a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a cornerstone for confirming the molecular structure and, crucially, the position of deuteration.[4] In the ¹H-NMR spectrum of this compound, the signal corresponding to the proton at the 6-position, which is prominent in the spectrum of unlabeled 5-Fluorouracil, will be significantly diminished or absent. The presence of other expected proton signals confirms the integrity of the core molecular structure. The causality here is that the deuterium nucleus (²H) has a different gyromagnetic ratio than a proton (¹H), making it effectively "silent" in a standard ¹H-NMR experiment.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecule, which must align with the theoretical mass of C₄H₂DFN₂O₂. The observed molecular weight will be approximately one mass unit higher than that of unlabeled 5-Fluorouracil (C₄H₃FN₂O₂), directly confirming the incorporation of a single deuterium atom.[4]
-
High-Performance Liquid Chromatography (HPLC): The retention time of the analyte in an HPLC system is a characteristic physical property under defined conditions. By comparing the retention time of the this compound sample to that of a certified reference standard, its identity can be further corroborated.
Chemical Purity: Quantifying the Undesired
Chemical purity, assessed by HPLC with UV detection, determines the percentage of the desired compound in the sample, excluding water, residual solvents, and isotopic variants. The specification of ≥ 98.0% is a common threshold for high-quality research-grade and early-phase development compounds. Impurities could arise from the synthetic process or degradation and may have their own pharmacological and toxicological profiles, necessitating their strict control.
Isotopic Purity: The Essence of a Deuterated Compound
For any deuterated compound, the isotopic purity is a critical quality attribute. It is typically defined by the deuterium enrichment at the specified position.
-
Deuterium Enrichment: This specification (≥ 98 atom % D) indicates that in at least 98% of the molecules in the batch, the atom at the 6-position is deuterium.[6] This is a crucial parameter as the therapeutic and pharmacokinetic advantages of deuteration are directly linked to the high prevalence of the C-D bond at the target site.[4] Both ¹H-NMR and Mass Spectrometry are powerful tools for this determination. In ¹H-NMR, the isotopic enrichment can be calculated by comparing the integration of the residual proton signal at the 6-position to the integration of a non-deuterated position on the molecule. Mass spectrometry can resolve the peaks corresponding to the deuterated (d1) and non-deuterated (d0) species, and their relative intensities can be used to calculate the enrichment.
Diagram 1: Quality Control Workflow for this compound
Caption: Quality control workflow for this compound.
Experimental Protocols: A Closer Look at the Methodologies
The following protocols are representative of the methods used to generate the data for a Certificate of Analysis for this compound.
Protocol 1: HPLC Method for Purity and Assay
This method is adapted from established procedures for 5-Fluorouracil analysis.[7][8][9]
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase: A mixture of a buffer (e.g., 5 mM KH₂PO₄, pH 6.0) and methanol (e.g., 96:4 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Injection Volume: 20 µL.[8]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solution and then the sample solution.
-
The purity is calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.
-
Protocol 2: Mass Spectrometry for Identity and Isotopic Enrichment
This protocol outlines the use of UPLC-MS/MS for confirmation.[11]
-
Mass Spectrometry System:
-
System: UPLC coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI mode is often effective for 5-FU.[11]
-
Multiple Reaction Monitoring (MRM): For 5-FU-d1, the transition would be approximately m/z 129.9 -> [fragment ion]. For the non-deuterated 5-FU, it is m/z 128.9 -> 41.8.[11] The specific fragment for the deuterated version would need to be determined during method development.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
-
Procedure:
-
Infuse the sample solution into the mass spectrometer to obtain the full scan spectrum and confirm the molecular ion peak corresponding to this compound.
-
To determine isotopic enrichment, acquire high-resolution mass spectra and measure the relative abundance of the ions corresponding to the d1 (C₄H₂DFN₂O₂) and d0 (C₄H₃FN₂O₂) species. The percentage of the d1 species relative to the sum of d0 and d1 gives the isotopic enrichment.
-
Protocol 3: ¹H-NMR for Identity and Isotopic Enrichment
NMR provides definitive structural information.[4][12]
-
NMR System:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the deuterated solvent.
-
-
Procedure:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Confirm the presence of all expected proton signals and the significant reduction or absence of the signal for the proton at the 6-position.
-
For isotopic enrichment, carefully integrate the residual signal for the H-6 proton and compare this integral to the integral of a well-resolved, non-exchangeable proton on the molecule (e.g., the C-H proton in the pyrimidine ring). The ratio of these integrals allows for the calculation of the percentage of non-deuterated compound, and thus the deuterium enrichment.
-
Diagram 2: Analytical Approaches for 5-FU-d1 Characterization
Caption: Interplay of analytical techniques for quality assessment.
Conclusion: The Assurance of Quality
The Certificate of Analysis for this compound is more than a mere formality; it is a scientifically validated testament to the quality, identity, and integrity of the material. For researchers and drug developers, a thorough understanding of the CoA and the underlying analytical methodologies is crucial for ensuring the reliability and reproducibility of their work. The specifications for chemical purity and, most importantly, isotopic enrichment, are directly linked to the potential therapeutic benefits and safety profile of this next-generation pharmaceutical compound. This guide provides the foundational knowledge to critically evaluate and understand the data presented in the CoA, thereby fostering confidence in the use of this compound in its intended applications.
References
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. (2018). Scientific Literature. Retrieved from [Link]
-
Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. (2019). PubMed. Retrieved from [Link]
-
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2010). PubMed. Retrieved from [Link]
-
Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. (2002). PubMed. Retrieved from [Link]
-
5-Fluorouracil. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma. (2005). Semantic Scholar. Retrieved from [Link]
-
Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. (2013). SciELO. Retrieved from [Link]
-
Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]
-
A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Deuterium Labelled Drug Standards | Deuteration Tech. (n.d.). SV ChemBioTech. Retrieved from [Link]
-
A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells With Acquired Chemoresistance. (2020). PubMed. Retrieved from [Link]
-
Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem. (2019). ResearchGate. Retrieved from [Link]
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. (2006). NVKC. Retrieved from [Link]
-
NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. (n.d.). PubMed. Retrieved from [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010). National Institutes of Health. Retrieved from [Link]
-
5-Fluorouracil. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Stable Isotopes for Biomolecular NMR. (n.d.). Eurisotop. Retrieved from [Link]
-
Protein isotopic enrichment for NMR studies. (n.d.). SlidePlayer. Retrieved from [Link]
-
5FU and related substances EMEA-H-A31-1481 - Assessment Report. (2020). European Medicines Agency. Retrieved from [Link]
-
Fluorouracil - Adrucil®, 5-FU. (2017). GlobalRPH. Retrieved from [Link]
-
NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. (2023). National Institutes of Health. Retrieved from [Link]
-
5-Fluorouracil – Characteristics and Analytical Determination. (2025). ResearchGate. Retrieved from [Link]
-
Fluorouracil. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Testing the Efficacy of Topical Calcipotriene Plus 5-Fluorouracil Combination to Activate the Immune System Against Precancerous Skin Lesions in Organ Transplant Recipients. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
Littler Mendelson P.C. | Built for your tomorrow. (n.d.). Littler Mendelson P.C. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. scientificliterature.org [scientificliterature.org]
- 6. Deuterium Labelled Drug Standards | Deuteration Tech [svchembiotech.com]
- 7. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]
- 8. rjptonline.org [rjptonline.org]
- 9. jfda-online.com [jfda-online.com]
- 10. scielo.br [scielo.br]
- 11. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 5-Fluorouracil and its Deuterated Analogues
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy of 5-Fluorouracil in Oncology
For over six decades, 5-Fluorouracil (5-FU) has remained a cornerstone of chemotherapy regimens for a multitude of solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[1] Its longevity in the fast-evolving landscape of cancer therapeutics is a testament to its potent and multifaceted mechanism of action. As a pyrimidine analogue, 5-FU deceptively inserts itself into the intricate machinery of nucleotide metabolism, leading to a cascade of cytotoxic events that preferentially target rapidly proliferating cancer cells.[2][3]
This technical guide provides a comprehensive exploration of the core mechanisms underpinning 5-FU's anticancer activity. Moving beyond a textbook overview, we will delve into the enzymatic choreography of its activation and catabolism, the dual-pronged assault on both DNA synthesis and RNA function, and the emerging nuances of its interaction with the tumor microenvironment. Furthermore, we will venture into the innovative realm of drug deuteration, examining the theoretical underpinnings and potential therapeutic implications of a deuterated 5-Fluorouracil analogue. By leveraging the kinetic isotope effect, such modifications hold the promise of refining the pharmacological profile of this venerable anticancer agent, potentially enhancing its efficacy and mitigating its dose-limiting toxicities.
Part 1: The Intricate Cytotoxic Mechanisms of 5-Fluorouracil
The anticancer effects of 5-FU are not attributable to a single molecular interaction but rather a coordinated disruption of several vital cellular processes.[4] The journey of a 5-FU molecule from administration to inducing cell death involves a series of metabolic transformations, culminating in the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][5]
Metabolic Activation: The Gateway to Cytotoxicity
Upon entering a cell, 5-FU is rapidly converted into its active forms through a series of enzymatic reactions.[1] The primary activation pathways are as follows:
-
Conversion to FUMP: 5-FU can be directly converted to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT).[4] Alternatively, it can be anabolized to fluorouridine (FUR) by uridine phosphorylase (UP), followed by phosphorylation to FUMP by uridine kinase (UK).[4] FUMP is then further phosphorylated to fluorouridine diphosphate (FUDP), which can then be converted to the active metabolite FUTP.
-
Conversion to FdUMP: FUDP can be reduced by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is subsequently dephosphorylated to the potent thymidylate synthase inhibitor, FdUMP. Another pathway involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) by thymidine phosphorylase (TP), followed by phosphorylation to FdUMP by thymidine kinase (TK).[6]
The intricate network of these metabolic pathways is visually represented in the following diagram:
Metabolic activation pathways of 5-Fluorouracil (5-FU).
The Cornerstone of 5-FU's Action: Thymidylate Synthase Inhibition
The most well-established mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[7] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a key building block of DNA.[2]
The active metabolite FdUMP acts as a suicide inhibitor of TS.[8] It forms a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[4] This complex effectively sequesters the enzyme, preventing it from binding to its natural substrate, deoxyuridine monophosphate (dUMP).[4] The resulting depletion of the intracellular dTMP and dTTP pools leads to what is known as "thymineless death," a state where cells are unable to replicate their DNA, ultimately triggering apoptosis.[7] The co-administration of leucovorin (a precursor of CH₂THF) is a common clinical strategy to enhance the stability of this ternary complex and potentiate the cytotoxic effects of 5-FU.[9]
Inhibition of Thymidylate Synthase by FdUMP.
A Two-Front War: Incorporation into RNA and DNA
Beyond its impact on DNA synthesis, 5-FU wages a second battle by corrupting the integrity of both RNA and DNA.[10]
-
RNA Disruption: The active metabolite FUTP is misincorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), in place of uridine triphosphate (UTP).[7][11] This incorporation disrupts RNA processing and function.[12][13] For instance, the incorporation of FUTP into pre-rRNA impairs its maturation, hindering the production of functional ribosomes, which are essential for protein synthesis.[12] Recent studies have highlighted that this RNA-directed damage may be a dominant mechanism of 5-FU's cytotoxicity in certain cancers, such as those of the gastrointestinal tract.[12][14]
-
DNA Damage: The metabolite FdUTP can be incorporated into DNA by DNA polymerases in place of dTTP.[11] This abnormal nucleotide incorporation leads to DNA strand breaks and triggers a DNA damage response, further contributing to cell death.[8]
The dual mechanisms of TS inhibition and nucleic acid incorporation create a powerful and multifaceted attack on cancer cells, making it more difficult for them to develop resistance.
Part 2: The Promise of Deuteration: A Hypothetical Deuterated 5-Fluorouracil Analogue
The field of medicinal chemistry is continually seeking innovative strategies to enhance the therapeutic index of existing drugs. One such approach that has gained significant traction is the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium.[15] This seemingly subtle modification can have profound effects on a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE) .
The Kinetic Isotope Effect: A Primer
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when that hydrogen is replaced with deuterium. This slowing of metabolism can lead to several desirable pharmacokinetic changes, including:
-
Increased half-life and drug exposure: A slower rate of metabolism can result in the drug remaining in the body for a longer period, leading to increased overall exposure.[15]
-
Reduced formation of toxic metabolites: If a drug's toxicity is associated with a particular metabolite, deuteration at the site of metabolic conversion can decrease the formation of that harmful byproduct.[7]
-
Improved oral bioavailability: For orally administered drugs that undergo significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.
Hypothesizing a Deuterated 5-FU: Targeting Metabolic Liabilities
The clinical utility of 5-FU is often limited by its narrow therapeutic index and significant inter-patient variability in its pharmacokinetics. A major contributor to this variability is the enzyme dihydropyrimidine dehydrogenase (DPD) , which is the rate-limiting enzyme in the catabolism of 5-FU.[7] Up to 80% of an administered dose of 5-FU is catabolized by DPD in the liver to the inactive and less toxic metabolite, dihydrofluorouracil (DHFU).[10] Genetic variations in the DPYD gene, which encodes for DPD, can lead to DPD deficiency, resulting in severe and potentially fatal toxicity from standard doses of 5-FU.[7]
A strategically deuterated 5-FU analogue could potentially address these challenges. By replacing the hydrogen atom at the C6 position of the pyrimidine ring with deuterium, we can hypothesize the following effects on its mechanism of action and pharmacology:
Hypothetical Impact of Deuteration on 5-FU Metabolism.
-
Slower DPD-mediated Catabolism: The reduction of the C6 position of 5-FU by DPD involves the cleavage of a C-H bond. Replacing this hydrogen with deuterium would introduce a kinetic isotope effect, slowing down this rate-limiting catabolic step.
-
Increased Bioavailability and Half-Life: A reduced rate of catabolism would lead to a longer plasma half-life and increased area under the curve (AUC) for the deuterated 5-FU analogue. This could potentially allow for lower or less frequent dosing to achieve the same therapeutic exposure.
-
Enhanced Anabolic Activation: By shunting more of the parent drug away from the catabolic pathway, a greater proportion of the deuterated 5-FU would be available for conversion to its active cytotoxic metabolites (FdUMP, FUTP, and FdUTP). This could lead to enhanced target engagement and potentially greater antitumor efficacy.
-
Reduced Inter-patient Variability: The impact of genetic polymorphisms in DPYD that lead to reduced DPD activity might be less pronounced with a deuterated analogue, as the rate of catabolism would already be attenuated. This could lead to more predictable pharmacokinetics and a wider therapeutic window.
It is important to emphasize that this is a hypothetical scenario, as a deuterated 5-FU analogue for therapeutic use has not been clinically developed. However, the principles of the kinetic isotope effect provide a strong rationale for exploring this avenue of drug development to optimize the therapeutic potential of this long-standing anticancer agent.
Experimental Protocols: A Glimpse into the Lab
To assess the efficacy of novel anticancer agents like a hypothetical deuterated 5-FU, a battery of in vitro and in vivo experiments are essential. A foundational in vitro assay is the determination of a compound's cytotoxicity against cancer cell lines.
Protocol: In Vitro Cytotoxicity Assay using the MTT Method
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-FU and its deuterated analogue in a cancer cell line (e.g., HT-29 colon cancer cells).
Materials:
-
HT-29 colon cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
5-Fluorouracil (stock solution in DMSO)
-
Deuterated 5-Fluorouracil (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-FU and its deuterated analogue in complete DMEM. Remove the old media from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (media only).
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC₅₀ value using a suitable software package.
Self-Validation and Causality: This protocol includes essential controls (vehicle and blank) to ensure that the observed effects are due to the drugs and not the solvent or background absorbance. The dose-response curve generated from the serial dilutions allows for a quantitative determination of potency (IC₅₀), providing a robust measure of cytotoxicity. The choice of a 72-hour incubation period is based on the cell doubling time and allows for the full cytotoxic effects of an antimetabolite drug like 5-FU to manifest.
Quantitative Data Summary
While a direct comparison of a therapeutic deuterated 5-FU analogue with 5-FU is not available from clinical data, preclinical studies on other deuterated drugs have shown significant improvements in pharmacokinetic parameters. The following table illustrates the potential impact of deuteration on key pharmacokinetic parameters based on the principles of the kinetic isotope effect.
| Parameter | Standard 5-Fluorouracil (5-FU) | Hypothetical Deuterated 5-FU | Rationale for Change |
| Plasma Half-life (t½) | Short (approx. 10-20 minutes) | Longer | Slower catabolism by DPD due to the kinetic isotope effect. |
| Area Under the Curve (AUC) | Variable | Increased and more consistent | Reduced first-pass metabolism and slower clearance. |
| Metabolism by DPD | >80% of administered dose[10] | Reduced | The C-D bond at the site of metabolism is stronger than the C-H bond. |
| Formation of Active Metabolites | Anabolic conversion of a fraction of the dose | Potentially Increased | Shifting the metabolic balance from catabolism to anabolism. |
| Inter-patient Pharmacokinetic Variability | High, influenced by DPD genetics | Potentially Reduced | The impact of DPD polymorphisms may be lessened due to the inherently slower metabolism. |
Conclusion and Future Directions
5-Fluorouracil remains a stalwart in the armamentarium against cancer, its efficacy rooted in a multi-pronged attack on DNA synthesis and RNA function. A thorough understanding of its complex metabolic pathways and mechanisms of action is paramount for optimizing its clinical use and overcoming mechanisms of resistance.
The exploration of deuterated analogues of established drugs represents a promising frontier in drug development. While a therapeutic deuterated 5-FU has yet to emerge, the application of the kinetic isotope effect to this venerable molecule holds the theoretical potential to refine its pharmacokinetic profile, enhance its therapeutic index, and provide a more consistent and predictable treatment option for cancer patients. Further preclinical investigation into strategically deuterated 5-FU analogues is warranted to translate this compelling scientific rationale into tangible clinical benefits.
References
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH . Available at: [Link]
-
Fluorouracil - Wikipedia . Available at: [Link]
-
Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects . Available at: [Link]
-
Cancer biologists discover a new mechanism for an old drug | MIT News . Available at: [Link]
-
5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - Frontiers . Available at: [Link]
-
What is the mechanism of Fluorouracil? - Patsnap Synapse . Available at: [Link]
-
Fluorouracil (5FU) | Cancer information . Available at: [Link]
-
Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed Central . Available at: [Link]
-
5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed . Available at: [Link]
-
Mechanisms of action of FdUMP: Metabolite activation and thymidylate synthase inhibition - Spandidos Publications . Available at: [Link]
-
5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES . Available at: [Link]
-
Fluorodeoxyuridylate - Wikipedia . Available at: [Link]
-
The kinetic isotope effect in the search for deuterated drugs . Available at: [Link]
-
Mechanisms of action of FdUMP: Metabolite activation and thymidylate synthase inhibition - Amsterdam UMC . Available at: [Link]
-
Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC - PubMed Central . Available at: [Link]
-
Biochemical and Clinical Pharmacology of 5-Fluorouracil | CancerNetwork . Available at: [Link]
-
Resistance to 5-fluorouracil: The molecular mechanisms of development in colon cancer cells - Ovid . Available at: [Link]
-
What is the mechanism of 5-Fluorodeoxyuridine? - Patsnap Synapse . Available at: [Link]
-
Thymidylate synthase and 5-fluorouracil: a cautionary tale . Available at: [Link]
-
Deuterated drug - Wikipedia . Available at: [Link]
-
Mechanism of action of 5-fluorouracil (5-FU). 5-Fluorouracil is... - ResearchGate . Available at: [Link]
-
The kinetic isotope effect in the search for deuterated drugs - PubMed . Available at: [Link]
-
5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC - PubMed Central . Available at: [Link]
-
5-Fluorouracil incorporation into RNA and DNA in... : Annals of Oncology - Ovid . Available at: [Link]
-
Mechanisms of innate resistance to thymidylate synthase inhibition after 5-fluorouracil. Available at: [Link]
-
Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed . Available at: [Link]
-
Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients - PubMed . Available at: [Link]
-
The kinetic isotope effect in the search for deuterated drugs - ResearchGate . Available at: [Link]
-
Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx . Available at: [Link]
-
Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... - ResearchGate . Available at: [Link]
-
Elevation of Thymidylate Synthase following 5-Fluorouracil Treatment Is Prevented by the Addition of Leucovorin in Murine Colon - AACR Journals . Available at: [Link]
-
Metabolic pathway of 5-fluorouracil. From reference 81. Dihydropyrimidine dehydrogenase, DPD; Fluorodihydrouracil, H2FU. - ResearchGate . Available at: [Link]
-
New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA - IMAPAC . Available at: [Link]
-
novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - Oxford Academic . Available at: [Link]
-
Comparison of pharmacokinetics of 5-fluorouracil and 5-fluorouracil with concurrent thymidine infusions in a Phase I trial - PubMed . Available at: [Link]
-
5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... - ResearchGate . Available at: [Link]
-
Understanding the Strength of 5-Fluorouracil: A Deep Dive Into Its Pharmacokinetics . Available at: [Link]
-
The synthesis of 18 F-5-fluorouracil. VII - PubMed . Available at: [Link]
-
Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed . Available at: [Link]
-
Fluorouracil - StatPearls - NCBI Bookshelf . Available at: [Link]
-
Comparison of 5-fluorouracil pharmacokinetics in whole blood, plasma, and red blood cells in patients with colorectal cancer - PubMed . Available at: [Link]
-
Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed . Available at: [Link]
-
UFT: Mechanism of Drug Action | CancerNetwork . Available at: [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC - PubMed Central - NIH . Available at: [Link]
-
Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC - NIH . Available at: [Link]
Sources
- 1. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implications of dihydropyrimidine dehydrogenase on 5-fluorouracil pharmacogenetics and pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. clearsynth.com [clearsynth.com]
- 10. Fluorouracil Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The cancer chemotherapeutic 5-fluorouracil is a potent Fusobacterium nucleatum inhibitor and its activity is modified by intratumoral microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The metabolism and pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Storage of 5-Fluorouracil-6-d1 for Research Applications
An In-depth Technical Guide
Introduction
5-Fluorouracil (5-FU), a fluorinated pyrimidine analogue, has been a cornerstone of chemotherapy for decades, primarily targeting solid tumors such as those in colorectal, breast, and gastric cancers.[1] Its mechanism involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cytotoxicity.[2] In the fields of pharmacokinetics, drug metabolism, and clinical diagnostics, stable isotope-labeled internal standards are indispensable for achieving precision and accuracy in quantitative mass spectrometry. 5-Fluorouracil-6-d1 (5-FU-d1), where a hydrogen atom at the 6-position is replaced with deuterium, serves this critical role.
The integrity of any analytical standard is paramount. Inaccurate solution concentrations due to poor solubility or degradation during storage can invalidate experimental results. This guide provides a comprehensive technical overview of the solubility and storage conditions for 5-FU-d1. The recommendations herein are grounded in the extensive data available for its non-labeled counterpart, 5-Fluorouracil, as the substitution of a single proton with a deuteron does not significantly alter the physicochemical properties governing solubility and chemical stability.[3] Our objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to handle and maintain the integrity of this vital compound.
Core Physicochemical Properties
A foundational understanding of the molecule's properties is essential for predicting its behavior. 5-FU-d1 shares the same fundamental structure as 5-FU, with a marginal increase in molecular weight due to the deuterium atom.
| Property | 5-Fluorouracil (Parent Compound) | This compound (Deuterated) |
| Molecular Formula | C₄H₃FN₂O₂ | C₄H₂DFN₂O₂ |
| Molecular Weight | 130.08 g/mol | 131.08 g/mol |
| CAS Number | 51-21-8 | 115060-56-1 |
| Appearance | White to practically white crystalline solid | White to practically white crystalline solid |
| UV/Vis Maximum (λmax) | ~266 nm | ~266 nm |
Solubility Profile: Theory and Practice
Achieving complete dissolution of 5-FU-d1 is the first critical step in preparing accurate standards. Its solubility is governed by solvent polarity, the compound's pKa, temperature, and pH. As an amphiprotic molecule, its charge state and, consequently, its solubility are highly dependent on the pH of the aqueous medium.
Causality in Solvent Selection
The choice of solvent is dictated by the intended application. For high-concentration stock solutions, organic solvents are necessary. For biological assays, aqueous buffers are preferred to avoid solvent-induced toxicity.[2]
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent choice for creating high-concentration stock solutions (up to 53 mg/mL) due to its strong solvating power.[2] These stocks can then be diluted into aqueous buffers for working solutions.
-
Aqueous Buffers (e.g., PBS pH 7.2): For direct preparation of solutions for biological experiments, aqueous buffers are ideal. The solubility in PBS (pH 7.2) is approximately 8 mg/mL.[2] The pH is critical; solubility is enhanced in alkaline conditions due to deprotonation.[4][5] For instance, solubility in 1 N NH₄OH can reach 50 mg/mL.[1]
-
Ethanol: While soluble in ethanol, the capacity is significantly lower (~0.8 mg/mL) compared to DMSO, making it less suitable for high-concentration stocks.[2]
Quantitative Solubility Data
The following table summarizes the solubility of 5-Fluorouracil in various common laboratory solvents. These values are directly applicable to 5-FU-d1 for practical purposes.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| DMSO | 53 - 60 | [2] |
| Dimethylformamide (DMF) | ~60 | [2] |
| 1 N NH₄OH | 50 | [1] |
| Phosphate Buffer (pH 7.4) | ~55 | [5] |
| Phosphate Buffer (pH 6.8) | ~50 | [5] |
| Water | 12.2 (at 25°C) | [6] |
| PBS (pH 7.2) | ~8 | [2] |
| Ethanol | ~0.8 | [2] |
| Methanol | ~2x that of water | [7] |
Note: Solubility in aqueous media increases with temperature.[6]
Experimental Protocol: Validating Solubility
This protocol provides a self-validating system for determining the solubility of 5-FU-d1 in a specific solvent system.
Objective: To determine the saturation solubility of 5-FU-d1 in a chosen solvent at a defined temperature.
Materials:
-
This compound (crystalline solid)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Vortex mixer and/or sonicator
-
Solvent of interest (e.g., PBS, pH 7.4)
-
Temperature-controlled shaker or water bath
-
0.22 µm syringe filters
Methodology:
-
Preparation: Accurately weigh a specific amount of 5-FU-d1 (e.g., 10 mg) and transfer it to a volumetric flask.
-
Solvent Addition: Add a small volume of the chosen solvent to the flask (e.g., start with 0.5 mL).
-
Dissolution: Vigorously vortex and/or sonicate the mixture for 2-5 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulates.
-
Titration: If the solid has completely dissolved, incrementally add more 5-FU-d1. If undissolved solid remains, incrementally add more solvent until complete dissolution is achieved. Record the total volume of solvent used.
-
Equilibration (for saturation solubility): Prepare a suspension with an excess of 5-FU-d1 in the solvent. Place the sealed container in a temperature-controlled shaker (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sampling & Analysis: After equilibration, allow the suspension to settle. Carefully filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids. The concentration of the clear filtrate, determined by a validated analytical method like HPLC-UV, represents the saturation solubility.
Caption: Workflow for Experimental Solubility Determination.
Chemical Stability and Degradation Pathways
Maintaining the chemical integrity of 5-FU-d1 is crucial. While generally stable as a solid, it is susceptible to degradation in solution, particularly under specific pH and environmental conditions.
Key Factors Influencing Stability:
-
pH: This is the most critical factor. 5-FU shows significant degradation in alkaline conditions (e.g., 0.1N NaOH), where it undergoes hydrolytic cleavage of the pyrimidine ring.[8][9] Conversely, it demonstrates good stability in neutral and acidic media.[8][10]
-
Temperature: Elevated temperatures accelerate degradation, especially in alkaline solutions.[9][11] At refrigerated temperatures (4°C), chemical degradation is slowed, but physical instability (crystallization) can occur in concentrated solutions.[11][12]
-
Light: While some studies show negligible degradation under photolytic stress, it is standard practice for pyrimidine analogues to be protected from light to prevent any potential for photodegradation.[1][8][13]
-
Oxidation: 5-FU is relatively stable to oxidative stress. Significant degradation is typically observed only under harsh conditions, such as exposure to high concentrations of hydrogen peroxide (e.g., 27-30%) for extended periods.[8][14]
Protocol for Forced Degradation (Stress Testing)
This protocol is designed to identify potential degradation products and establish the intrinsic stability of 5-FU-d1. Analysis is typically performed using a stability-indicating HPLC method that can separate the parent compound from any degradants.[14][15]
Objective: To assess the stability of 5-FU-d1 under various stress conditions as recommended by ICH guidelines.
Materials:
-
5-FU-d1 stock solution (e.g., 1 mg/mL in water or methanol)
-
1 M HCl (for acidic hydrolysis)
-
1 M NaOH (for alkaline hydrolysis)
-
30% H₂O₂ (for oxidative degradation)
-
Heat source (oven or water bath)
-
Photostability chamber
-
HPLC system with UV detector
Methodology:
-
Acid Hydrolysis: Mix equal volumes of the 5-FU-d1 stock solution with 1 M HCl. Incubate at 60°C for 1 hour. Withdraw samples, neutralize with NaOH, and analyze.[14][15]
-
Alkaline Hydrolysis: Mix equal volumes of the 5-FU-d1 stock solution with 1 M NaOH. Keep at room temperature for 30 minutes. Withdraw samples, neutralize with HCl, and analyze. Note: Degradation is rapid.[8][15]
-
Oxidative Degradation: Mix equal volumes of the 5-FU-d1 stock solution with 30% H₂O₂. Keep at room temperature for 30 minutes, protected from light.[14]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours, protected from light.[14]
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze alongside a control sample protected from light.
-
Analysis: Analyze all stressed samples and a non-stressed control by HPLC. Compare the peak area of 5-FU-d1 and observe for the appearance of new peaks (degradants). Note that some degradation products of 5-FU are non-chromophoric and may not be detected by UV.[8]
Caption: Primary Degradation Pathways for 5-Fluorouracil.
Recommended Storage Conditions
Proper storage is essential to ensure the long-term viability and accuracy of 5-FU-d1 as an analytical standard. The optimal conditions differ significantly between the solid compound and its solutions.
Solid Compound
-
Temperature: Store the crystalline solid at -20°C .[2]
-
Atmosphere: Keep in a tightly sealed, airtight container to protect from moisture.[1]
-
Stability: When stored under these conditions, the solid compound is stable for at least 4 years.[2]
Solutions
The stability of solutions is a major consideration, and fresh preparation is always the most trustworthy practice.[2]
-
Organic Stock Solutions (e.g., in DMSO):
-
Temperature: Store at -20°C or -80°C .
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture.[17]
-
Stability: Expected to be stable for at least 4 months when stored properly at 0-4°C, with longer stability at -20°C.[1]
-
-
Aqueous/Buffer Solutions:
-
Recommendation: It is strongly recommended to prepare these solutions fresh before each use.[2]
-
Short-Term Storage: If absolutely necessary, aqueous solutions may be stored for up to 72 hours at room temperature, but this should be validated.[13] Storing for more than one day is generally not recommended.[2]
-
Refrigeration Warning: Avoid storing concentrated aqueous solutions at 4°C (2-8°C), as this can lead to the formation of crystals or precipitate, which may not readily redissolve and will alter the effective concentration.[11][12]
-
Summary of Storage Recommendations
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years | Keep in a tightly sealed container, protected from light.[1][2] |
| DMSO Stock | -20°C or -80°C | Months | Aliquot to avoid freeze-thaw cycles.[17] |
| Aqueous/Buffer | Prepared Fresh | < 24 Hours | Highest Integrity. [2] |
| Aqueous/Buffer | 2-8°C or Room Temp. | 1 - 10 Days | Higher risk of degradation or precipitation; must be validated.[11][15] |
Conclusion
The accuracy of research involving this compound hinges on the proper handling of this standard. Key takeaways for ensuring its integrity include: utilizing DMSO for high-concentration stock solutions, which should be aliquoted and stored at -20°C or below; always preparing aqueous working solutions fresh for maximum reliability; and recognizing the compound's primary vulnerability to degradation under alkaline conditions. By adhering to these evidence-based solubility and storage protocols, researchers can mitigate variability, ensure the chemical integrity of their standard, and produce highly reliable and reproducible results.
References
-
Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(6), 630–637. [Link]
-
Al-Kassas, R., Wen, J., Cheng, A. E., & Kim, A. M. (2018). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 63(10), 3809–3817. [Link]
-
El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2011). Validated High-Performance Liquid Chromatographic Technique for Determination of 5-Fluorouracil: Applications to Stability Studies. Journal of Chromatographic Science, 49(5), 363–368. [Link]
-
Singh, S., Singh, S., Dubey, V., & Singh, M. (2012). Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1120-1131. [Link]
-
Contrepois, K., Eghbalnia, H. R., & Snyder, M. P. (2017). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Metabolomics, 13(2), 19. [Link]
-
Patel, R., et al. (2022). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug Discoveries & Therapeutics, 16(1), 1-7. [Link]
-
Shishkina, I. P., Goryunov, L. I., Pozdnyakov, P. I., & Mamatyuk, V. I. (2014). 5-Fluorouracil solutions: NMR study of acid-base equilibrium in water and DMSO. Magnetic Resonance in Chemistry, 52(11), 698-705. [Link]
-
Fluorouracil - Adrucil®, 5-FU. (2017, September 6). GlobalRPH. [Link]
-
Xu, X. R., & Zhang, Z. X. (2010). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 18(5). [Link]
-
Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (2018). Journal of Chemical & Engineering Data. [Link]
-
Legay, F., et al. (2000). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique. [Link]
-
An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]
-
Bayly, R. J., & Evans, E. A. (1966). Stability and storage of compounds labelled with radioisotopes. Journal of Labelled Compounds. [Link]
-
5-FLUOROURACIL HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Yadav, V., et al. (2012). Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. ResearchGate. [Link]
-
Solubility of 5-FU in various solvents. (n.d.). ResearchGate. [Link]
-
Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (2018). Journal of Chemical & Engineering Data. [Link]
-
Vigneron, J., et al. (1998). Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of Clinical Pharmacy and Therapeutics. [Link]
-
Degradation of the chemotherapy drug 5-fluorouracil on medical-grade silver surfaces. (2025, August 6). ResearchGate. [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. moravek.com [moravek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]
- 11. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalrph.com [globalrph.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ddtjournal.com [ddtjournal.com]
- 16. nj.gov [nj.gov]
- 17. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Under the Magnifying Glass: An In-depth Technical Guide to Deuterium Labeling in Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, a widely adopted approach for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Fluorouracil-6-d1
This guide provides a detailed exploration of the mass spectrometric behavior of 5-Fluorouracil-6-d1 (5-FU-d1), a critical internal standard for the quantitative analysis of the anticancer drug 5-Fluorouracil (5-FU). Understanding the fragmentation pattern of this deuterated analog is paramount for developing robust and reliable bioanalytical methods in drug development and therapeutic drug monitoring.
Introduction: The Significance of 5-Fluorouracil and Its Isotopic Analog
5-Fluorouracil, a fluorinated pyrimidine, has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers, for over four decades.[1] It primarily functions as an antimetabolite, inhibiting thymidylate synthase and getting incorporated into DNA and RNA, ultimately leading to cell death.[2] The clinical efficacy and toxicity of 5-FU are highly variable among patients, necessitating therapeutic drug monitoring to optimize dosing.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of 5-FU in biological matrices due to its high sensitivity and specificity.[3][5] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in this context.[6] These standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, effectively compensating for variations in sample preparation and ionization efficiency.[6]
This compound is a deuterated form of 5-FU where the hydrogen atom at the 6th position of the pyrimidine ring is replaced by a deuterium atom.[7][8] This substitution results in a predictable mass shift, allowing for its differentiation from the endogenous analyte while maintaining similar fragmentation behavior.
Mass Spectrometric Fragmentation Analysis
The fragmentation of 5-FU and its deuterated analog is typically achieved through collision-induced dissociation (CID) in a tandem mass spectrometer. The choice of ionization technique, most commonly electrospray ionization (ESI), significantly influences the observed fragmentation pathways. Both positive and negative ion modes can be employed, with negative ion mode often providing higher sensitivity for this class of compounds.[9][10]
Fragmentation of 5-Fluorouracil (Unlabeled)
Under negative ion ESI, 5-FU readily forms the deprotonated molecule [M-H]⁻ at an m/z of 129. Upon CID, this precursor ion undergoes fragmentation, with a characteristic product ion observed at m/z 42.[11][12][13] This prominent fragment corresponds to the cyanate ion [OCN]⁻, resulting from the cleavage of the pyrimidine ring.
The proposed fragmentation pathway involves the loss of a neutral molecule of fluoroacetaldehyde (C₂H₃FO). This process is initiated by the cleavage of the N1-C2 and C4-C5 bonds of the pyrimidine ring.
Fragmentation of this compound
The deuterated internal standard, this compound, has a nominal mass of 131, and its deprotonated molecule [M-H]⁻ is observed at m/z 130. The key to its utility as an internal standard lies in its fragmentation pattern relative to the unlabeled compound.
Upon CID, the [M-H]⁻ ion of 5-FU-d1 also yields a major product ion. Crucially, the deuterium label at the C6 position is retained in the neutral loss and is not part of the primary fragment ion. Therefore, the resulting product ion is also the cyanate ion [OCN]⁻ at m/z 42 .
This shared fragment ion is a critical aspect of the analytical method. While the precursor ions are distinct (m/z 129 for 5-FU and m/z 130 for 5-FU-d1), the selection of a common product ion for Multiple Reaction Monitoring (MRM) can simplify instrument setup. However, for unambiguous quantification, it is often preferable to monitor distinct transitions if other fragments are available and provide sufficient intensity. In the case of 5-FU, the m/z 42 fragment is overwhelmingly the most abundant, making the m/z 129 > 42 and m/z 130 > 42 transitions the most practical choice.
Visualization of Fragmentation Pathways
To illustrate the fragmentation process, the following diagrams depict the proposed pathways for both 5-Fluorouracil and its deuterated analog.
Caption: Fragmentation of 5-Fluorouracil in negative ESI mode.
Caption: Fragmentation of this compound in negative ESI mode.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for the quantitative analysis of 5-FU using 5-FU-d1 as an internal standard.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |
| 5-Fluorouracil (5-FU) | 129.0 | 42.0 |
| This compound (5-FU-d1) | 130.0 | 42.0 |
Experimental Protocol: LC-MS/MS Analysis of 5-Fluorouracil
This section outlines a typical workflow for the analysis of 5-FU in a biological matrix, such as plasma.
Sample Preparation
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography Parameters
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 5-FU from matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-FU: 129.0 > 42.0
-
5-FU-d1: 130.0 > 42.0
-
-
Collision Energy: Optimized for the specific instrument to maximize the signal of the product ion.
-
Other Parameters: Desolvation gas temperature, gas flow rates, and capillary voltage should be optimized for the specific instrument and application.
Caption: General workflow for LC-MS/MS analysis of 5-Fluorouracil.
Conclusion
The predictable and consistent fragmentation of this compound, particularly the retention of the deuterium label in the neutral loss, makes it an ideal internal standard for the accurate quantification of 5-Fluorouracil. A thorough understanding of its mass spectrometric behavior is fundamental for the development and validation of robust bioanalytical methods. This guide provides the foundational knowledge for researchers and scientists to confidently employ this critical reagent in their drug development and clinical research endeavors.
References
-
Brown, M. A., & van der Burgt, P. J. M. (2017). Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. Journal of Physics: Conference Series, 875(7), 062014. [Link]
-
ResearchGate. (2017). Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. [Link]
-
Pysanenko, A., et al. (2021). Electron Attachment to 5-Fluorouracil: The Role of Hydrogen Fluoride in Dissociation Chemistry. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Somasundaram, S., et al. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Cancers, 12(1), 163. [Link]
-
van Kuilenburg, A. B. P., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219. [Link]
-
Leong, S. L., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io. [Link]
-
Febriany, S., et al. (2022). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon, 8(10), e10981. [Link]
-
ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H]). [Link]
-
ResearchGate. (n.d.). Fragmentation spectrum of 5-Fluorouracil. [Link]
-
Tian, Z.-Y., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2450-2457. [Link]
-
Wagner, F. F., et al. (2009). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. The Journal of organic chemistry, 74(4), 1873–1875. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Tian, Z.-Y., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules (Basel, Switzerland), 12(11), 2450–2457. [Link]
-
ResearchGate. (n.d.). The pathways of the ESI mass fragmentation of the compounds 1-5. [Link]
-
Al-Dwairi, M. S., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Pharmaceuticals, 16(6), 841. [Link]
-
Leong, S. L., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io. [Link]
-
Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc.[Link]
-
Can, G., et al. (2018). Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. Turkish journal of medical sciences, 48(4), 805–812. [Link]
-
ResearchGate. (n.d.). The MS/MS/MS spectra and proposed fragmentation pattern for compound 63. [Link]
Sources
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 11. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide on Regulatory Guidelines for Using Stable Isotope-Labeled Standards
Introduction: The Gold Standard for Bioanalytical Quantitation
In the landscape of drug development, the precise quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. Among the analytical techniques available, liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preeminent platform for its sensitivity and selectivity. The reliability of LC-MS data, however, is critically dependent on the strategy used to correct for analytical variability. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" for this purpose.[1]
A SIL-IS is a version of the analyte in which one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] Because a SIL-IS is chemically identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and co-ionization allow the SIL-IS to compensate effectively for matrix effects and other sources of variability, which is a prerequisite for a robust bioanalytical method.[3] This guide provides a comprehensive overview of the regulatory expectations and scientific best practices for the characterization, validation, and application of SIL-IS in regulated bioanalysis, synthesizing guidance from key regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Section 1: Foundational Principles: Characterization and Qualification of SIL Internal Standards
Before a SIL-IS can be used in a regulated bioanalytical method, it must be rigorously characterized to ensure its identity, purity, and stability. This foundational step is critical for data integrity. Regulatory guidance documents implicitly require evidence of the purity and identity of the internal standards used in validation experiments.
Identity and Purity Assessment
The qualification of a SIL-IS is a multi-faceted process that establishes its fitness for purpose.
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and, by extension, the identity of the SIL-IS. The observed mass should be consistent with the expected isotopic enrichment.
-
Chemical Purity: This is typically assessed using a combination of chromatographic techniques (e.g., HPLC-UV, GC-FID) to detect and quantify any unlabeled drug or other organic impurities. A high level of chemical purity is necessary to prevent interference with the analyte or other components of the assay.
-
Isotopic Purity and Distribution: The isotopic purity of a SIL-IS is a critical parameter. It is essential to determine the percentage of the unlabeled analyte present in the SIL-IS material.[3][4] This is crucial because a significant amount of unlabeled analyte can artificially inflate the measured concentration of the analyte in a sample. An isotopic purity of >98% is generally considered acceptable.[4]
-
Stability Assessment: The stability of the SIL-IS must be evaluated under various conditions that mimic the sample lifecycle, including stock solution stability, freeze-thaw stability, and long-term storage stability.[5] Any degradation of the SIL-IS could compromise the accuracy of the assay.
Step-by-Step Protocol: Assessing Isotopic Purity of a SIL-IS
-
Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.
-
Infuse the solution directly into a high-resolution mass spectrometer or analyze via LC-MS.
-
Acquire a full-scan mass spectrum over a relevant m/z range.
-
Identify the peak corresponding to the SIL-IS and any peaks corresponding to the unlabeled analyte or other isotopic variants.
-
Calculate the isotopic purity by comparing the peak area of the desired labeled species to the sum of the peak areas of all related isotopic species.
Section 2: The Regulatory Framework: FDA and EMA Perspectives
Both the FDA and the EMA provide detailed guidance on bioanalytical method validation (BMV).[6][7] While these documents do not prescribe the use of SIL-IS, their requirements for accuracy, precision, and selectivity strongly favor their use. The ICH M10 guideline, which has been adopted by both the FDA and EMA, provides a harmonized approach to bioanalytical method validation.[6][8]
Key Validation Parameters and Acceptance Criteria
A full validation of a bioanalytical method should be performed when establishing a new method for the quantification of an analyte.[8][9] The table below summarizes the key validation parameters and typical acceptance criteria as outlined in regulatory guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria (Chromatographic Assays) |
| Selectivity | To ensure that the method can differentiate the analyte and IS from endogenous matrix components and other potential interferences.[7][10] | No significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy & Precision | To demonstrate the closeness of measured values to the nominal concentration and the degree of scatter.[5] | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Calibration Curve | To define the relationship between instrument response and analyte concentration.[10] | A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle.[5] | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
Internal Standard Response Monitoring
A critical aspect of in-study sample analysis is the monitoring of the internal standard response. Significant variability in the IS response can indicate problems with sample processing, instrument performance, or matrix effects. Regulatory guidance suggests that the IS response in a given sample should be within a certain percentage (e.g., 50-150%) of the average IS response in the calibration standards and quality control samples.
Section 3: Practical Implementation and Experimental Workflows
The successful implementation of a SIL-IS in a regulated bioanalytical method requires careful planning and execution. The following sections provide practical guidance and experimental workflows.
Workflow for SIL-IS Implementation in a Regulated Bioanalytical Method
Sources
- 1. scispace.com [scispace.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. id-eptri.eu [id-eptri.eu]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Methodological & Application
Quantitative Analysis of 5-Fluorouracil in Human Plasma by LC-MS/MS: A Detailed Method Development Guide and Protocol
Abstract
This application note provides a comprehensive guide for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of the chemotherapeutic agent 5-Fluorouracil (5-FU) in human plasma. Utilizing 5-Fluorouracil-6-d1 as a stable isotope-labeled internal standard, this method is designed to meet the rigorous demands of therapeutic drug monitoring (TDM) and pharmacokinetic studies. We delve into the critical aspects of method development, from the selection of sample preparation techniques and chromatographic conditions to the optimization of mass spectrometric parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical method for 5-FU, grounded in scientific principles and compliant with regulatory expectations.
Introduction: The Clinical Imperative for 5-Fluorouracil Quantification
5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, exhibits significant inter-individual pharmacokinetic variability. This variability can lead to unpredictable toxicities or suboptimal therapeutic efficacy. Therapeutic drug monitoring, through the precise quantification of 5-FU in patient plasma, offers a pathway to personalized dosing strategies, thereby enhancing treatment outcomes and minimizing adverse effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and accuracy.
The use of a stable isotope-labeled internal standard, such as this compound, is critical in LC-MS/MS bioanalysis. These standards, being chemically identical to the analyte, co-elute and experience similar matrix effects, providing a reliable means to correct for variations during sample processing and analysis, thus ensuring the integrity of the quantitative data.
Foundational Principles: Understanding the Analyte and the Technique
Physicochemical Properties of 5-Fluorouracil
A thorough understanding of the physicochemical properties of 5-Fluorouracil is paramount for rational method development.
| Property | Value | Implication for Method Development |
| Molecular Weight | 130.08 g/mol [1] | Suitable for mass spectrometric detection. |
| Polarity | High | Influences the choice of chromatography (HILIC or reversed-phase with polar modifications) and extraction solvents.[2] |
| pKa | ~8.0 and ~13.0 | Dictates the pH for optimal extraction and chromatographic retention. |
| Solubility | Soluble in water | Facilitates preparation of stock and working solutions. |
The Role of this compound as an Internal Standard
The ideal internal standard co-elutes with the analyte and behaves identically during extraction and ionization. This compound, with a single deuterium atom, provides a mass shift that allows for its differentiation from the endogenous 5-FU by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This ensures accurate quantification by compensating for any analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.
A Step-by-Step Guide to Method Development and Validation
This section outlines a detailed protocol for the analysis of 5-FU in human plasma, from sample receipt to data acquisition, followed by a comprehensive validation strategy in accordance with regulatory guidelines.
Workflow Overview
The following diagram illustrates the key stages of the bioanalytical workflow for 5-FU quantification.
Caption: Workflow for 5-FU analysis.
Detailed Experimental Protocol
-
5-Fluorouracil reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, ethyl acetate, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2-EDTA)
Liquid-liquid extraction is a robust technique for isolating 5-FU from the plasma matrix.[3]
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Extraction: Add 500 µL of ethyl acetate.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Given the polar nature of 5-FU, a reversed-phase column with enhanced polar retention is recommended.
| Parameter | Condition | Rationale |
| Column | C18 with polar endcapping (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[4] | Provides good retention and peak shape for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of 5-FU. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 3 minutes | Allows for the elution of 5-FU while minimizing run time. |
| Flow Rate | 0.4 mL/min | Optimal for the chosen column dimensions. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Injection Volume | 5 µL |
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
| Parameter | 5-Fluorouracil | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative mode is often preferred for 5-FU. |
| Precursor Ion (Q1) | m/z 129.0[5] | m/z 130.0 (anticipated) |
| Product Ion (Q3) | m/z 42.0[5] | m/z 43.0 (anticipated) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for maximum signal | Optimized for maximum signal |
| Cone Voltage | Optimized for maximum signal | Optimized for maximum signal |
Note: The MRM transition for this compound is anticipated based on the single deuterium label. The transition for a similar stable isotope-labeled internal standard, 1,3-¹⁵N₂-5FU, has been reported as m/z 131 -> 43.[6]
Method Validation: Ensuring Data Integrity
A rigorous validation process is essential to demonstrate that the bioanalytical method is fit for its intended purpose. The validation should be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".
The following diagram outlines the key validation parameters:
Caption: Key parameters for bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions. |
| Matrix Effect | The ionization suppression or enhancement should be consistent across different sources of plasma. |
The following table presents typical validation results for a 5-FU LC-MS/MS assay.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | 8.5 | 95.2 | 11.2 | 98.7 |
| Low QC | 30 | 6.2 | 102.1 | 7.8 | 101.5 |
| Mid QC | 300 | 4.5 | 98.9 | 5.1 | 99.3 |
| High QC | 1500 | 3.8 | 101.5 | 4.6 | 100.8 |
This data is representative and should be established for each specific method.
Conclusion
This application note has outlined a comprehensive and scientifically sound approach to the development and validation of an LC-MS/MS method for the quantification of 5-Fluorouracil in human plasma using this compound as an internal standard. By adhering to the principles of rational method development and rigorous validation, researchers can establish a reliable and robust bioanalytical assay that is fit for purpose in both clinical and research settings. The detailed protocols and validation guidelines provided herein serve as a valuable resource for laboratories seeking to implement high-quality bioanalytical methods for therapeutic drug monitoring and pharmacokinetic analysis of 5-Fluorouracil.
References
-
Basi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Harahap, Y., et al. (2024). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon, 10(8), e28946.
- Hsieh, Y., et al. (2001). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 941-947.
-
LCGC International. (2014). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorouracil. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 5-Fluorouracil. NIST Chemistry WebBook. Retrieved from [Link]
- van Kuilenburg, A. B. P., et al. (2003). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry.
-
Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. Retrieved from [Link]
Sources
- 1. 5-Fluorouracil [webbook.nist.gov]
- 2. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 3. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nvkc.nl [nvkc.nl]
Application Note & Protocol: A Validated LC-MS/MS Bioanalytical Method for the Quantification of 5-Fluorouracil in Human Plasma Using a Deuterated Internal Standard
Abstract
This document provides a comprehensive guide to the validation of a bioanalytical method for the quantification of the anti-cancer agent 5-Fluorouracil (5-FU) in human plasma. Employing its stable isotope-labeled (SIL) internal standard, 5-Fluorouracil-6-d1 (5-FU-d1), this method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to achieve high sensitivity, specificity, and robustness. The protocols and validation parameters detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for pharmacokinetic (PK), toxicokinetic (TK), or therapeutic drug monitoring (TDM) studies involving 5-Fluorouracil.
Introduction & Scientific Rationale
5-Fluorouracil (5-FU) is a pyrimidine analog widely used as a chemotherapeutic agent for various solid tumors.[5][6][7] Its efficacy and toxicity are highly variable among patients, primarily due to differences in the activity of dihydropyrimidine dehydrogenase (DPD), the main enzyme responsible for its catabolism.[8] This variability underscores the critical need for accurate and precise measurement of 5-FU concentrations in biological matrices to support clinical research and personalized medicine.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[9] However, the complexity of biological matrices like plasma can introduce significant analytical challenges, such as matrix effects (ion suppression or enhancement), which can compromise data integrity.[10][11][12]
The Causality Behind Experimental Choices:
-
Selection of a Stable Isotope-Labeled Internal Standard (SIL-IS): To mitigate variability from sample preparation and matrix effects, a SIL-IS is the universally preferred choice.[9][13][14][15] this compound (5-FU-d1) is an ideal internal standard (IS) because it is chemically identical to 5-FU, ensuring it co-elutes chromatographically and behaves identically during extraction and ionization.[13][16][17] The mass difference allows the mass spectrometer to differentiate it from the analyte, providing the most accurate correction for any potential analytical variability.[13][14] This approach is superior to using structural analogs, which may have different extraction recoveries or ionization efficiencies.[16][17]
-
Chromatographic Strategy: 5-FU is a small, polar molecule that is often poorly retained on traditional reversed-phase C18 columns, sometimes eluting in the void volume even with highly aqueous mobile phases.[6][7] To achieve adequate retention and separation from endogenous interferences, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative and is the chosen strategy for this protocol.[7]
-
Sample Preparation: The objective of sample preparation is to remove proteins and phospholipids that can interfere with the analysis and damage the analytical column. Protein precipitation (PPT) is a simple and effective technique for this purpose. While liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts[18][19], PPT offers a balance of speed, recovery, and simplicity suitable for high-throughput analysis.
Bioanalytical Method Validation: Parameters and Acceptance Criteria
The validation process demonstrates that the analytical method is suitable for its intended purpose.[1][3][20] The following validation experiments are performed based on the ICH M10 Guideline .[1][2][4][21]
Specificity and Selectivity
-
Objective: To ensure the method can unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components.
-
Protocol: Analyze at least six different blank plasma lots. Each lot is tested without the analyte or IS (double blank), with only the IS, and at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: The response of interfering peaks in the blank samples should be no more than 20% of the analyte response at the LLOQ and no more than 5% of the IS response.
Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
-
Protocol: A calibration curve is constructed from a blank sample, eight non-zero calibration standards, and the IS. The curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression is typically used.
-
Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ). The correlation coefficient (r²) should be ≥0.99.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol: Analyze Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC). Analysis is performed in at least five replicates per level, both within a single run (intra-day) and across multiple days (inter-day).
-
Acceptance Criteria: The mean accuracy for each QC level must be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV%) for precision must not exceed 15% (20% at the LLOQ).[22][23]
Matrix Effect
-
Objective: To evaluate the suppressive or enhancing effect of matrix components on the ionization of the analyte and IS.[10][11][24]
-
Protocol: Analyze two sets of samples. Set 1: Analyte and IS spiked into the mobile phase (neat solution). Set 2: Blank plasma from at least six sources is extracted, and the analyte and IS are spiked into the post-extraction supernatant. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set 2) to the peak area in the neat solution (Set 1). The IS-normalized MF is then calculated.
-
Acceptance Criteria: The CV% of the IS-normalized matrix factor across the different plasma lots should be ≤15%.[10]
Recovery
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol: Compare the analyte peak areas from pre-extraction spiked samples (analyte added to plasma before extraction) with those from post-extraction spiked samples (analyte added to extracted blank plasma).
-
Acceptance Criteria: Recovery should be consistent and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Stability
-
Objective: To evaluate the chemical stability of 5-FU in the biological matrix under various storage and processing conditions. Blood specimens for 5-FU analysis should be immediately placed on ice, and the plasma separated and frozen promptly to prevent enzymatic degradation.[25]
-
Protocol:
-
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: QC samples are stored at -80°C for an extended period.[26][27][28]
-
Post-Preparative (Autosampler) Stability: Extracted samples are kept in the autosampler for a period that exceeds the expected run time.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Experimental Protocols & Data
Materials and Reagents
-
5-Fluorouracil (≥99% purity)
-
This compound (≥98% purity, ≥99% isotopic purity)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥99%)
-
Human Plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 5-FU and 5-FU-d1 in methanol to create individual 1 mg/mL stock solutions.
-
Working Standards: Serially dilute the 5-FU stock solution with 50:50 acetonitrile/water to prepare working standards for spiking calibration curve samples.
-
QC Working Solutions: Prepare QC working solutions from a separate weighing of 5-FU stock.
-
Internal Standard Working Solution (50 ng/mL): Dilute the 5-FU-d1 stock solution with acetonitrile.
Sample Preparation Protocol (Protein Precipitation)
LC-MS/MS Conditions
-
LC System: UPLC/UHPLC System
-
Column: HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 0.5 min: 95% B
-
0.5 - 2.5 min: 95% to 40% B
-
2.5 - 3.0 min: 40% B
-
3.1 - 4.0 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
5-FU: 129.0 -> 42.0[5]
-
5-FU-d1: 130.0 -> 43.0
-
Summary of Validation Results
The following tables summarize the expected results for a fully validated method.
Table 1: Calibration Curve Linearity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Calibration Range | 10 - 2000 ng/mL | - |
| Regression Model | Weighted Linear (1/x²) | - |
| Correlation (r²) | > 0.995 | ≥ 0.99 |
| Accuracy Deviation | < ±10% (< ±15% at LLOQ) | < ±15% (< ±20% at LLOQ) |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) | Inter-Day (n=15) | ||
|---|---|---|---|---|---|
| Accuracy (%) | Precision (CV%) | Accuracy (%) | Precision (CV%) | ||
| LLOQ | 10 | 95.0 - 108.0 | < 10.0 | 92.0 - 110.0 | < 12.0 |
| LQC | 30 | 98.0 - 105.0 | < 5.0 | 97.0 - 106.0 | < 7.0 |
| MQC | 300 | 96.0 - 103.0 | < 4.0 | 95.0 - 104.0 | < 6.0 |
| HQC | 1500 | 99.0 - 104.0 | < 4.0 | 98.0 - 105.0 | < 5.0 |
| Acceptance | | 80-120% (LLOQ)85-115% (Other) | ≤20% (LLOQ)≤15% (Other) | 80-120% (LLOQ)85-115% (Other) | ≤20% (LLOQ)≤15% (Other) |
Table 3: Stability Assessment Summary
| Stability Test | Condition | Duration | Result | Acceptance Criteria |
|---|---|---|---|---|
| Freeze-Thaw | -80°C to RT | 3 Cycles | Stable | ±15% of Nominal |
| Bench-Top | Room Temperature | 8 hours | Stable | ±15% of Nominal |
| Long-Term | -80°C | 90 Days | Stable | ±15% of Nominal |
| Autosampler | 4°C | 48 hours | Stable | ±15% of Nominal |
Self-Validating System & Trustworthiness
The trustworthiness of this protocol is built upon a self-validating framework designed to ensure data integrity during routine use.
Each analytical batch must be bracketed by calibration standards and QC samples. The run is considered valid only if both the calibration curve and the QC samples meet the pre-defined acceptance criteria outlined in section 2. The consistent performance of the deuterated internal standard across all injections serves as a real-time check on extraction efficiency and instrument performance, ensuring that each reported concentration is reliable and accurate.
Conclusion
This application note details a robust, specific, and sensitive LC-MS/MS method for the quantification of 5-Fluorouracil in human plasma using 5-Fluorouracil-d1 as the internal standard. The method has been structured and validated according to the stringent requirements of the ICH M10 guideline. The inherent logic of employing a stable isotope-labeled internal standard, coupled with rigorous, criteria-based run acceptance, establishes a self-validating system that ensures the generation of high-quality, trustworthy data for critical drug development and clinical research applications.
References
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(1), 1-8. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available at: [Link]
-
Zimmer, D., Riffel, M., & Spraul, M. (2010). Determination of Eniluracil and 5-Fluorouracil in Human Plasma by LC–MS/MS. Bioanalysis, 2(12), 2011-2017. Available at: [Link]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
Bioanalytical Systems, Inc. Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Slideshare. Bioanalytical method validation emea. Available at: [Link]
-
Murphy, R. F., Balis, F. M., & Poplack, D. G. (1987). Stability of 5-fluorouracil in whole blood and plasma. Clinical chemistry, 33(12), 2299–2300. Available at: [Link]
-
Waters Corporation. Oncologic drugs (1) LC-MS/MS analysis of 5-fluorouracil in plasma for clinical research. Available at: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Ji, A., et al. (2010). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. Available at: [Link]
-
Ciccolini, J., et al. (2019). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 41(4), 463-470. Available at: [Link]
-
Leong, S. L., et al. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 10(4), 143. Available at: [Link]
-
protocols.io. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Available at: [Link]
-
Srivastava, S., et al. (2018). Bioanalytical method development, validation & pharmacokinetics study of 5-fluorouracil loaded nanoparticles. ResearchGate. Available at: [Link]
-
Fu, Y., Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631–634. Available at: [Link]
-
Vigneron, J., et al. (1998). Long-term stability of 5-fluorouracil in PVC bags and in ambulatory pump reservoirs. Journal of Clinical Pharmacy and Therapeutics, 23(2), 121-125. Available at: [Link]
-
Zhang, Y., & Trissel, L. A. (2001). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy, 54(2), 107–110. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available at: [Link]
-
Hecq, J. D., et al. (2023). Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags. Journal of Oncology Pharmacy Practice, 29(8), 1878-1883. Available at: [Link]
-
Guichard, S., et al. (2005). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B, 823(1), 1-13. Available at: [Link]
-
Fu, Y., Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631-634. Available at: [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available at: [Link]
-
Singh, S., & Singh, B. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-11. Available at: [Link]
-
Srivastava, S. (2017). Bioanalytical method development, validation and pharmacokinetics study of 5-fluorouracil loaded nanoparticles. Advanced Pharmacoepidemiology & Drug Safety. Available at: [Link]
-
Santasania, C. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. Available at: [Link]
-
International Council for Harmonisation. (2019). ICH M10: Bioanalytical Method Validation. Available at: [Link]
-
Lee, S. H., et al. (1996). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1187-1191. Available at: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. tandfonline.com [tandfonline.com]
- 6. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. database.ich.org [database.ich.org]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Application Guide: Sample Preparation Techniques for the Quantitative Analysis of 5-Fluorouracil (5-FU) in Tissue Samples
Introduction
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for over four decades, remains a principal treatment for various solid tumors, including colorectal, breast, and stomach cancers.[1][2] Its mechanism of action relies on the inhibition of thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly proliferating cancer cells.[3] The therapeutic efficacy and toxicity of 5-FU exhibit significant inter-individual variability, making the direct measurement of its concentration within target tissues a critical endeavor for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[2][4][5] Such measurements provide invaluable insights into drug distribution, target site exposure, and the ultimate clinical response.
However, the quantitative analysis of 5-FU in tissue presents considerable analytical challenges. As a small, polar, and highly water-soluble molecule, its efficient extraction from a complex, heterogeneous biological matrix is non-trivial.[3][6] Tissue samples are rich in endogenous components—proteins, lipids, salts, and metabolites—that can interfere with analysis, causing what is known as "matrix effects," which can compromise the accuracy and sensitivity of detection methods.[7][8]
This guide provides an in-depth exploration of sample preparation techniques for 5-FU analysis in tissue. Moving beyond a simple recitation of steps, we will dissect the causality behind each experimental choice, offering a framework for developing robust, reliable, and validated methods. This document is intended for researchers, scientists, and drug development professionals seeking to achieve the highest standards of scientific integrity in their work.
Part I: Foundational Principles in Sample Preparation
The Analyte: 5-Fluorouracil (5-FU)
Understanding the physicochemical properties of 5-FU is the bedrock of any successful extraction strategy.
-
Structure and Polarity: 5-FU is a pyrimidine analog with a molecular weight of 130.08 g/mol .[3] Its structure contains multiple polar functional groups (two amide carbonyls, two amine-like nitrogens), rendering it highly water-soluble and sparingly soluble in most organic solvents.[3][6]
-
Acidity (pKa): 5-FU has a pKa of approximately 8.0. This means that in physiological conditions (pH ~7.4), it exists predominantly in its neutral form. Under basic conditions (pH > 8.0), it can be deprotonated to form an anion, a property that can be exploited for specific extraction techniques like ion-exchange solid-phase extraction.[9]
The Matrix: Tissue Heterogeneity
Tissues are not uniform. Their physical and biochemical composition varies dramatically, dictating the initial homogenization approach.[4][5]
-
Soft Tissues (e.g., Liver, Kidney, Brain): These are relatively easy to disrupt due to their high water content and less extensive extracellular matrix.
-
Fibrous/Connective Tissues (e.g., Lung, Heart, Tumor Stroma): These tissues are rich in collagen and other structural proteins, making them resistant to mechanical disruption alone.[4][5] Enzymatic digestion is often required as a preliminary step to break down the extracellular matrix before mechanical homogenization.[4][5]
The Goal: Bridging the Matrix to the Analyzer
The ultimate objective of sample preparation is to produce a clean, liquid extract compatible with the chosen analytical instrument. The most common platforms for 5-FU analysis are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity.[9] However, it is also the most susceptible to matrix effects, particularly ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[8][10][11]
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FL): A robust and widely available technique.[12][13][14] While less prone to the same type of matrix effects as LC-MS/MS, it is generally less sensitive and may require derivatization to achieve adequate detection limits, especially with fluorescence.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to make the polar, non-volatile 5-FU amenable to analysis in the gas phase.[15][16][17] This adds complexity to the sample preparation workflow.
Part II: The Workflow - A Step-by-Step Deconstruction
A successful sample preparation strategy for tissue is a multi-stage process, beginning with physical disruption and culminating in a purified analyte solution.
Step 1: Tissue Homogenization - The Critical First Step
The primary goal of homogenization is to lyse cells, releasing the intracellular 5-FU, and to create a uniform suspension (homogenate) that can be accurately subsampled for subsequent extraction.[18]
Common Homogenization Techniques:
-
Mechanical Homogenization: This involves the use of physical force to disrupt the tissue architecture.
-
Bead Beating: Samples are placed in tubes with beads (ceramic, steel) and vigorously agitated. It is highly effective for a wide range of tissues and is amenable to high-throughput processing.[4][5]
-
Rotor-Stator Homogenizers (e.g., Polytron): A rapidly rotating blade within a stationary probe creates high shear forces to disperse the tissue. It is very efficient but can generate heat, potentially degrading the analyte if not performed on ice.
-
-
Enzymatic Digestion: This method is reserved for tough, fibrous tissues. Enzymes like collagenase are used to break down the connective tissue matrix, making the cells more accessible to subsequent mechanical disruption.[4][5] For example, lung and heart tissues often yield better results when pre-treated with collagenase before bead beating.[4][5]
Caption: Decision workflow for selecting a tissue homogenization method.
Protocol 1: General Mechanical Homogenization (Bead Beater)
-
Preparation: Accurately weigh a frozen tissue sample (e.g., 50-100 mg). Perform all steps on ice to minimize enzymatic degradation of 5-FU.
-
Homogenization Buffer: Add a measured volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline or water) to the tissue, typically at a 1:3 or 1:4 tissue-weight-to-buffer-volume ratio (e.g., 100 mg tissue in 400 µL buffer).
-
Internal Standard (IS): Spike the sample with a known amount of internal standard working solution. This is a critical step for accurate quantification.
-
Homogenization: Place the tissue and buffer into a pre-filled bead beater tube. Process according to the instrument manufacturer's instructions (e.g., 2 cycles of 40 seconds at 6 m/s), allowing the sample to cool on ice between cycles.
-
Verification: After homogenization, the sample should be a uniform, liquid suspension with no visible tissue fragments.
-
Aliquoting: Use a calibrated pipette to take a precise volume of the homogenate for the subsequent extraction step.
Step 2: Extraction and Purification - Isolating 5-FU
Following homogenization, the 5-FU must be separated from proteins, phospholipids, and other macromolecules that would interfere with analysis.
Method A: Protein Precipitation (PPT) - The "Crash" Method
This is the simplest and fastest technique. It involves adding a large volume of a cold organic solvent (typically 3-4 times the sample volume) to the tissue homogenate. The solvent denatures the proteins, causing them to precipitate out of solution.
-
Mechanism: Solvents like acetonitrile or acetone disrupt the hydration shell around proteins, leading to their aggregation and precipitation.[7][19]
-
Causality: While fast, PPT is a non-selective process. Many small-molecule matrix components, including phospholipids, remain soluble in the supernatant along with the 5-FU. This can lead to significant matrix effects, especially in LC-MS/MS.[8]
Caption: Workflow for the Protein Precipitation (PPT) method.
Protocol 2: Protein Precipitation (PPT)
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.
-
Precipitation: Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile containing the internal standard (if not added during homogenization).
-
Mixing: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Final Preparation: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE) - The Partitioning Method
LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous phase and an organic solvent).
-
Mechanism: For 5-FU, an organic solvent like ethyl acetate is commonly used.[6][13][20][21] After mixing the aqueous homogenate with the organic solvent, the phases are separated by centrifugation. The 5-FU partitions between the two layers.
-
Causality: LLE provides a cleaner extract than PPT because many highly polar matrix components (salts) remain in the aqueous phase, while non-polar components (lipids) are extracted into the organic phase along with the moderately polar 5-FU. The choice of solvent and pH are critical for optimizing recovery. Adding acid (e.g., formic acid) to the ethyl acetate can improve the extraction efficiency of 5-FU by ensuring it remains in its neutral, more organic-soluble form.[20][22]
Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the tissue homogenate into a suitable tube.
-
Extraction: Add a larger volume (e.g., 500 µL) of an appropriate organic solvent, such as ethyl acetate containing 0.1% formic acid.[20][22]
-
Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning.
-
Centrifugation: Centrifuge at moderate speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Final Preparation: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for analysis.
Method C: Solid-Phase Extraction (SPE) - The "Catch and Release" Method
SPE is the most powerful technique for sample cleanup, offering the highest selectivity and resulting in the cleanest extracts.
-
Mechanism: The tissue homogenate (often after a PPT step) is passed through a small cartridge packed with a solid sorbent. Based on the sorbent chemistry and solvent conditions, interfering components can be washed away while 5-FU is retained ("catch"). Then, a different solvent is used to elute the purified 5-FU ("release").[9][23]
-
Causality: The choice of SPE sorbent is critical. For 5-FU, several options exist:
-
Reversed-Phase (e.g., C18): Retains less polar compounds. 5-FU, being polar, may have poor retention unless the mobile phase is highly aqueous.[24]
-
Polymeric (e.g., Styrene-Divinylbenzene): Can offer better retention for polar compounds than C18 and operate over a wider pH range.[25][26]
-
Ion-Exchange: Can be used to specifically retain the anionic form of 5-FU at high pH.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for retaining highly polar compounds like 5-FU.[9]
-
Caption: General workflow for the Solid-Phase Extraction (SPE) method.
Protocol 4: Solid-Phase Extraction (SPE) - HILIC Example
-
Pre-treatment: Perform a protein precipitation step on the tissue homogenate as described in Protocol 2. Evaporate the supernatant and reconstitute in a high organic solvent (e.g., 90% acetonitrile) to promote binding to the HILIC sorbent.
-
Conditioning: Condition a HILIC SPE cartridge by passing an equilibration solvent (e.g., 90% acetonitrile) through it.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with a high organic solvent to remove less polar interferences that did not precipitate.
-
Elution: Elute the retained 5-FU using a solvent with a higher aqueous content (e.g., 50% acetonitrile in water with 1% formic acid).[9]
-
Final Preparation: Evaporate the eluate and reconstitute in the initial mobile phase for analysis.
Part III: Ensuring Data Integrity and Accuracy
The Role of the Internal Standard (IS)
An internal standard is a compound added to every sample, calibrator, and quality control at a constant concentration. Its purpose is to correct for variability during sample preparation and instrument analysis.
-
Stable Isotope Labeled (SIL) IS: This is the gold standard for LC-MS/MS analysis.[10] A SIL IS (e.g., 5-Fluorouracil-¹³C¹⁵N₂) is chemically identical to the analyte but has a higher mass. It co-elutes chromatographically and experiences the same extraction recovery and matrix effects as the analyte.[10][11] Any signal suppression or enhancement will affect both the analyte and the IS equally, allowing the ratio of their peak areas to remain constant, thus providing the most accurate quantification.[11]
-
Structural Analogs: When a SIL IS is unavailable, a structurally similar molecule (e.g., 5-chlorouracil, 5-bromouracil) can be used. However, these analogs may have different chromatographic retention times and ionization efficiencies, and may not perfectly mimic the behavior of 5-FU during extraction and analysis.
Optional Step: Derivatization
Derivatization is a chemical reaction used to modify the analyte to improve its analytical properties.
-
For GC-MS: It is mandatory for 5-FU to increase its volatility and thermal stability.[15][17]
-
For HPLC-Fluorescence: Derivatization with a fluorescent tag (e.g., 4-bromomethyl-7-methoxycoumarin) can dramatically increase detection sensitivity, allowing for quantification at low ng/g levels in tissue.[14][27]
Part IV: Method Selection and Comparison
The choice of sample preparation method is a critical decision that involves balancing the need for sample cleanliness against throughput, cost, and complexity. There is no single "best" method; the optimal choice depends on the analytical platform, the required sensitivity, and the number of samples to be processed.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Sample Cleanliness | Low | Medium | High |
| Matrix Effect Risk (LC-MS/MS) | High[8] | Medium | Low[9] |
| Recovery | High (analyte loss is minimal) | Variable (dependent on solvent & pH)[13][27] | High (but requires method optimization) |
| Throughput | High (amenable to 96-well plates) | Medium | Medium-High (amenable to 96-well plates) |
| Cost per Sample | Low | Low-Medium | High |
| Method Development | Minimal | Moderate | Intensive |
| Best Suited For | High-throughput screening where high matrix effects can be tolerated or corrected with a good SIL IS. | Assays requiring cleaner extracts than PPT without the cost of SPE. | High-sensitivity, validation-grade assays where minimal matrix effects are critical.[9][23] |
Conclusion
The accurate quantification of 5-FU in tissue is a complex but achievable goal that hinges on a well-designed and meticulously executed sample preparation strategy. The journey from a solid tissue sample to a clean, injectable extract requires a fundamental understanding of the analyte's chemistry, the matrix's complexity, and the demands of the analytical instrument.
The process must begin with an effective homogenization technique tailored to the specific tissue type. The subsequent extraction method—be it the rapid but "dirty" protein precipitation, the balanced liquid-liquid extraction, or the highly selective solid-phase extraction—must be chosen as a deliberate compromise between throughput, cost, and the required data quality. The use of a stable isotope-labeled internal standard is paramount, especially for LC-MS/MS, as it provides the most reliable correction for the inevitable sample-to-sample variability and matrix effects. By applying the principles and protocols outlined in this guide, researchers can develop robust and trustworthy methods to illuminate the disposition of 5-FU at its site of action, ultimately contributing to the advancement of cancer therapy.
References
- BenchChem. (n.d.). A Comparative Guide to Internal Standards for 5-Fluorouracil Quantification by LC-MS/MS.
-
Li, W., et al. (2011). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. Bioanalysis, 3(17). [Link]
- Goodman, A. M., et al. (n.d.). Non-Enzymatic Tissue Homogenization for Biodistribution Analysis.
-
Pion Inc. (2016, May 12). Tissue Homogenization: 4 Viable Techniques. [Link]
-
Taylor & Francis Online. (2011, September 8). Evaluation of Homogenization Techniques for the Preparation of Mouse Tissue Samples to Support Drug Discovery. [Link]
-
Suraweera, A., et al. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 11(10), 661. [Link]
- BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms.
-
ResearchGate. (2021, June 19). Review of Homogenization techniques for mouse tissue samples to support drug discovery. [Link]
- ResearchGate. (n.d.). Estimation of 5-fluorouracil by high-performance liquid chromatography reversed-phase validated method.
-
Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. [Link]
-
Harahap, Y., et al. (2024). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon, 10(8), e29243. [Link]
-
Jemal, M., et al. (1998). Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(9), 970-976. [Link]
-
Kirsch, M., et al. (1995). HPLC analysis of 5-FU and FdUMP in tissue and serum. Biochemical and Biophysical Research Communications, 216(3), 808-813. [Link]
-
Jochheim, C., et al. (1994). A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection. Analytical Biochemistry, 217(2), 285-291. [Link]
- ResearchGate. (n.d.). Selective Gas Chromatography Analysis of 5-Fluorouracil from Serum of Cancer Patients after Chemotherapy by Derivatization.
- Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research.
- Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research.
-
Al-Dwairi, M., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Pharmaceuticals, 16(6), 849. [Link]
-
LCGC International. (n.d.). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. [Link]
-
MDPI. (2022, November 17). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. [Link]
- ResearchGate. (n.d.). Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy.
-
National Center for Biotechnology Information. (n.d.). Fluorouracil plasma monitoring: systematic review and economic evaluation of the My5-FU assay for guiding dose adjustment in patients receiving fluorouracil chemotherapy by continuous infusion. [Link]
-
Harahap, Y., et al. (2024). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. PubMed. [Link]
-
protocols.io. (2023, December 15). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. [Link]
- protocols.io. (2023, July 14). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis.
- ResearchGate. (n.d.). 5-Fluorouracil – Characteristics and Analytical Determination.
-
Journal of Food and Drug Analysis. (2012). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. [Link]
-
Turci, R., et al. (2001). Determination of 5-fluorouracil in environmental samples by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 750(1), 25-32. [Link]
- ResearchGate. (n.d.). Determination of 5-fluorouracil in environmental samples by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection.
-
Yoshida, T., et al. (1998). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Japanese Journal of Clinical Oncology, 28(8), 482-485. [Link]
-
Aubert, C., et al. (1980). Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics. Biomedical Mass Spectrometry, 7(11-12), 526-528. [Link]
-
Zhang, T., et al. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 17(1), 20-28. [Link]
-
Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS?[Link]
-
Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
-
Altasciences. (n.d.). Case Study - Resolving Issues with Matrix Effect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Background - Fluorouracil plasma monitoring: systematic review and economic evaluation of the My5-FU assay for guiding dose adjustment in patients receiving fluorouracil chemotherapy by continuous infusion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 7. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC analysis of 5-FU and FdUMP in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 19. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 20. waters.com [waters.com]
- 21. mdpi.com [mdpi.com]
- 22. waters.com [waters.com]
- 23. mdpi.com [mdpi.com]
- 24. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of 5-fluorouracil in environmental samples by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Internal Standard Selection in 5-Fluorouracil Analysis
Abstract
The accurate quantification of the chemotherapeutic agent 5-Fluorouracil (5-FU) in biological matrices is a cornerstone of therapeutic drug monitoring (TDM) and pharmacokinetic research.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, precise measurement is critical for optimizing efficacy while minimizing toxicity.[2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles and practices of selecting an appropriate internal standard (IS) for 5-FU analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the rationale behind experimental choices, compare leading internal standard candidates, and provide actionable protocols for immediate implementation in the laboratory.
The Analytical Imperative: Why an Internal Standard is Non-Negotiable for 5-FU
5-Fluorouracil is a pyrimidine analog that functions as an antimetabolite, primarily by inhibiting thymidylate synthase, which disrupts DNA replication.[3][4][5] Analytically, 5-FU presents distinct challenges. It is a low molecular weight, highly polar, and water-soluble compound, which can lead to poor retention on traditional reversed-phase chromatography columns.[6][7] This necessitates specialized chromatographic strategies, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of 100% aqueous mobile phases.[6][8][9]
These analytical conditions, combined with the inherent complexity of biological matrices (e.g., plasma, serum, tissue homogenates), introduce multiple sources of potential variability. An internal standard is a compound added at a constant, known concentration to all samples—calibrators, quality controls, and unknowns—at the earliest stage of sample processing.[10] Its purpose is to normalize the analytical process; by calculating the ratio of the analyte response to the IS response, we can effectively correct for:
-
Variability in Sample Preparation: Losses during extraction, precipitation, or derivatization steps.
-
Inconsistent Sample Volume: Minor pipetting errors during sample injection.
-
Matrix Effects: Suppression or enhancement of the analyte signal in the mass spectrometer source caused by co-eluting matrix components.[11]
The fundamental principle is that the IS should behave as identically to the analyte as possible throughout the entire analytical workflow, thereby experiencing the same variations.[10][12]
Foundational Pillars of Internal Standard Selection for 5-FU
The selection of an IS is a critical decision that dictates the robustness and reliability of a quantitative bioanalytical method. The choice should be guided by established scientific principles rather than mere convenience.
Pillar I: The Gold Standard - Stable Isotope-Labeled (SIL) 5-Fluorouracil
The most effective internal standard is a stable isotope-labeled version of the analyte itself.[11] SIL standards are molecules where one or more atoms (commonly ²H, ¹³C, or ¹⁵N) have been replaced with their heavier, non-radioactive isotopes.[13]
-
Causality of Superiority: A SIL-IS, such as 1,3-¹⁵N₂-5-FU or ¹³C,¹⁵N₂-5-FU, possesses nearly identical physicochemical properties to the unlabeled 5-FU.[14][15] This ensures it co-elutes chromatographically and experiences the same extraction recovery, ionization efficiency, and susceptibility to matrix effects.[11][15] This near-perfect mimicry provides the most accurate possible correction for analytical variability.[1][16]
-
Key Consideration: When using a SIL-IS with mass spectrometry, it is crucial to ensure a sufficient mass difference (typically ≥3 mass units) between the analyte and the IS to prevent isotopic crosstalk or spectral overlap.[13] Furthermore, the isotopic label must be placed in a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[13]
Pillar II: Pragmatic & Proven - Structural Analogs
While SIL standards are ideal, they may not always be accessible due to cost or commercial availability. In such cases, a carefully selected structural analog can serve as a highly effective internal standard. An analog is a compound with a similar chemical structure and properties to the analyte.[12]
-
Essential Criteria for Analogs:
-
Similar Physicochemical Properties: The analog should have comparable extraction efficiency, chromatographic retention, and ionization response to 5-FU.
-
Chromatographic Resolution: The IS peak must be baseline resolved from the 5-FU peak, unless the mass-to-charge ratios are different enough for the mass spectrometer to distinguish them.[17]
-
Absence from Matrix: The chosen IS must not be naturally present in the biological samples being analyzed.[10]
-
Purity and Stability: The IS must be available in a pure form and be stable throughout the sample preparation and analysis process.[17]
-
Several structural analogs have been successfully validated and published for 5-FU analysis, demonstrating their utility.
Comparative Analysis of Internal Standard Candidates for 5-FU
The following table provides a comparative overview of commonly used internal standards for 5-FU quantification, summarizing their properties and key considerations for their use.
| Internal Standard | Type | Molecular Weight ( g/mol ) | Key Characteristics & Rationale | Advantages | Disadvantages & Considerations |
| ¹³C,¹⁵N₂-5-Fluorouracil | SIL | ~133.03 | The ideal IS. Near-identical physicochemical properties to 5-FU.[15] | Co-elutes with 5-FU, providing the most accurate correction for matrix effects and extraction variability.[11][15] The gold standard for regulated bioanalysis. | Higher cost and may have limited commercial availability.[18] |
| 5-Bromouracil (5-BU) | Analog | 190.98 | Structurally very similar to 5-FU, with a bromine atom replacing fluorine. Often used in validated methods.[6][19] | Behaves similarly during extraction and chromatography. Widely available and cost-effective. Proven efficacy in published literature.[6][19] | Different halogen may slightly alter polarity and ionization efficiency compared to 5-FU. Must be chromatographically resolved. |
| 5-Chlorouracil (5-CU) | Analog | 146.53 | Another halogenated uracil analog, closely mimicking the structure of 5-FU.[4] | Good structural similarity. Cost-effective. | Less commonly cited than 5-BU. Retention and ionization characteristics must be carefully evaluated relative to 5-FU. |
| Propylthiouracil | Analog | 170.23 | A thiouracil derivative used in some validated methods.[2] | Demonstrably effective in specific UPLC-MS/MS methods.[2] | Structurally less similar than 5-BU or 5-CU, which may lead to differences in extraction recovery and ionization response. |
| Thymine (5-Methyluracil) | Analog | 126.11 | A natural pyrimidine base, structurally similar to 5-FU and catabolized by the same enzymatic pathway.[20] | Shares a metabolic pathway, suggesting similar behavior in some biological contexts.[20][21] | Endogenously present in biological samples, which can interfere with quantification unless its baseline concentration is negligible compared to the spiked IS concentration. |
| Allopurinol | Analog | 136.11 | A structural isomer of hypoxanthine, used successfully as an IS for 5-FU in aqueous humor.[5][11] | Proven to work in specific HILIC methods.[5] | Significant structural difference from 5-FU may lead to divergent behavior during sample preparation and ionization. Requires thorough validation. |
Decision Workflow for IS Selection
The selection process involves a logical progression from the ideal choice to the most practical, validated alternative. The following workflow diagram illustrates this decision-making process.
Experimental Protocols
The following protocols provide a practical framework for implementation. For this example, 5-Bromouracil (5-BU) is used as the structural analog internal standard.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
This protocol describes the preparation of a 1 mg/mL primary stock solution and a 1 µg/mL working solution.
Materials:
-
5-Bromouracil (analytical grade)
-
Methanol (HPLC or MS-grade)
-
Class A volumetric flasks (10 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Prepare 1 mg/mL Stock Solution (IS-Stock): a. Accurately weigh approximately 10 mg of 5-BU powder and record the exact weight. b. Quantitatively transfer the powder to a 10 mL volumetric flask. c. Add ~7 mL of methanol, vortex/sonicate to dissolve completely. d. Bring the flask to the 10 mL mark with methanol. Cap and invert at least 10 times to ensure homogeneity. e. Calculate the exact concentration (e.g., 10.15 mg / 10.0 mL = 1.015 mg/mL). f. Label clearly and store at -20°C or as recommended by the manufacturer.
-
Prepare 1 µg/mL Working Solution (IS-Work): a. Allow the IS-Stock to equilibrate to room temperature. b. Using a calibrated micropipette, transfer 100 µL of the IS-Stock into a 100 mL volumetric flask. c. Dilute to the 100 mL mark with your reconstitution solvent (e.g., 50:50 methanol:water). d. Cap and invert thoroughly to mix. e. This IS-Work solution is now ready to be spiked into samples. Prepare fresh as needed or validate its stability under storage conditions (e.g., 4°C for 1 week).
Protocol 2: Sample Preparation (Protein Precipitation) with IS Spiking
This protocol details a common protein precipitation workflow for plasma samples. The addition of the IS at the beginning is the most critical step.
Materials:
-
Human plasma samples (calibrators, QCs, unknowns)
-
IS-Work solution (1 µg/mL 5-BU)
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
Procedure:
-
Sample Aliquoting: Label microcentrifuge tubes for each sample. Aliquot 100 µL of plasma into the respective tubes.
-
Internal Standard Spiking: This is the key step. Add a small, precise volume (e.g., 20 µL) of the IS-Work solution to every tube (calibrators, QCs, and unknowns), except for "double blank" samples (matrix without analyte or IS).
-
Vortex: Vortex each tube for 10-15 seconds to ensure the IS is fully mixed with the plasma matrix.
-
Protein Precipitation: Add 300 µL of ice-cold ACN (a 3:1 ratio of solvent to plasma volume) to each tube. The cold temperature and organic solvent will cause proteins to crash out of solution.
-
Vortex: Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully aspirate the clear supernatant (~380-400 µL) and transfer it to a clean, labeled autosampler vial or a 96-well plate. Be careful not to disturb the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Conclusion and Recommendations
The selection of an appropriate internal standard is paramount for the development of a robust, accurate, and precise method for the quantification of 5-Fluorouracil.
-
Highest Recommendation: A stable isotope-labeled 5-FU is unequivocally the gold standard and should be used whenever feasible, particularly for methods intended for clinical or regulatory submission.[11] Its ability to perfectly track the analyte through sample processing and analysis provides the highest level of confidence in the quantitative data.[15]
-
Strong Alternative: When a SIL-IS is not an option, structural analogs such as 5-Bromouracil have been repeatedly demonstrated to be effective and reliable alternatives.[6][19]
-
Validation is Key: Regardless of the choice, a comprehensive method validation that assesses linearity, accuracy, precision, selectivity, stability, and matrix effects is mandatory to prove the suitability of the internal standard and the overall reliability of the analytical method. The internal standard response should be monitored in every analytical run; significant deviation (e.g., >50% from the mean) can indicate a problem with sample preparation or instrument performance and warrants investigation.[12]
By adhering to these principles and protocols, researchers can develop high-quality bioanalytical methods for 5-FU, leading to more reliable pharmacokinetic data and better-informed clinical decisions.
References
-
Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms - BASi. (n.d.). Retrieved from [Link]
-
Lagishetty, C. V., et al. (2008). Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(2), 224-30. Retrieved from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022). ResearchGate. Retrieved from [Link]
-
Han, X., & Gross, R. W. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. Retrieved from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Retrieved from [Link]
-
Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]
-
Li, W., et al. (2012). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. Retrieved from [Link]
-
Dias, M. C., et al. (2022). An Updated Review on Properties, Nanodelivery Systems, and Analytical Methods for the Determination of 5-Fluorouracil in Pharmaceutical and Biological Samples. PubMed. Retrieved from [Link]
-
Leong, T. L., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io. Retrieved from [Link]
-
van Kuilenburg, A. B. P., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 217-219. Retrieved from [Link]
-
Hansova, H., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Retrieved from [Link]
-
Kakamu, T., et al. (2021). Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy. PLoS ONE, 16(2), e0245308. Retrieved from [Link]
-
Yulianti, F. R., et al. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Pharmacia, 68(4), 861–868. Retrieved from [Link]
-
Sereda, T., & Ponder, G. W. (2003). Determination of uracil in 5-fluorouracil substance by high-performance liquid chromatography. Journal of Chromatography A, 994(1-2), 221-5. Retrieved from [Link]
-
Hasan, M. M., et al. (2020). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. In Silico Pharmacology, 8, 11. Retrieved from [Link]
-
Knikman, J., et al. (2022). Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5-Fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) in Human Plasma. Therapeutic Drug Monitoring, 44(4), 542-550. Retrieved from [Link]
-
Lall, S., et al. (2016). Towards a test to predict 5-fluorouracil toxicity. UQ eSpace, The University of Queensland. Retrieved from [Link]
-
Tsiougkou, V., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8004. Retrieved from [Link]
-
al-Samarrai, A. M., et al. (1997). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Japanese Journal of Clinical Oncology, 27(1), 33-6. Retrieved from [Link]
-
Deenen, M. J., et al. (2025). Thymine as potential biomarker to predict 5-FU systemic exposure in patients with gastro-intestinal cancer: a prospective pharmacokinetic study (FUUT-trial). Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. (n.d.). Phenomenex. Retrieved from [Link]
-
Patel, M. J., et al. (2016). Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 224-228. Retrieved from [Link]
-
Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. (2018). Scientific Literature. Retrieved from [Link]
-
da Silva, P. B., et al. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Química Nova, 36(4), 605-608. Retrieved from [Link]
-
Almalki, A. H., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Molecules, 28(11), 4528. Retrieved from [Link]
-
Zhang, M., et al. (2002). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 10(4), 259-262. Retrieved from [Link]
-
Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. (2024). MDPI. Retrieved from [Link]
-
Analysis of 5-Fluorouracil in Plasma by LC-MS/MS. (n.d.). Obrnuta faza. Retrieved from [Link]
Sources
- 1. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review on Properties, Nanodelivery Systems, and Analytical Methods for the Determination of 5-Fluorouracil in Pharmaceutical and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nvkc.nl [nvkc.nl]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. otsuka.co.jp [otsuka.co.jp]
- 19. mdpi.com [mdpi.com]
- 20. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 21. Thymine as potential biomarker to predict 5-FU systemic exposure in patients with gastro-intestinal cancer: a prospective pharmacokinetic study (FUUT-trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Fluorouracil-6-d1 for Advanced Cancer Cell Line Studies
Preamble: Beyond Cytotoxicity – Tracing the Metabolic Fate of 5-Fluorouracil
For over six decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, particularly for solid tumors like colorectal, breast, and pancreatic cancers.[1][2] Its efficacy stems from its deceptive simplicity; as a pyrimidine analog, it infiltrates the fundamental machinery of nucleic acid synthesis, leading to catastrophic failure in rapidly dividing cancer cells.[3][4][5] The classical understanding of its mechanism involves three key events: the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of its metabolites into both RNA and DNA.[6]
However, the clinical reality of 5-FU therapy is marked by significant inter-patient variability and the frequent emergence of drug resistance.[6][7] To dissect the intricate cellular pathways that dictate sensitivity or resistance, we must move beyond measuring simple cell death and instead precisely track the drug's journey from cell entry to its ultimate metabolic fate. This is where stable isotope-labeled analogs, specifically 5-Fluorouracil-6-d1 (d1-5-FU) , provide an indispensable tool for the modern cancer researcher. The single deuterium atom at the 6-position provides a unique mass signature, enabling highly specific and quantitative tracking by mass spectrometry without significantly altering the parent molecule's core biochemical activity.[8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms of 5-FU and a detailed protocol for utilizing d1-5-FU to probe the metabolic landscape of cancer cells, thereby uncovering potential drivers of drug efficacy and resistance.
Section 1: The Mechanistic Triad of 5-Fluorouracil Cytotoxicity
To appreciate the utility of d1-5-FU, one must first understand the complex intracellular journey of the unlabeled drug. Upon entering a cell, 5-FU is not cytotoxic itself but serves as a prodrug that is converted into several active metabolites through a series of anabolic pathways.[10][11] Concurrently, over 80% of an administered 5-FU dose is typically shunted down a catabolic pathway for inactivation, primarily initiated by the enzyme Dihydropyrimidine Dehydrogenase (DPD).[6][11] The balance between these anabolic and catabolic routes is a critical determinant of the drug's therapeutic index.
The anticancer effects of 5-FU are primarily attributed to three mechanisms:
-
DNA Damage (Thymineless Death) : 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a highly stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme.[3][12] This blockade prevents the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair, leading to a "thymineless death."[1][6]
-
RNA Disruption : Through a separate pathway, 5-FU is converted to 5-fluorouridine triphosphate (FUTP).[11] FUTP is erroneously incorporated into RNA in place of uridine triphosphate (UTP).[4] This incorporation disrupts RNA processing, including pre-rRNA maturation and pre-mRNA splicing, leading to widespread dysfunction in protein synthesis.[1][6] Recent studies suggest this RNA-directed damage is a primary mechanism of action in gastrointestinal cancers.[13]
-
Direct DNA Incorporation : A smaller fraction of 5-FU can be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be directly incorporated into DNA. This event can trigger DNA damage responses and contribute to overall cytotoxicity.[3][4]
These intricate and competing pathways are prime targets for cellular resistance mechanisms. A cancer cell might, for instance, downregulate the anabolic enzymes required for 5-FU activation or, more commonly, upregulate the catabolic enzyme DPD to rapidly inactivate the drug.[6][10]
Caption: Intracellular activation and inactivation pathways of 5-FU.
Section 2: Application Protocol - Metabolic Flux Analysis using this compound
This protocol details a stable isotope tracing experiment to quantify the metabolic fate of 5-FU in both drug-sensitive and drug-resistant cancer cell lines. The primary analytical endpoint is the measurement of d1-5-FU and its key deuterated metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective & Rationale
Objective : To quantitatively map the intracellular distribution of d1-5-FU into its major anabolic (FdUMP, FUTP) and catabolic (DHFU) metabolites over a time course in cancer cells.
Scientific Rationale : By using d1-5-FU, we can distinguish drug-derived metabolites from any endogenous cellular pools with absolute certainty.[8][14] Comparing the metabolic flux between a parental (sensitive) cell line and a derived 5-FU resistant line can pinpoint the biochemical alterations responsible for resistance. For example, a resistant line may exhibit significantly higher levels of d1-DHFU, indicating an upregulation of the DPD-mediated catabolic pathway, which prevents the drug from reaching its active forms.[15]
Materials & Reagents
-
Cell Lines : Parental (e.g., HCT116) and 5-FU resistant (e.g., HCT116-FU-RES) colorectal cancer cell lines.
-
Culture Medium : RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Labeled Compound : this compound (d1-5-FU), high purity.
-
Analytical Standards : 5-Fluorouracil (unlabeled), FdUMP, DHFU (for retention time confirmation and standard curve generation).
-
Reagents : 6-well cell culture plates, PBS (phosphate-buffered saline), Trypsin-EDTA.
-
Extraction Solvent : 80:20 Methanol:Water, pre-chilled to -80°C.
-
Instrumentation : High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
Experimental Workflow
Caption: High-level overview of the experimental workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
One day prior to the experiment, seed both parental and resistant cells into 6-well plates at a density that will result in ~80% confluency at the time of harvest (e.g., 5 x 10^5 cells/well).
-
Incubate overnight under standard conditions (37°C, 5% CO2).
-
-
d1-5-FU Treatment:
-
Prepare a stock solution of d1-5-FU in sterile water or DMSO.
-
Aspirate the old medium from the cells and replace it with a fresh medium containing d1-5-FU at the desired final concentration. A good starting point is the known IC50 concentration of unlabeled 5-FU for the parental cell line.[16][17] Include a vehicle-only control well.
-
Return plates to the incubator.
-
-
Time-Course Harvest and Metabolite Extraction:
-
At each time point (e.g., 0, 4, 8, and 24 hours), remove the designated plates from the incubator.
-
Quenching & Washing (Critical Step) : Quickly aspirate the drug-containing medium. Immediately wash the cell monolayer twice with 1 mL of ice-cold PBS to remove extracellular drug. Work quickly to minimize metabolic changes.
-
Extraction : After the final wash, add 1 mL of pre-chilled (-80°C) 80:20 Methanol:Water extraction solvent directly to the well.
-
Place the plate on dry ice or at -80°C for 15 minutes to ensure complete cell lysis and precipitation of proteins.
-
Scrape the wells with a cell scraper and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant (containing the metabolites) to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The specific parameters will depend on the instrument, but a reverse-phase or HILIC chromatography method is typically used for separation.[18][19]
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves defining specific precursor-to-product ion transitions for d1-5-FU and its deuterated metabolites. This highly specific detection method ensures that you are only measuring the compounds of interest.[15][20]
-
Example MRM Transitions (illustrative, must be optimized empirically):
-
d1-5-FU : m/z 132.1 -> 43.0
-
d1-DHFU : m/z 134.1 -> 114.0
-
d1-FdUMP : m/z 309.0 -> 97.0
-
-
-
Data Analysis:
-
Integrate the peak areas for each deuterated metabolite at every time point for both cell lines.
-
Normalize the peak areas to an internal standard and/or cell number/protein content to account for variations in cell seeding and extraction efficiency.
-
Plot the relative abundance of each metabolite over time for both sensitive and resistant cell lines.
-
Section 3: Data Interpretation & Expected Outcomes
The power of this technique lies in the comparative analysis between sensitive and resistant cells. The quantitative data can be summarized to reveal key metabolic shifts.
Table 1: Hypothetical Peak Area Ratios of d1-Metabolites (Normalized) after 24h Treatment
| Metabolite | HCT116 (Sensitive) | HCT116-FU-RES (Resistant) | Fold Change (Resistant/Sensitive) | Implication |
| d1-5-FU (Parent) | 1.0 | 0.4 | -2.5x | Increased drug metabolism in resistant cells. |
| d1-DHFU (Catabolite) | 3.5 | 21.0 | +6.0x | Strong evidence for DPD pathway upregulation. |
| d1-FdUMP (Active) | 15.2 | 1.8 | -8.4x | Drastically reduced formation of the key cytotoxic metabolite. |
Interpretation of Hypothetical Data:
-
The intracellular pool of the parent drug (d1-5-FU) is lower, suggesting it is being processed more rapidly.
-
There is a dramatic 6-fold increase in the inactive catabolite d1-DHFU, directly implicating DPD.
-
Consequently, the formation of the critical DNA-damaging metabolite, d1-FdUMP, is severely blunted, preventing the drug from effectively inhibiting Thymidylate Synthase.
This type of clear, mechanistic insight is invaluable for developing strategies to overcome resistance, such as co-administering a DPD inhibitor.
Section 4: Concluding Remarks & Future Directions
The use of this compound transforms 5-FU from a simple cytotoxic agent into a sophisticated probe of cellular metabolism. Stable isotope tracing provides an unambiguous and quantitative method to dissect the complex interplay between drug activation and inactivation pathways within cancer cells.[8][14][21] The insights gained from these experiments can directly inform the development of novel drug combinations, identify biomarkers for patient stratification, and ultimately contribute to more effective and personalized cancer therapies.
Future studies can extend this methodology to in vivo models, using d1-5-FU infusions in tumor-bearing mice to understand how the tumor microenvironment and whole-body metabolism influence drug efficacy.[22][23] By bridging the gap between in vitro cell culture and complex in vivo systems, this compound serves as a powerful tool in the ongoing effort to optimize cancer chemotherapy.
References
- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.).
- Biochemical and Clinical Pharmacology of 5-Fluorouracil. (1998). CancerNetwork.
- Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central.
- Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... (n.d.).
- Fluoropyrimidine Pathway, Pharmacokinetics. (n.d.). ClinPGx.
- Evidence of a New Metabolic Pathway of 5-fluorouracil in Escherichia Coli From in Vivo 19F-NMR Spectroscopy. (n.d.). PubMed.
- 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (n.d.). MDPI.
- Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (n.d.). Springer.
- Fluorouracil. (n.d.). Wikipedia.
- Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (2021). Frontiers in Cardiovascular Medicine.
- Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). MDPI.
- Methods for the complete analysis of 5-fluorouracil metabolites in cell extracts. (1981). PubMed.
- Fan, T. W., Lane, A. N., Higashi, R. M., Farag, M. A., Gao, H., Bousamra, M., & Miller, D. M. (2011).
- Stable isotope tracing to assess tumor metabolism in vivo. (2021).
- Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. (n.d.). ProQuest.
- A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. (n.d.). NIH.
- Cancer biologists discover a new mechanism for an old drug. (2024). MIT News.
- Does anybody provide me a simple protocol to develop drug resistant (5FU) cancer cell line? (2017).
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.).
- Metabolic and distribution studies with radiolabeled 5-fluorouracil. (n.d.). PubMed.
- What is the mechanism of Fluorouracil? (2024).
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
- Pharmacokinetic studies of 5-fluorouracil and 5'-deoxy-5-fluorouridine in r
- Fluorouracil. (n.d.).
- Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. (n.d.). PubMed.
- Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023). MDPI.
- The optimal schedule for 5-fluorouracil radiosensitization in colon cancer cell lines. (2006).
- Schedule Dependency of 5-Fluorouracil. (1999). CancerNetwork.
- What to Know About Fluorouracil (5FU) Chemotherapy. (2022). Healthline.
- Pharmacokinetics of 5-fluorouracil: inter-relationship with biochemical kinetics in monitoring therapy. (1977). PubMed.
- Understanding the Role of 5-Fluorouracil in Modern Cancer Tre
- Exploring the Diverse Applications of 5-Fluorouracil in Modern Medicine. (n.d.). ACME Bioscience.
- Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer. (2020). PMC - NIH.
- The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated
Sources
- 1. Fluorouracil - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 14. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. mdpi.com [mdpi.com]
- 19. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - ProQuest [proquest.com]
- 20. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Stable Isotopes for Tracing Cardiac Metabolism in Diseases [frontiersin.org]
- 22. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 23. Research Portal [iro.uiowa.edu]
Application Note: Quantitative Bioanalysis of 5-Fluorouracil Prodrug Conversion
A Validated LC-MS/MS Method Using a Deuterated Internal Standard
Introduction: The Clinical Imperative for Monitoring 5-FU
5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, including colorectal and breast cancer.[1][2] However, its narrow therapeutic index and variable pharmacokinetics present significant clinical challenges, with dosing based on body surface area often leading to under- or over-exposure.[2] To enhance therapeutic efficacy while minimizing systemic toxicity, oral prodrugs such as capecitabine were developed.[3][4][5] These compounds are designed to be absorbed intact and then converted to the active cytotoxic agent, 5-FU, ideally with higher concentrations at the tumor site.[6][7]
The conversion of these prodrugs is a multi-step enzymatic process that can vary significantly between patients.[6][8] Therefore, directly measuring the concentration of both the parent prodrug and the active 5-FU in biological matrices is critical for therapeutic drug monitoring (TDM).[3][4] TDM allows for dose individualization, which has been shown to improve safety and efficacy.[5] This application note provides a comprehensive, field-proven protocol for the simultaneous quantification of a 5-FU prodrug (using capecitabine as a model) and the active 5-FU in human plasma. The method leverages the unparalleled specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled (deuterated) internal standard to ensure the highest level of accuracy and reproducibility.
The Scientific Rationale: Causality Behind Experimental Choices
Why LC-MS/MS is the Gold Standard for 5-FU Bioanalysis
The quantification of small molecules in complex biological fluids like plasma demands an analytical technique with high sensitivity, specificity, and a wide dynamic range. LC-MS/MS is the definitive choice for this application.
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. It works by isolating a specific precursor ion (the mass of the target molecule) and then fragmenting it to produce a specific product ion. This precursor-to-product transition is a unique molecular fingerprint, virtually eliminating interference from other matrix components.[9][10][11]
-
Sensitivity: LC-MS/MS can achieve lower limits of quantification (LLOQ) in the low ng/mL or even sub-ng/mL range, which is essential for tracking drug concentrations over a full pharmacokinetic profile.[10]
-
Versatility: This technique can simultaneously measure multiple analytes with different chemical properties, allowing for the concurrent analysis of the parent prodrug, its metabolites, and the final active drug, 5-FU, in a single analytical run.[12]
The Critical Role of a Deuterated Internal Standard
An internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control (QC) standard before processing. Its purpose is to correct for variability that can occur at any stage of the analytical process. While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard, such as deuterated 5-FU (e.g., 5-FU-d₂), is considered the "gold standard" in bioanalysis for several critical reasons.[13][14]
-
Correction for Matrix Effects: Biological matrices are notoriously complex and can cause ion suppression or enhancement, where the presence of endogenous components affects the ionization efficiency of the analyte in the mass spectrometer's source.[15] Because a deuterated standard is chemically identical to the analyte, it experiences the exact same matrix effects. By calculating the peak area ratio of the analyte to the IS, these effects are effectively normalized, leading to highly accurate quantification.[15][16]
-
Compensation for Sample Preparation Variability: Steps like liquid-liquid extraction, solid-phase extraction, or protein precipitation can have slight variations in recovery from sample to sample. A deuterated IS, which behaves identically to the analyte during these steps, accurately corrects for any loss or variability.[17]
-
Identical Chromatographic Behavior: A deuterated IS co-elutes perfectly with the unlabeled analyte.[14] This is crucial because matrix effects are often time-dependent during the chromatographic run; an IS that elutes at a different time would not correct for these effects accurately. While heavy atom isotopes like ¹³C are also excellent, deuterium offers a cost-effective and widely available option for labeling.[14][18]
The Capecitabine to 5-FU Conversion Pathway
Capecitabine is converted to 5-FU through a three-step enzymatic cascade. This process is designed to leverage higher enzyme activity in tumor tissues, thereby concentrating the cytotoxic 5-FU where it is most needed.[6][7]
Figure 1: Enzymatic conversion pathway of Capecitabine to 5-Fluorouracil.
Bioanalytical Workflow Overview
The entire process, from sample receipt to final concentration data, follows a systematic and validated workflow designed to ensure data integrity.
Figure 2: High-level workflow for the bioanalysis of 5-FU and its prodrug.
Detailed Experimental Protocol
This protocol details a validated method for the extraction and quantification of capecitabine and 5-FU from human plasma.
Materials and Reagents
-
Analytes: Capecitabine, 5-Fluorouracil (analytical grade)
-
Internal Standard: 5-Fluorouracil-1,3-¹⁵N₂,²H (or similar deuterated/labeled standard)
-
Solvents: Acetonitrile, Methanol (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate (analytical grade)
-
Biological Matrix: Blank human plasma (K₂EDTA)
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve capecitabine, 5-FU, and 5-FU-d₂ in methanol to create individual stock solutions.
-
Working Solutions: Prepare intermediate and working solutions by serially diluting the stock solutions in 50:50 acetonitrile:water. These will be used for spiking calibration standards and QCs.
-
Calibration Standards & QCs: Prepare calibration standards (e.g., 8 levels from 10 to 10,000 ng/mL for 5-FU) and quality control samples (at least 3 levels: Low, Mid, High) by spiking the appropriate working solutions into blank human plasma.[11]
Protocol: Plasma Sample Preparation (Protein Precipitation)
-
Thaw: Thaw all plasma samples (unknowns, calibrators, QCs) on ice.
-
Aliquot: Pipette 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the internal standard working solution (e.g., at 500 ng/mL) to every tube except for the blank matrix sample.
-
Vortex: Briefly vortex each tube (approx. 10 seconds).
-
Precipitate: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve protein crashing and analyte stability.
-
Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Transfer: Carefully transfer 400 µL of the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).
-
Analyze: Transfer to autosampler vials and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables provide typical starting parameters that should be optimized for your specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | C18 is a robust, versatile stationary phase for retaining moderately polar compounds like 5-FU.[9] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides ions for ESI and buffers the pH for consistent chromatography. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute both the polar 5-FU and the less polar capecitabine. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[9] |
| Injection Vol. | 5 µL | A small volume is sufficient for modern sensitive mass spectrometers. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Analyte | Setting |
|---|---|---|
| Ionization Mode | All | Electrospray Ionization (ESI), Negative |
| MRM Transition | 5-Fluorouracil | 129.0 > 42.0 |
| Capecitabine | 358.1 > 154.0 | |
| 5-FU-d₂ (example) | 131.0 > 43.0 | |
| Collision Energy | All | Analyte-specific; requires optimization |
| Dwell Time | All | 50-100 ms |
| Source Temp. | - | ~500 °C (instrument dependent) |
| Gas Flows | - | Optimized for maximum signal |
Note: MRM transitions are examples and must be empirically determined. 5-FU ionizes well in negative mode.[9][11]
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A bioanalytical method intended for drug development or clinical TDM must be rigorously validated to ensure its reliability. The protocol should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance for Industry or the ICH M10 guideline.[19][20][21]
Table 3: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria (FDA/ICH) |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured concentration to the true nominal value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day variability. | Coefficient of variation (CV) should be ≤15% (≤20% at LLOQ). |
| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not required to be 100%. |
| Stability | Analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of baseline samples. |
Conclusion
The accurate monitoring of 5-Fluorouracil prodrug conversion is essential for optimizing cancer therapy and advancing personalized medicine. The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for this purpose. The foundational principle of this method's reliability is the use of a deuterated internal standard, which effectively corrects for the inherent variability of bioanalysis, from sample preparation to instrument detection. By following this validated protocol, researchers and clinicians can generate high-quality pharmacokinetic data to better understand drug metabolism, ensure patient safety, and ultimately improve therapeutic outcomes.
References
-
Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs. Anticancer Research. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. Available at: [Link]
-
Pharmacokinetics of intravitreal 5-fluorouracil prodrugs in silicone oil: experimental studies in pigs. Acta Ophthalmologica Scandinavica. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link]
-
Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. British Journal of Clinical Pharmacology. Available at: [Link]
-
Three-step metabolic conversion of capecitabine to fluorouracil (FU). ResearchGate. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. Available at: [Link]
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. PubMed. Available at: [Link]
-
Fluorouracil (5FU) pharmacokinetics in 5FU prodrug formulations with a dihydropyrimidine dehydrogenase inhibitor. Journal of Clinical Oncology. Available at: [Link]
-
Therapeutic Drug Monitoring of 5-Fluorouracil. Cancers. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. Available at: [Link]
-
Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. Available at: [Link]
-
Mechanism of action of capecitabine upon conversion into active 5-FU. ResearchGate. Available at: [Link]
-
The chemical structure and metabolic pathway of capecitabine to 5-fluorouracil (5-FU). ResearchGate. Available at: [Link]
-
Comparison of in vitro metabolic conversion of capecitabine to 5-FU in rats, mice, monkeys and humans--toxicological implications. The Journal of Toxicological Sciences. Available at: [Link]
-
Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs. Anticancer Research. Available at: [Link]
-
LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography. Available at: [Link]
-
Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics. Available at: [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]
-
Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs. PubMed. Available at: [Link]
-
Pharmacokinetic studies of 5-fluorouracil and 5'-deoxy-5-fluorouridine in rats. Semantic Scholar. Available at: [Link]
-
Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. ResearchGate. Available at: [Link]
-
Feasibility and population exposure of 5-fluorouracil using therapeutic drug monitoring (PREDICT-5FU): A multicentre clinical trial. British Journal of Clinical Pharmacology. Available at: [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Which internal standard? Deuterated or C13 enriched? ResearchGate. Available at: [Link]
Sources
- 1. Therapeutic Drug Monitoring of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and population exposure of 5‐fluorouracil using therapeutic drug monitoring (PREDICT‐5FU): A multicentre clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of in vitro metabolic conversion of capecitabine to 5-FU in rats, mice, monkeys and humans--toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 12. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 16. lcms.cz [lcms.cz]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 21. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols: Measuring Intracellular Concentrations of 5-Fluorouracil Metabolites
Abstract
5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, including colorectal and breast cancers.[1] Its cytotoxic efficacy is not mediated by the parent drug itself but by its intracellular metabolites which disrupt DNA and RNA synthesis.[1][2][3] Consequently, quantifying the intracellular concentrations of these active metabolites—namely fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP)—is paramount for understanding its mechanism of action, investigating drug resistance, and optimizing therapeutic strategies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately measure these critical intracellular metabolites. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for sample preparation and LC-MS/MS analysis, and discuss data interpretation and validation, ensuring a robust and reproducible workflow.
Scientific Background: The "Why" Behind the "How"
5-FU, a uracil analogue, enters the cell and undergoes a series of enzymatic conversions to exert its anticancer effects.[1] Understanding this metabolic pathway is crucial for designing an effective quantification strategy.
Mechanism of Action and Key Metabolites
Once inside the cell, 5-FU is anabolized into three primary active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[1][2][4] This complex inhibits TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[2][4] The resulting "thymineless death" is a major contributor to 5-FU's cytotoxicity.
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP), leading to disruptions in RNA processing and function.[1][2][5]
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be misincorporated into DNA instead of deoxythymidine triphosphate (dTTP), which can trigger DNA damage and cell death.[1][4][5]
The balance between the anabolic activation of 5-FU and its catabolism, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), determines the intracellular concentration of these active metabolites and, consequently, the drug's therapeutic efficacy and toxicity.[1][4][6]
Caption: Anabolic and Catabolic Pathways of 5-Fluorouracil.
Experimental Design and Workflow Overview
A robust and reproducible workflow is essential for the accurate quantification of intracellular 5-FU metabolites. The low intracellular concentrations of these analytes and the complexity of the cellular matrix present significant analytical challenges.[7][8]
Caption: Overall Experimental Workflow.
Detailed Protocols
Cell Culture and Treatment
This protocol is optimized for adherent cancer cell lines, such as HCT116 human colon cancer cells.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 10 cm dishes or multi-well plates) and allow them to adhere and grow for 48 hours to reach approximately 80-85% confluency.[9]
-
5-FU Treatment: Prepare a stock solution of 5-FU in a suitable solvent (e.g., DMSO or culture medium). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 10-50 µM).[9][10]
-
Incubation: Remove the old medium from the cells, wash once with sterile phosphate-buffered saline (PBS), and add the 5-FU-containing medium. Incubate the cells for the desired time period (e.g., 24 hours).[10] Include untreated control samples for comparison.
Sample Preparation: The Key to Accurate Quantification
Maximizing the release of metabolites from the cellular matrix while minimizing interference is a critical factor for success.[7][8]
-
Cell Harvesting:
-
After incubation, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove any extracellular 5-FU and metabolites.[10]
-
Add trypsin and incubate briefly to detach the cells. Neutralize the trypsin with complete medium.[9]
-
Transfer the cell suspension to a conical tube.
-
-
Cell Counting:
-
Take an aliquot of the cell suspension and perform a cell count using a hemocytometer or an automated cell counter to determine the total number of cells.[10] This is crucial for normalizing the final metabolite concentrations.
-
Centrifuge the remaining cell suspension (e.g., at 1500 x g for 5 minutes at 4°C) to pellet the cells.[9]
-
Carefully aspirate the supernatant.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a precise volume of ice-cold extraction solution. A mixture of methanol/water (70:30, v/v) is effective for lysing the cells and precipitating proteins.[10]
-
Crucially, at this stage, add a known concentration of stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-labeled UTP). [10] These standards are the gold standard as they co-elute with the analytes and experience the same matrix effects, ensuring the most accurate quantification.[11][12]
-
Vigorously vortex the samples to ensure complete cell lysis and protein precipitation.[10]
-
-
Sample Clarification and Concentration:
-
Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet precipitated proteins and cell debris.[10]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[10]
-
Reconstitute the dried residue in a small, precise volume of water or the initial mobile phase for LC-MS/MS analysis.[10]
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[13][14]
| Parameter | Recommended Setting | Rationale |
| Chromatography Column | Porous Graphitic Carbon (PGC) | Provides excellent retention and separation of highly polar compounds like nucleotides, separating them from endogenous counterparts.[8][13] |
| Mobile Phase | Gradient elution with an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[14] | Allows for the effective elution and separation of a wide range of metabolites. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Nucleotides are acidic and readily form negative ions, leading to higher sensitivity in negative mode.[14][15] |
| MS Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard. |
Example MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| FUTP | 483.0 | 385.0 |
| FdUTP | 467.0 | 369.0 |
| FdUMP | 353.0 | 97.0 |
| ¹³C,¹⁵N-UTP (IS) | 497.0 | 397.0 |
Note: Specific m/z values should be optimized for the instrument used.
Data Analysis and Method Validation
Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of FdUMP, FdUTP, and FUTP, along with a fixed concentration of the internal standard. Analyze these standards alongside the unknown samples.
-
Peak Area Ratios: Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculation: Plot the peak area ratio (analyte/internal standard) against the concentration of the calibration standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of each metabolite in the unknown samples.
Normalization
The calculated concentrations must be normalized to the cell number to allow for meaningful comparisons between different samples and experiments. The final results should be expressed in units such as fmol per 10⁶ cells.[7]
Method Validation
A self-validating system is essential for trustworthiness. The analytical method must be validated according to established guidelines to ensure the reliability of the results.[16][17][18] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as intra- and inter-day precision. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.[16] | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analytes. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix.[12] | Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a pure solution. Should be consistent and compensated for by the internal standard. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |
Troubleshooting and Field-Proven Insights
-
Low Metabolite Levels: 5-FU nucleotides can be present at very low intracellular concentrations, sometimes below the limit of quantification, especially FdUTP.[7][19] To address this, increase the number of cells harvested for each sample (e.g., from 1x10⁶ to 5x10⁶ cells) to concentrate the analytes.
-
Metabolite Instability: Nucleotides, particularly triphosphates, can be susceptible to enzymatic degradation. Keep samples on ice at all times during processing and use cold extraction solvents to minimize enzymatic activity.
-
Chromatographic Issues: Poor peak shape or co-elution with endogenous nucleotides can be problematic. A porous graphitic carbon column is highly recommended for its unique retention mechanism for polar analytes.[13] Meticulous optimization of the gradient elution program is essential.
-
Matrix Effects: The cellular matrix is complex and can cause ion suppression or enhancement, leading to inaccurate quantification. The use of stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to correct for these effects.[11][12]
By adhering to this comprehensive guide, researchers can confidently and accurately measure the intracellular concentrations of 5-FU's active metabolites, paving the way for deeper insights into its pharmacology and the development of more effective cancer therapies.
References
- The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. (n.d.). Vertex AI Search.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569.
- Pathway of 5-FU metabolism with structures of key metabolites. (n.d.). ResearchGate.
-
Derissen, N. L., Hillebrand, M. J., Rosing, H., van den Broek, D., Schellens, J. H., & Beijnen, J. H. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of Chromatography B, 992, 69-76. Retrieved January 12, 2026, from [Link]
- Metabolic pathway of fluoropyrimidines. (n.d.). ResearchGate.
- Fluoropyrimidine Pathway, Pharmacokinetics. (n.d.). ClinPGx.
-
Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Metabolic pathway of of 5-FU. (n.d.). ResearchGate.
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ghafouri-Fard, S., Abak, A., Tondro, H., Talebi, S. F., & Taheri, M. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 659639. Retrieved January 12, 2026, from [Link]
-
Cueff, R., Gauthier, C., Guette, C., & Le Corre, P. (2020). Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. Journal of Pharmaceutical Analysis, 10(4), 331-339. Retrieved January 12, 2026, from [Link]
-
Cueff, R., Gauthier, C., Guette, C., & Le Corre, P. (2020). Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. Journal of Pharmaceutical Analysis, 10(4), 331-339. Retrieved January 12, 2026, from [Link]
-
Derissen, N. L., van den Broek, D., Hillebrand, M. J., Rosing, H., van der Veldt, A. A., Schellens, J. H., & Beijnen, J. H. (2016). Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. British Journal of Clinical Pharmacology, 82(2), 431-439. Retrieved January 12, 2026, from [Link]
-
Yoshinari, M., & Takechi, T. (2017). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 9(8), 98. Retrieved January 12, 2026, from [Link]
-
Hewavitharana, A. K., et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Chromatography B, 1188, 123067. Retrieved January 12, 2026, from [Link]
-
A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Knikman, J., et al. (2022). Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5-Fluorouracil (5-FU), and Fluoro-β-Alanine (FBAL) in Human Plasma. Therapeutic Drug Monitoring, 44(2), 323-331. Retrieved January 12, 2026, from [Link]
-
Metabolomic analysis of dynamic response and drug resistance of gastric cancer cells to 5-fluorouracil. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Validation and evaluation of four sample preparation methods for the quantification of intracellular tacrolimus in peripheral blood mononuclear cells by UHPLC-MS/MS. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. (n.d.). La Trobe University. Retrieved January 12, 2026, from [Link]
-
Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. (n.d.). BASi. Retrieved January 12, 2026, from [Link]
-
Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography–tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 12, 2026, from [Link]
-
Assay procedure to evaluate sample preparation methods by measuring... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved January 12, 2026, from [Link]
-
Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. wjarr.com [wjarr.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 5-Fluorouracil (5-FU) LC-MS/MS Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Foundational Knowledge: Understanding Matrix Effects in 5-FU Analysis
In LC-MS/MS, the "matrix" encompasses all components within a biological sample apart from the analyte of interest.[1] For 5-FU, which is frequently measured in plasma, serum, or tissue homogenates for therapeutic drug monitoring, this matrix is a complex mixture of salts, lipids, proteins, and endogenous metabolites.[2][3][4]
Matrix effects are a phenomenon where these co-eluting matrix components interfere with the ionization efficiency of 5-FU in the mass spectrometer's ion source.[5][6] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantification.[5][6]
5-FU, being a small and highly polar molecule, is particularly susceptible to matrix effects.[3][7] In reversed-phase chromatography, it often elutes in the void volume or with very little retention, a region where many polar endogenous interferences also elute.[7] This co-elution is a primary contributor to the analytical challenges associated with 5-FU analysis. Failure to address these effects can lead to erroneous pharmacokinetic data and flawed clinical interpretations.[2]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during 5-FU LC-MS/MS analysis.
Q1: My 5-FU signal is highly variable and not reproducible, especially between different patient samples. How can I determine if matrix effects are the cause?
A1: This is a classic symptom of matrix effects. A systematic way to diagnose and quantify the extent of this issue is to perform a post-extraction spike experiment . This experiment compares the analyte's response in a clean solvent to its response in an extracted blank matrix, thereby isolating the effect of the matrix on the analyte's ionization.
Experimental Protocol: Assessing Matrix Effects
-
Sample Set Preparation:
-
Set A (Neat Standard): Prepare a 5-FU standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Spiked Matrix): Take a blank plasma or serum sample, perform your sample extraction procedure, and then spike the final extract with 5-FU to the same concentration as Set A.
-
Set C (Blank Matrix): Process a blank plasma or serum sample through your entire extraction procedure without spiking 5-FU.
-
-
Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculation of Matrix Factor (MF): The matrix factor is calculated as: MF = (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A
-
An MF < 1 indicates ion suppression .
-
An MF > 1 indicates ion enhancement .
-
An MF = 1 suggests no matrix effect .
-
Data Interpretation Table:
| Matrix Factor (MF) | Interpretation | Recommended Next Steps |
| < 0.85 | Significant Ion Suppression | Proceed to Q2 for mitigation strategies. |
| 0.85 - 1.15 | Acceptable Matrix Effect | The issue may lie elsewhere (e.g., inconsistent sample prep, instrument instability). |
| > 1.15 | Significant Ion Enhancement | Proceed to Q2 for mitigation strategies. |
Q2: I've confirmed significant ion suppression. What are the most effective strategies to mitigate matrix effects in my 5-FU assay?
A2: A multi-faceted approach is most effective, focusing on improving sample cleanup, optimizing chromatographic separation, and utilizing an appropriate internal standard.
Strategy 1: Advanced Sample Preparation
The primary goal is to remove interfering matrix components, particularly phospholipids, which are notorious for causing ion suppression.
-
Protein Precipitation (PPT): While simple, PPT alone is often insufficient for removing phospholipids and other interferences.[8]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning 5-FU into an organic solvent, leaving many polar interferences behind.[3][9] Ethyl acetate is a commonly used solvent for 5-FU extraction.[2][10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a broad range of interferences.[8] Mixed-mode or anion-exchange SPE cartridges can be particularly effective for the polar and weakly acidic 5-FU.[8]
Strategy 2: Chromatographic Optimization
The aim is to achieve chromatographic separation between 5-FU and any remaining matrix components.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Since 5-FU is highly polar and shows poor retention in reversed-phase chromatography, HILIC is an excellent alternative that provides good retention and separation from non-polar matrix components.[7][8]
-
Gradient Elution: A carefully optimized gradient can help resolve 5-FU from co-eluting interferences.
-
Diverter Valve: Program a diverter valve to send the initial, unretained portion of the chromatographic run (containing salts and other highly polar components) to waste instead of the MS source.
Strategy 3: The Gold Standard - Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the most robust method for compensating for matrix effects.[11][12]
-
Mechanism: A SIL-IS, such as 5-Fluorouracil-¹³C,¹⁵N₂ , is chemically identical to 5-FU and will co-elute perfectly. It will therefore experience the same degree of ion suppression or enhancement.[11] Since quantification is based on the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized.[12]
Workflow for Addressing Matrix Effects:
Caption: A systematic workflow for identifying, mitigating, and validating the correction of matrix effects.
Q3: Is it acceptable to use a structural analog as an internal standard if a SIL-IS is unavailable?
A3: While a SIL-IS is highly preferred, a structural analog can be used, but with significant caution. A commonly used analog for 5-FU is 5-Bromouracil .[3]
Key Considerations for Structural Analogs:
-
Chromatographic Separation: The analog will likely have a different retention time than 5-FU. If the matrix interference is specific to a very narrow retention window, the analog may not experience the same effect as the analyte, leading to inadequate correction.
-
Ionization Efficiency: The analog may have a different ionization efficiency.
-
Rigorous Validation: You must perform extensive validation across multiple sources of blank matrix to demonstrate that the analog adequately tracks and corrects for the variability in the 5-FU signal.[13]
References
-
Title: Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]
-
Title: Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms Source: Bioanalytical Systems, Inc. (BASi) URL: [Link]
-
Title: Analysis of 5-Fluorouracil in Plasma for Clinical Research Source: Waters Corporation URL: [Link]
-
Title: Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma Source: LCGC International URL: [Link]
-
Title: A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS Source: PubMed URL: [Link]
-
Title: Determination of 5-Fluorouracil in Plasma with HPLC-Tandem Mass Spectrometry Source: Semantic Scholar URL: [Link]
-
Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical and Bioanalytical Techniques URL: [Link]
-
Title: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Reducing matrix effect Source: YouTube URL: [Link]
-
Title: Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis Source: Protocols.io URL: [Link]
-
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]
-
Title: Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL: [Link]
- Title: Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Source
Sources
- 1. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 4. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
addressing isotopic interference with 5-Fluorouracil-6-d1
Welcome to the technical support center for the bioanalysis of 5-Fluorouracil (5-FU). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying 5-FU using LC-MS/MS, with a specific focus on troubleshooting issues related to the use of 5-Fluorouracil-6-d1 (5-FU-d1) as an internal standard.
Introduction: The Challenge of Accurate 5-FU Quantification
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors.[1][2][3] Its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate precise measurement in biological matrices for effective therapeutic drug monitoring (TDM).[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification, relying on a stable isotope-labeled (SIL) internal standard (IS) to correct for variability during sample preparation and analysis.[5]
While deuterated standards like 5-FU-6-d1 are commonly used, they can present unique analytical challenges, leading to inaccurate and unreliable data. This guide provides a structured approach to identifying, understanding, and resolving isotopic interference and other issues associated with 5-FU-d1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (5-FU-d1) is a form of 5-FU where a hydrogen atom at the 6th carbon position of the pyrimidine ring has been replaced with its heavier isotope, deuterium. It is used as an internal standard in LC-MS/MS assays because it is chemically almost identical to the analyte (5-FU), meaning it behaves similarly during sample extraction, chromatography, and ionization.[5] This allows it to compensate for variations in the analytical process. However, the single deuterium label can be a source of analytical issues.
Q2: What is isotopic interference in the context of 5-FU analysis?
Isotopic interference refers to any phenomenon that causes the signal of the internal standard to be inaccurate or to overlap with the signal of the analyte. For 5-FU-d1, this can manifest in several ways:
-
d0 Contamination: The 5-FU-d1 standard may contain a small percentage of unlabeled 5-FU (d0). This is the most common cause of "analyte" signal in blank samples.
-
Deuterium-Hydrogen (D-H) Exchange: The deuterium atom on 5-FU-d1 may exchange with a hydrogen atom from the solvent (e.g., water in the mobile phase), converting the IS back to unlabeled 5-FU. This leads to an underestimation of the true analyte concentration.
-
Metabolic Instability: The deuterium label at the C6 position can be lost during the metabolic conversion of 5-FU to its catabolites, such as dihydrofluorouracil (DHFU).[6][7][8]
Q3: Why am I seeing a high 5-FU signal in my blank matrix samples that are only spiked with the 5-FU-d1 internal standard?
This is a classic sign of isotopic impurity. Your 5-FU-d1 internal standard likely contains a small but significant amount of unlabeled 5-FU. When you spike your blank sample with the IS, you are also inadvertently adding unlabeled 5-FU, which is then detected by the mass spectrometer. The solution is not to subtract this background, but to use a calibration curve prepared in the same matrix to correctly model the analyte-to-IS response ratio.
Q4: Is there a better internal standard for 5-FU analysis?
Yes. The scientific consensus and our field experience strongly recommend using a more heavily labeled internal standard, such as 5-Fluorouracil-¹³C,¹⁵N₂ .[9][10][11] This standard replaces one carbon and two nitrogen atoms with their heavy isotopes. The +3 mass unit difference makes it highly unlikely to be affected by natural isotopic contributions from the analyte. Furthermore, the ¹³C and ¹⁵N labels are incorporated into the core ring structure and are not susceptible to back-exchange or metabolic loss, providing superior accuracy and robustness.[5]
Troubleshooting Guide: Inconsistent Results with 5-FU-d1
This section addresses specific experimental problems you may encounter when using 5-FU-d1.
Problem 1: High Y-Intercept and/or Non-Linearity in the Calibration Curve
You observe that your calibration curve does not pass through the origin and may show a quadratic fit, even at low concentrations.
-
Primary Suspect: Isotopic impurity (d0 contamination) in the 5-FU-d1 standard.
-
Causality: The unlabeled 5-FU present in your IS contributes a constant amount of "analyte" signal across all your calibration points, including the blank. This artificially inflates the response at the low end of the curve, causing a significant y-intercept and compressing the dynamic range, which can lead to non-linearity.
-
Diagnostic & Solution Protocol:
-
Assess IS Purity: Prepare a high-concentration solution of your 5-FU-d1 IS in the initial mobile phase. Inject this solution and monitor both the MRM transition for 5-FU-d1 and the MRM transition for unlabeled 5-FU. The presence of a significant peak in the 5-FU channel confirms d0 contamination.
-
Quantify the Impurity: Calculate the percentage of the d0 peak area relative to the d1 peak area. A d0 impurity of >0.1% can significantly impact assay performance.
-
Mitigation:
-
Short-Term: Proceed with the existing IS but ensure your calibration curve includes a true blank (matrix only) and a "zero" standard (matrix + IS). Use a weighted (1/x or 1/x²) linear regression model that does not force the origin.
-
Long-Term (Recommended): Purchase a new lot of internal standard with a higher isotopic purity or, preferably, switch to 5-Fluorouracil-¹³C,¹⁵N₂.[10][11]
-
-
Problem 2: Drifting Internal Standard Response and Poor Precision in QC Samples
You notice that the peak area of your 5-FU-d1 internal standard is inconsistent across the analytical run, or your Quality Control (QC) samples fail to meet acceptance criteria (%CV > 15%).
-
Primary Suspect: In-source instability or Deuterium-Hydrogen (D-H) exchange.
-
Causality: The bond between carbon and deuterium is weaker than a carbon-hydrogen bond. Under certain conditions (e.g., elevated source temperature, specific mobile phase pH), the deuterium at the C6 position can be lost and replaced by a proton from the solvent. This process can be inconsistent, leading to a variable IS response and, consequently, poor accuracy and precision in your calculated analyte concentrations.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for diagnosing D-H exchange.
-
Experimental Protocol: IS Stability Assessment
-
Prepare a solution of 5-FU-d1 at a typical working concentration in your mobile phase.
-
Divide the solution into several vials. Keep one at 4°C (T=0 sample).
-
Incubate the remaining vials at both room temperature and your typical column operating temperature (e.g., 40°C).
-
Inject a vial from each temperature condition at set time points (e.g., 0, 4, 8, 24 hours).
-
For each injection, measure the peak areas for both the 5-FU (d0) and 5-FU-d1 (d1) MRM transitions.
-
Analysis: Calculate the ratio of d0/d1. A systematic increase in this ratio over time, especially at elevated temperatures, is strong evidence of D-H exchange.
-
Problem 3: Inaccurate Quantification of 5-FU Metabolites
You are developing a method to quantify both 5-FU and its primary catabolite, α-fluoro-β-alanine (FBAL), using 5-FU-d1 as the sole internal standard. The FBAL results are highly variable.
-
Primary Suspect: Metabolic instability of the deuterium label and differential matrix effects.
-
Causality: The catabolism of 5-FU begins with the reduction of the C5-C6 double bond by the enzyme dihydropyrimidine dehydrogenase (DPD) to form DHFU.[6][7] This enzymatic step will remove the deuterium label at the C6 position. Therefore, 5-FU-d1 cannot be used to reliably quantify any downstream metabolites like FBAL, as it does not track them through the metabolic pathway. Furthermore, FBAL is structurally very different from 5-FU and will experience different chromatographic retention and matrix effects. Using 5-FU-d1 to correct for FBAL is not scientifically valid.
-
Metabolic Pathway Visualization:
Caption: Catabolic pathway of 5-FU showing the loss of the C6 deuterium.
-
Solution:
-
Use a Dedicated IS: To accurately quantify FBAL, you must use a dedicated stable isotope-labeled internal standard for FBAL (e.g., FBAL-d2).
-
Optimize Chromatography: Develop a chromatographic method that provides adequate retention and separation for both the highly polar 5-FU and FBAL.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice for retaining these polar compounds.[1][12]
-
Data Summary: Recommended MRM Transitions
For robust and specific quantification, use of a stable, heavily labeled internal standard is paramount. The table below provides typical MRM transitions for use with a triple quadrupole mass spectrometer in negative ionization mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 5-Fluorouracil (Analyte) | 129.0 | 42.0 | Corresponds to the [M-H]⁻ ion and a stable fragment. |
| This compound (IS) | 130.0 | 43.0 | Prone to interferences discussed in this guide. |
| 5-Fluorouracil-¹³C,¹⁵N₂ (Recommended IS) | 132.0 | 43.0 | Gold standard; stable label, minimal risk of interference. [10] |
References
-
Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]
-
Metabolism of 5-fluorouracil (5-FU). The initial and rate-limiting... ResearchGate. Available at: [Link]
-
5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PubMed Central (PMC). Available at: [Link]
-
Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. PubMed. Available at: [Link]
-
Analysis of 5-Fluorouracil in Plasma for Clinical Research. Waters Corporation. Available at: [Link]
-
Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Simultaneous determination of 5-fluorouracil and its active metabolites in serum and tissue by high-performance liquid chromatography. Scilit. Available at: [Link]
-
Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. Available at: [Link]
-
In Vivo Effect of 5-Ethynyluracil on 5-Fluorouracil Metabolism Determined by 19F Nuclear Magnetic Resonance Spectroscopy. AACR Journals. Available at: [Link]
-
Removal rate of 5-fluorouracil and its metabolites in patients on hemodialysis: a report of two cases of colorectal cancer patients with end-stage renal failure. PubMed Central. Available at: [Link]
-
Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. Cancer Research. Available at: [Link]
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. National Institutes of Health (NIH). Available at: [Link]
-
Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. Available at: [Link]
-
Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. Available at: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]
-
Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. Available at: [Link]
-
An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. PubMed. Available at: [Link]
-
A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. National Institutes of Health (NIH). Available at: [Link]
-
The analysis of 5-fluorouracil in human plasma by gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICIMS) with stable isotope dilution. PubMed. Available at: [Link]
-
Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD. National Institutes of Health (NIH). Available at: [Link]
-
Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. ACS Publications. Available at: [Link]
-
Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. ResearchGate. Available at: [Link]
-
5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. PubMed Central (NIH). Available at: [Link]
-
Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. PubMed Central (NIH). Available at: [Link]
-
Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBIJ. Available at: [Link]
-
5-FU-induced cardiac toxicity - an underestimated problem in radiooncology? PubMed Central (PMC). Available at: [Link]
-
S-1 and 5-Fluorouracil-related adverse events in patients with advanced gastric cancer: A meta-analysis. PubMed. Available at: [Link]
-
New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids. National Institutes of Health (NIH). Available at: [Link]
-
Enhanced Skin Permeation of 5-Fluorouracil through Drug-in-Adhesive Topical Patches. MDPI. Available at: [Link]
-
The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. PubMed Central (NIH). Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-FU-induced cardiac toxicity - an underestimated problem in radiooncology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. waters.com [waters.com]
- 11. 5-Fluorouracil-13C,15N2 | LGC Standards [lgcstandards.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
improving peak shape and sensitivity for 5-Fluorouracil quantification
An Application Scientist's Guide to High-Performance 5-Fluorouracil Quantification
Welcome to the technical support center for 5-Fluorouracil (5-FU) analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges involved in quantifying 5-FU. This guide is structured to help you troubleshoot common issues with peak shape and sensitivity, transforming your analytical challenges into robust, reproducible results.
5-Fluorouracil is a small, polar, and somewhat acidic molecule, characteristics that present distinct challenges for chromatographic separation and detection. Whether you are working with HPLC-UV or LC-MS/MS, achieving a sharp, symmetrical peak and a low limit of quantification is paramount for accurate pharmacokinetic and clinical studies.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during 5-FU analysis.
Q1: Why is my 5-FU peak severely tailing in my reversed-phase HPLC method?
Peak tailing for 5-FU is commonly caused by secondary interactions between the analyte and the stationary phase.[1] Specifically, residual silanol groups on silica-based C18 columns can interact with 5-FU, causing a portion of the analyte to lag behind the main peak.[2] This is exacerbated if the mobile phase pH is not optimized to control the ionization state of both the silanols and the 5-FU molecule.[3]
Q2: I'm struggling with sensitivity. How can I achieve a lower limit of quantification (LLOQ)?
There are three primary avenues to boost sensitivity:
-
Optimize Sample Preparation: Complex biological matrices like plasma introduce significant interference. Employing a robust sample cleanup technique like Solid-Phase Extraction (SPE) can dramatically reduce matrix effects and improve sensitivity compared to simpler protein precipitation methods.[4]
-
Switch to HILIC: For a polar molecule like 5-FU, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior retention and sensitivity compared to reversed-phase methods.[4][5] The high organic content of the HILIC mobile phase also enhances desolvation in the mass spectrometer source, leading to better ionization efficiency.[6]
-
Utilize Tandem Mass Spectrometry (LC-MS/MS): If not already in use, switching from UV detection to LC-MS/MS provides a significant leap in both sensitivity and specificity, allowing for LLOQs as low as 0.1 ng/mL.[4]
Q3: Should I use Reversed-Phase (RP) or HILIC for my 5-FU analysis?
The choice depends on your specific goals and available instrumentation.
-
Reversed-Phase (RP-HPLC) is a robust and widely available technique. It can be effective for 5-FU, especially with UV detection, but often requires careful mobile phase optimization (e.g., pH control around 6.0) to achieve good peak shape.[7][8]
-
HILIC is generally the superior choice for high-sensitivity LC-MS/MS applications.[4][9] It provides better retention for the polar 5-FU, moving it away from the solvent front and early-eluting matrix interferences.[10] This results in a better signal-to-noise ratio and reduced ion suppression.[5][6]
Q4: What are the most critical factors in preparing plasma samples for 5-FU analysis?
Minimizing matrix effects is the primary goal.
-
Protein Precipitation (PPT): This is a simple method but may not provide the cleanest extract, potentially leading to ion suppression in LC-MS analysis.[4][11]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT and has been used successfully for 5-FU analysis.[12][13]
-
Solid-Phase Extraction (SPE): SPE is highly effective for removing salts and phospholipids that cause ion suppression. A method taking advantage of 5-FU's anionic state under basic conditions for cleanup has been shown to yield excellent sensitivity.[4]
Additionally, be mindful of sample collection and handling. Avoid drawing blood from the administration line to prevent contamination, and consider using a sample stabilizer if enzymatic degradation is a concern.[14]
In-Depth Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape
Poor peak shape compromises resolution and integration accuracy. This guide provides a systematic approach to diagnosing and fixing these issues.
Peak tailing is the most common peak shape issue for 5-FU.
-
Cause A: Secondary Silanol Interactions (Reversed-Phase)
-
Mechanism: Uncapped, acidic silanol groups (Si-OH) on the silica stationary phase can form strong hydrogen bonds or have ionic interactions with 5-FU molecules. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte to elute later, resulting in a tail.[1][2]
-
Solution:
-
Mobile Phase pH Adjustment: Maintain a mobile phase pH between 3 and 6. A pH of around 6.0 is often effective, as it helps suppress the ionization of the residual silanols while keeping 5-FU in a consistent protonation state.[7][8]
-
Increase Buffer Concentration: Using a buffer (e.g., 10-25 mM ammonium acetate or potassium phosphate) can help mask the silanol sites and maintain a stable pH throughout the column.[9][15]
-
Use a Modern, End-Capped Column: Columns with advanced end-capping technology have fewer accessible silanol groups, significantly reducing the potential for these secondary interactions.
-
-
-
Cause B: Sample Solvent Mismatch
-
Mechanism: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high percentage of organic solvent in a reversed-phase method), it can cause the analyte to travel through the top of the column too quickly, leading to band distortion and peak tailing or splitting.[3]
-
Solution:
-
Reconstitute in Mobile Phase: Whenever possible, the final sample extract should be reconstituted in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Ammonium Hydroxide Addition (HILIC): For HILIC methods, adding a base like ammonium hydroxide to the reconstitution solvent (e.g., 15% ammonium hydroxide in acetonitrile) can deprotonate 5-FU, leading to sharper, more symmetrical peaks and improved sensitivity.[4]
-
-
-
Cause: Column Overload
-
Mechanism: Injecting too much analyte mass onto the column can saturate the stationary phase. When all accessible binding sites are occupied, newly arriving molecules travel further down the column before they can be retained, causing them to elute earlier and creating a fronting peak.[16]
-
Solution:
-
Reduce Injection Volume or Concentration: Perform a dilution series of your sample and inject decreasing amounts. If the peak shape improves and the retention time increases slightly, the issue is overload.[16]
-
-
Below is a troubleshooting workflow to systematically address peak shape problems.
Caption: Troubleshooting workflow for poor 5-FU peak shape.
Guide 2: Maximizing Assay Sensitivity
Low sensitivity can prevent the accurate measurement of 5-FU at critical time points in pharmacokinetic studies.
-
Cause A: Matrix Effects & Ion Suppression (LC-MS)
-
Mechanism: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can compete with 5-FU for ionization in the MS source.[17] This competition reduces the number of 5-FU ions that are formed and subsequently detected, leading to a suppressed signal and poor sensitivity.[18]
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[4]
-
Improve Chromatographic Separation: Ensure 5-FU is chromatographically resolved from the bulk of the matrix components. Switching to a HILIC column can be very effective, as it retains the polar 5-FU while allowing non-polar, suppression-inducing phospholipids to elute much earlier.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., ¹³C,¹⁵N₂-5-FU) co-elutes with 5-FU and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be accurately compensated for.[19]
-
-
-
Cause B: Poor Retention (Reversed-Phase)
-
Mechanism: As a polar compound, 5-FU has low affinity for non-polar C18 stationary phases.[10] This results in poor retention, causing the 5-FU peak to elute very early, often with other unretained matrix components, leading to both ion suppression and poor peak shape.[20]
-
Solution:
-
Use a High Aqueous Mobile Phase: Increase the percentage of the aqueous component in the mobile phase (e.g., 90-96% water/buffer) to increase the retention of 5-FU.[7][8][20] Ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Switch to a Polar-Embedded or HILIC Column: A polar-embedded reversed-phase column offers alternative selectivity and can improve retention of polar compounds. However, for maximum retention and sensitivity, HILIC is the recommended approach.[4][10]
-
-
The following diagram provides a decision-making framework for selecting the appropriate chromatographic method.
Caption: Decision tree for selecting a chromatographic method.
Data & Protocols
Table 1: Comparison of RP-HPLC and HILIC for 5-FU Analysis
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Rationale & Justification |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, amide) | HILIC's polar phase provides stronger retention for the polar 5-FU analyte.[10] |
| Mobile Phase | High Aqueous (e.g., 95% buffer) | High Organic (e.g., 95% acetonitrile) | The high organic content in HILIC mobile phases improves MS desolvation and ionization efficiency.[6] |
| Retention | Generally weak | Strong | Strong retention moves 5-FU away from the void volume and matrix interferences.[4] |
| Sensitivity (MS) | Moderate | High | Enhanced retention and ionization lead to significantly lower detection limits.[4][9] |
| Peak Shape | Prone to tailing without optimization | Generally good, but sensitive to sample solvent | Tailing in RP is due to silanol interactions; HILIC issues are often related to injection effects.[2][4] |
| Best For | Routine analysis, UV detection | High-sensitivity bioanalysis, LC-MS/MS | The choice is driven by the required sensitivity and available instrumentation.[4][8] |
Table 2: Example Mobile Phase Compositions
| Method | Aqueous Phase (A) | Organic Phase (B) | Typical Gradient/Isocratic | Reference |
| RP-HPLC-UV | 5 mM KH₂PO₄ (pH 6.0) | Methanol | 96:4 (A:B) Isocratic | [8] |
| RP-HPLC-UV | Water (pH 6.0) | Acetonitrile | 90:10 (A:B) Isocratic | [7][20] |
| HILIC-MS/MS | 10 mM Ammonium Acetate in Water | Acetonitrile | 5:95 (A:B) Isocratic | [9] |
| HILIC-MS/MS | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 3:97 (A:B) Isocratic | [21] |
Protocol 1: High-Sensitivity 5-FU Quantification in Plasma using HILIC-MS/MS
This protocol is adapted from methodologies proven to achieve LLOQs in the sub-ng/mL range.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange) as per the manufacturer's instructions.
-
To 200 µL of plasma, add the internal standard (e.g., ¹³C,¹⁵N₂-5-FU).
-
Alkalinize the sample by adding 600 µL of 2% ammonium hydroxide. This ensures 5-FU is in its anionic state for strong retention on the anion-exchange sorbent.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a high-pH, high-organic solvent to remove neutral and basic interferences.
-
Elute 5-FU using an acidic solvent (e.g., 1% formic acid in 60% methanol).[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of a weak solvent, such as 15% ammonium hydroxide in acetonitrile, to ensure good peak shape on the HILIC column.[4]
2. LC-MS/MS Conditions
-
LC Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[9]
-
Mobile Phase: Isocratic elution with 95% Acetonitrile and 5% 10 mM Ammonium Acetate.[9]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MS Detection: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions for 5-FU
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| 5-Fluorouracil | 129.0 | 42.0 | Primary quantifying transition |
| 5-Fluorouracil | 129.0 | 86.0 | Confirming transition |
| ¹³C,¹⁵N₂-5-FU (IS) | 132.0 | 43.0 | Example for a stable isotope-labeled IS |
References
-
L.M. Shultz, J.M. Brigle, E.A. Burton, S.W. Gragg, D.M. Hreniuk, and J.L. Eubank, "Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma," LCGC International. [Link]
-
M. Hanif, S. Shoaib, M. Zaman, and I. Ahmad, "Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification," Prime Scholars. [Link]
-
C. Wang, J. Li, and Y. Liu, "Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC," Journal of Food and Drug Analysis. [Link]
-
M.J. Hayes, P.J. Fell, H.C. Scott, and D.A. Jardine, "Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry," Journal of the American Society for Mass Spectrometry. [Link]
-
ResearchGate, "Optimized different concentrations of 5-FU in mobile phase," ResearchGate. [Link]
-
A.R. Pohlmann, S.S. Guterres, et al., "Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles," SciELO. [Link]
-
A.A. Al-kassas, R. Al-kassas, et al., "Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits," MDPI. [Link]
-
S. Jonkers, J.H. Beijnen, et al., "Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring," PubMed. [Link]
-
Queen Mary Hospital, "SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA 5-FLUOROURACIL (5-FU)," Queen Mary Hospital. [Link]
-
ResearchGate, "Ion suppression: A major concern in mass spectrometry | Request PDF," ResearchGate. [Link]
-
M. Xie, R.A. Parise, et al., "Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry," PubMed. [Link]
-
A. Leong, N. Le, et al., "Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis," Protocols.io. [Link]
- Google Patents, "Method of processing blood samples containing 5-fu," Google P
-
Obrnuta faza, "Analysis of 5-Fluorouracil in Plasma by LC-MS/MS," Obrnuta faza. [Link]
-
A.S. Lestari, R. Martien, et al., "Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot," NIH. [Link]
-
Waters Corporation, "Troubleshooting Peak Shape Problems in HPLC," Waters Corporation. [Link]
-
G. Becker, "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research," University of Paris-Saclay. [Link]
-
Y.F. Wang, Y.P. Li, et al., "Synthesis and Bioevaluation of 5-Fluorouracil Derivatives," MDPI. [Link]
-
Restek, "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column," Restek. [Link]
-
Agilent, "HPLC Troubleshooting Guide," Agilent. [Link]
-
Wikipedia, "Ion suppression (mass spectrometry)," Wikipedia. [Link]
-
D. Guillarme, "HILIC: The Pros and Cons," LCGC International. [Link]
-
Chrom Tech, Inc., "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography," Chrom Tech, Inc.. [Link]
-
D.A. Volmer, L.L. Jessome, "Ion Suppression: A Major Concern in Mass Spectrometry," LCGC International. [Link]
-
YouTube, "Troubleshooting Poor Peak Shape and Resolution in HPLC," YouTube. [Link]
-
M.I. Khan, M.I. Bhanger, et al., "A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil," NIH. [Link]
-
Agilent, "Tips and Tricks of HPLC System Troubleshooting," Agilent. [Link]
-
ResearchGate, "DEVELOPMENT OF AN ULTRASENSITIVE LC–MS-MS METHOD FOR DETERMINATION OF 5-FLUOROURACIL IN MOUSE PLASMA | Request PDF," ResearchGate. [Link]
-
A. Leong, "Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis," Protocols.io. [Link]
-
ALWSCI, "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables," ALWSCI. [Link]
-
NIH, "Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives," NIH. [Link]
-
S. Chakrabarty, R.G. Dasari, et al., "A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance," NIH. [Link]
-
J.W. Dolan, "Troubleshooting Basics, Part IV: Peak Shape Problems," LCGC International. [Link]
-
M.J. Findlay, C.J. R. et al., "Measurement of plasma 5-fluorouracil by high-performance liquid chromatography with comparison of results to tissue drug levels observed using in vivo 19F magnetic resonance spectroscopy in patients on a protracted venous infusion with or without interferon-alpha," PubMed. [Link]
-
Chrom Tech, Inc., "What Causes Peak Tailing in HPLC?," Chrom Tech, Inc.. [Link]
-
M. Sharma, R. Sharma, et al., "5-Fluorouracil (5-FU) resistance and the new strategy to enhance the sensitivity against cancer: Implication of DNA repair inhibition," PubMed. [Link]
-
ALWSCI, "Common Causes Of Peak Tailing in Chromatography," ALWSCI. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. primescholars.com [primescholars.com]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor recovery of 5-Fluorouracil during extraction
Welcome to the technical support center for troubleshooting the extraction of 5-Fluorouracil (5-FU) from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with achieving high and reproducible recovery of 5-FU. Our approach is rooted in first principles of analytical chemistry and backed by field-proven methodologies.
Introduction: The Challenge of 5-Fluorouracil
5-Fluorouracil is a highly polar, weakly acidic compound, which presents distinct challenges for efficient extraction from complex biological samples like plasma, serum, or tissue homogenates. Its physicochemical properties dictate the optimal strategies for isolating it from proteins, lipids, and other endogenous interferences. Understanding these properties is the first step to effective troubleshooting.
| Property | Value | Implication for Extraction |
| Molecular Weight | 130.08 g/mol [1] | Small molecule, can be prone to loss during evaporation steps. |
| pKa | ~8.0[2][3][4] | Weakly acidic. pH of the sample must be controlled to ensure the molecule is in its neutral, more extractable form. |
| logP (Octanol-Water) | -0.89[1] | Highly hydrophilic (water-loving). Will preferentially stay in the aqueous phase unless conditions are optimized. |
| Solubility | Sparingly soluble in water (~12.2 g/L at 20°C); slightly soluble in alcohol.[4][5][6] | High water solubility makes extraction into non-polar organic solvents difficult. |
| Stability | Light sensitive.[7] Can be enzymatically degraded in whole blood and plasma.[8] | Samples should be protected from light and processed promptly, often on ice, to prevent degradation.[8] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during 5-FU extraction.
Q1: My 5-FU recovery is consistently low using Liquid-Liquid Extraction (LLE). What am I doing wrong?
Answer: Low recovery in LLE is the most frequent issue and almost always traces back to two key parameters: pH and solvent choice .
The Causality: 5-FU is an acidic molecule with a pKa of approximately 8.0.[2][3] For an acidic compound to be efficiently extracted from an aqueous solution (like plasma) into an organic solvent, it must be in its neutral, un-ionized state. According to the principles of liquid-liquid extraction, adjusting the pH of the aqueous sample to be at least two pH units below the analyte's pKa will ensure it is predominantly in its neutral form, maximizing its partitioning into the organic phase.[9]
Given 5-FU's low logP of -0.89, it is inherently hydrophilic and prefers the aqueous phase.[1] Therefore, simply mixing plasma with a solvent like ethyl acetate at neutral pH will result in poor partitioning and consequently, low recovery.
Troubleshooting Steps:
-
pH Adjustment (Critical Step): Before adding the extraction solvent, acidify your plasma or serum sample. A common and effective approach is to adjust the sample pH to between 3.0 and 4.0.[10][11] This can be achieved by adding a small volume of an acid like formic acid or an acidic buffer like ammonium acetate.[10][11]
-
Solvent Selection: Because 5-FU is polar, a relatively polar, water-immiscible organic solvent is required.
-
Good Starting Point: Ethyl acetate is widely used and often yields good recovery after pH adjustment.[12]
-
Improving Polarity: If recovery is still low, use a mixture of solvents. A common combination is isopropanol/ethyl acetate (e.g., 15:85 v/v), which increases the polarity of the organic phase and can improve recovery for polar analytes.[10][11] Other mixtures like n-propanol/ether have also been reported.[13]
-
-
Salting-Out Effect: For highly polar compounds like 5-FU, adding a salt (e.g., sodium sulfate or ammonium sulfate) to the aqueous sample can increase the partition coefficient.[9][13] This technique decreases the solubility of 5-FU in the aqueous phase, effectively "pushing" it into the organic solvent.[9]
-
Extraction Vigor & Time: Ensure adequate mixing to facilitate the transfer of the analyte between phases. Vortexing for 30 seconds to 1 minute is typical. Some protocols may require shaking for up to 15 minutes for optimal recovery from tissue samples.[13]
Workflow: Optimizing LLE for 5-FU
Caption: Liquid-Liquid Extraction (LLE) workflow for 5-FU.
Q2: I'm using Solid-Phase Extraction (SPE), but my 5-FU recovery is poor and inconsistent. Which sorbent should I use?
Answer: The choice of SPE sorbent and the wash/elution steps are critical for 5-FU. Due to its acidic nature, an anion-exchange mechanism is highly effective.
The Causality: At a pH above its pKa (~8.0), 5-FU is deprotonated and carries a negative charge. This allows it to be strongly retained by a positively charged anion-exchange sorbent. Conversely, at a low pH, it becomes neutral and can be eluted. This charge-switching provides a highly selective extraction mechanism. Polymeric SPE sorbents are often preferred over silica-based ones for their stability across a wider pH range.
Troubleshooting Steps:
-
Sorbent Selection:
-
Recommended: Use a strong anion-exchange (SAX) or weak anion-exchange (WAX) polymeric sorbent. Polymeric strong anion-exchange sorbents have been shown to yield high recoveries.[14][15]
-
Alternative: Hydrophilic-Lipophilic Balanced (HLB) reversed-phase sorbents can also be used, but may require more careful optimization of wash steps to remove interferences without losing the polar 5-FU.[16]
-
-
Sample Pre-treatment (Load Step): Before loading, the sample must be treated to ensure the 5-FU is in its ionized (negatively charged) state. Adjust the sample pH to be basic, typically >9.0. This is often done by diluting the sample with a basic buffer like ammonium hydroxide.[14]
-
Wash Steps: The wash steps are crucial for removing interferences.
-
Use a weak solvent (e.g., water with a small amount of base) to remove hydrophilic, neutral, and basic interferences.
-
A subsequent wash with a mild organic solvent (e.g., methanol) can remove more lipophilic interferences.
-
-
Elution Step: To elute the 5-FU, it must be neutralized.
-
Use an acidic elution solvent. A common choice is a mixture of organic solvent (e.g., methanol or acetonitrile) with an acid like formic acid.[14] The organic component disrupts any secondary hydrophobic interactions, while the acid neutralizes the 5-FU, releasing it from the sorbent.
-
Protocol: Strong Anion-Exchange SPE for 5-FU
Materials:
-
Polymeric Strong Anion-Exchange (SAX) SPE Cartridge (e.g., Strata-X-A)[14]
-
Methanol
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH)
-
Formic Acid
Methodology:
-
Condition: Pass 1 mL of Methanol through the cartridge.
-
Equilibrate: Pass 1 mL of Deionized Water through the cartridge.
-
Load:
-
Take 200 µL of plasma/serum.
-
Dilute with 600 µL of 5% Ammonium Hydroxide in water.
-
Vortex and load the entire mixture onto the cartridge.
-
-
Wash 1: Pass 1 mL of 1% Ammonium Hydroxide in water through the cartridge to remove polar interferences.
-
Wash 2 (Optional): Pass 1 mL of Methanol through the cartridge to remove less polar interferences.
-
Dry: Dry the cartridge under vacuum or positive pressure for 1-5 minutes to remove residual wash solvents.
-
Elute:
-
Elute the 5-FU with 2 x 500 µL aliquots of 1% Formic Acid in a 60:40 Methanol/Water mixture.[14]
-
Collect the eluate.
-
-
Dry Down & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Q3: I see a significant drop in 5-FU concentration if my samples sit on the bench. Is 5-FU unstable?
Answer: Yes, 5-FU can be unstable in biological matrices, primarily due to enzymatic degradation.
The Causality: The enzyme dihydropyrimidine dehydrogenase (DPD), present in the liver and blood, is responsible for the catabolism of 5-FU.[2] If blood or plasma samples are left at room temperature, this enzymatic activity can continue, leading to a significant loss of the parent drug. One study showed a 94% loss in whole blood and a 52% loss in plasma after 24 hours at room temperature.[8]
Preventative Measures:
-
Immediate Cooling: As soon as blood samples are collected, they should be placed on ice.[8]
-
Prompt Processing: Separate plasma from whole blood as quickly as possible by centrifugation, preferably in a refrigerated centrifuge.
-
Freezing: Once plasma is separated, it should be frozen immediately at -20°C or, ideally, -80°C if storage is required before analysis.[8] Frozen plasma samples have been shown to be stable for at least five weeks at -20°C.[8]
-
Light Protection: 5-FU is known to be light-sensitive.[7] While short exposure during routine lab work is often unavoidable, samples and standards should be stored in amber vials or protected from direct light during long-term storage or prolonged autosampler runs.
Q4: My recovery is still low even after optimizing pH and solvent. Could protein binding be the issue?
Answer: While protein binding of 5-FU is not considered a major issue, incomplete protein removal can cause significant problems, including ion suppression in mass spectrometry and physical clogging of columns. If you suspect matrix effects, a protein precipitation (PPT) step is warranted.
The Causality: Inefficient removal of abundant proteins like albumin can trap the analyte or interfere with the analytical signal. PPT is a simple method to crash out the majority of proteins from the sample.
Troubleshooting Steps:
-
Choice of PPT Solvent:
-
Acetonitrile is the most common and effective solvent for PPT. It is typically added at a ratio of 2:1 or 3:1 (solvent:sample, v/v).
-
Methanol can also be used but is sometimes less efficient at precipitating proteins.
-
Acidification: Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can improve protein crashing and ensure 5-FU remains in its neutral state.
-
-
Temperature: Performing the precipitation at a low temperature (e.g., in an ice bath) can enhance the formation of a dense protein pellet, leading to a cleaner supernatant.
-
Hybrid Approaches (PPT followed by LLE/SPE): For very complex or "dirty" matrices, a two-step cleanup may be necessary.
-
First, perform a protein precipitation with acetonitrile.
-
Then, take the resulting supernatant and perform either LLE or SPE as described in the previous sections. This "PPT-LLE" or "PPT-SPE" approach provides a much cleaner final extract.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low 5-FU recovery.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3385, 5-Fluorouracil. Available: [Link]
-
del Nozal, M. J., Bernal, J. L., Marenero, P., & Pampliega, A. (1994). Extraction Procedures for the HPLC Determination of 5-Fluorouracil in Biological Samples. Journal of Liquid Chromatography, 17(7), 1533-1547. Available: [Link]
-
Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Anal Bioanal Chem, 397(3), 1191-201. Available: [Link]
-
Taylor & Francis Online. (1994). Extraction Procedures for the HPLC Determination of 5-Fluorouracil in Biological Samples. Available: [Link]
-
Phenomenex. (n.d.). Extraction and Analysis of Uracil and 5-Fluorouracil from Serum Using Strata®-X-A. Available: [Link]
-
Samanidou, V., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8009. Available: [Link]
-
Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. Available: [Link]
-
Heggie, G. D., Sommadossi, J. P., Cross, D. S., Huster, W. J., & Diasio, R. B. (1987). Stability of 5-fluorouracil in whole blood and plasma. Clinical chemistry, 33(12), 2299–2300. Available: [Link]
-
BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Available: [Link]
-
Gpatindia. (2020). 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property. Available: [Link]
-
Journal of Materials in Life Sciences. (2024). Magnetic-Solid Phase Extraction of 5-Fluorouracil using Newly Synthesized Surface-Imprint. Available: [Link]
-
Leong, L., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io. Available: [Link]
-
Loos, W. J., Verweij, J., Nooter, K., & Stoter, G. (2000). Determination of 5-fluorouracil in microvolumes of human plasma by solvent extraction and high-performance liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 738(1), 137–143. Available: [Link]
-
Sottani, C., Tranfo, G., Faranda, P., & Paci, E. (2006). Determination of 5-fluorouracil in environmental samples by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 831(1-2), 249–255. Available: [Link]
-
Bowen, C. L., et al. (2014). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC North America, 32(11), 878-884. Available: [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available: [Link]
-
Khan, M. A., et al. (2018). Solubility study of 5-FU at 37 °C. ResearchGate. Available: [Link]
-
Lin, Y. R., et al. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. International journal of clinical pharmacology and therapeutics, 52(12), 1093–1101. Available: [Link]
-
ResearchGate. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: Application in pharmacokinetics and steady-state concentration monitoring. Available: [Link]
-
Hansova, H., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. Current Pharmaceutical Analysis, 7(1), 1-10. Available: [Link]
Sources
- 1. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorouracil | 51-21-8 [chemicalbook.com]
- 8. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 5-fluorouracil in microvolumes of human plasma by solvent extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometer Parameters for 5-Fluorouracil (5-FU) Analysis
Welcome to the technical support resource for the analysis of 5-Fluorouracil (5-FU) using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and validated protocols for robust and sensitive quantification of this widely used chemotherapeutic agent.
5-Fluorouracil is a cornerstone of treatment for various solid tumors, but its narrow therapeutic window and high inter-individual metabolic variability necessitate accurate monitoring.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for 5-FU quantification due to its superior sensitivity and specificity.[3] This guide synthesizes field-proven experience to help you navigate the nuances of method development and overcome common analytical challenges.
Section 1: Core Method Development - Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a robust 5-FU analysis method.
FAQ 1: Which ionization mode is best for 5-FU analysis and why?
Answer: Electrospray Ionization (ESI) in negative ion mode is overwhelmingly the preferred method for 5-FU analysis.[1][4]
The Scientific Rationale: 5-Fluorouracil has a pKa value of approximately 8.0, related to the deprotonation of a nitrogen atom in its uracil ring.[3] In the slightly acidic to neutral pH mobile phases typically used for chromatography, a portion of 5-FU molecules can be readily deprotonated in the ESI source, forming the [M-H]⁻ ion (m/z 129). This process is highly efficient and results in a strong, stable signal, which is crucial for achieving low detection limits. While positive ion formation has been studied, it is generally less efficient and not preferred for quantitative bioanalysis.[5][6]
FAQ 2: What are the recommended starting Multiple Reaction Monitoring (MRM) transitions for 5-FU?
Answer: The most common and sensitive MRM transition for 5-FU is m/z 129 → 42 .
The Scientific Rationale: The precursor ion, m/z 129, corresponds to the deprotonated 5-FU molecule, [M-H]⁻. Upon collision-induced dissociation (CID) in the collision cell, this precursor fragments. The major product ion at m/z 42 corresponds to the cyanate ion ([OCN]⁻), a stable and characteristic fragment.[3][7] This transition is highly specific to the core structure of 5-FU, minimizing the likelihood of interference from matrix components. Other, less intense transitions like m/z 129.0 → 59.0 have also been monitored for confirmation but the 129 → 42 transition consistently provides the best sensitivity.[3]
FAQ 3: How do I choose an appropriate internal standard (IS) for 5-FU quantification?
Answer: The ideal choice is a stable isotope-labeled (SIL) internal standard, such as 5-Fluorouracil-¹³C¹⁵N₂ .[1][8] If a SIL-IS is unavailable, structural analogs like 5-Bromouracil (5BU) or 5-Chlorouracil (5CU) are acceptable alternatives.[3][9][10]
The Scientific Rationale: An internal standard is critical for correcting variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.
-
Stable Isotope-Labeled (SIL) IS: This is the "gold standard." A SIL-IS like 5-Fluorouracil-¹³C¹⁵N₂ is chemically identical to 5-FU, so it co-elutes perfectly and experiences the exact same ionization effects and extraction recovery.[1] Because it only differs in mass, it provides the most accurate correction for any analytical variability.
-
Structural Analogs: Analogs like 5BU or 5CU have similar chemical properties and chromatographic behavior to 5-FU.[3][9] They are a cost-effective alternative and can provide reliable quantification, but they may not perfectly mimic 5-FU's behavior in the ion source, potentially leading to less accurate correction for matrix effects.
FAQ 4: What type of chromatography is most suitable for retaining the polar 5-FU molecule?
Answer: Due to its high polarity, 5-FU is poorly retained on traditional reversed-phase C18 columns, often eluting in the void volume.[7][11] The two most successful strategies are:
-
Hydrophilic Interaction Chromatography (HILIC): This is a highly effective and widely used technique for 5-FU. HILIC columns, such as those with amide or diol phases, use a high-organic mobile phase to retain polar analytes like 5-FU.[3][7]
-
Alternative Reversed-Phase Columns: Columns with different selectivities, such as Pentafluorophenyl (PFP) or C8 phases, can offer sufficient retention for 5-FU, especially when used with highly aqueous mobile phases.[1][12][13]
The Scientific Rationale: HILIC operates on a partitioning mechanism where analytes move from the organic mobile phase into a water-enriched layer on the surface of the polar stationary phase. This provides excellent retention for polar compounds.[7] Furthermore, the high organic content of the mobile phase can enhance ESI efficiency, leading to a ~10-fold increase in sensitivity compared to some reversed-phase methods.[7] PFP columns offer a unique mixed-mode retention mechanism, including polar and aromatic interactions, which can effectively retain fluorinated compounds like 5-FU.[1]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during 5-FU analysis.
Problem 1: Poor Peak Shape or Low Retention of 5-FU
-
Symptom: The 5-FU peak is broad, tailing, or elutes very early (near the solvent front).
-
Primary Cause: The high polarity of 5-FU prevents effective interaction with non-polar stationary phases like standard C18.[7][11] This is a fundamental challenge in 5-FU analysis.
| Solution | Mechanism of Action & Rationale |
| Implement a HILIC Column | Why it works: HILIC stationary phases (e.g., Amide, Diol, Silica) are specifically designed to retain polar compounds from a primarily organic mobile phase (e.g., >80% acetonitrile).[3][7] This provides robust retention and often results in sharper, more symmetrical peaks. A mobile phase like acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate or acetate) is a common starting point.[3][4][14] |
| Use a PFP or other Mixed-Mode Column | Why it works: Pentafluorophenyl (PFP) columns provide multiple modes of interaction (hydrophobic, pi-pi, dipole-dipole, and ion-exchange), which can successfully retain 5-FU even with reversed-phase mobile phases.[1][12] This avoids the need for a complete switch to a HILIC methodology if you prefer to work with reversed-phase systems. |
| Modify the Reconstitution Solvent | Why it works: Adding a small amount of base (e.g., ammonium hydroxide) to the final sample solvent can sharpen the peak and shift its retention time on a HILIC column.[3] This is because it ensures 5-FU is in its deprotonated (anionic) state, which can improve its interaction with the stationary phase and lead to better chromatography and higher sensitivity.[3] |
Problem 2: Low Sensitivity or Poor Signal Intensity
-
Symptom: The signal-to-noise ratio for 5-FU is low, preventing the achievement of the required Lower Limit of Quantification (LLOQ).
-
Primary Causes: This issue can stem from either suboptimal ionization in the MS source or signal suppression from co-eluting matrix components.
| Solution | Mechanism of Action & Rationale |
| Systematically Optimize ESI Source Parameters | Why it works: The efficiency of ion formation and transmission is highly dependent on source conditions. A Design of Experiments (DoE) approach or one-factor-at-a-time (OFAT) optimization is crucial.[15][16] Key parameters to optimize include capillary voltage, nebulizer pressure, and the flow rates and temperatures of the drying and sheath gases.[1][4] Each instrument has a unique "sweet spot" for these settings that must be empirically determined for your specific mobile phase and flow rate. See Protocol 1 for a step-by-step guide. |
| Improve Sample Cleanup | Why it works: Matrix effects occur when endogenous components from the sample (e.g., phospholipids, salts) co-elute with 5-FU and interfere with its ionization.[17] More rigorous sample preparation, such as switching from simple protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), can remove these interferences.[1][3] Anion-exchange SPE has been shown to be particularly effective for 5-FU.[3] |
| Enhance Chromatographic Separation | Why it works: If interfering matrix components can be chromatographically separated from the 5-FU peak, ion suppression will be minimized.[17] Adjusting the gradient, changing the mobile phase composition, or switching to a higher-efficiency column (e.g., with smaller particles) can move the 5-FU peak to a "cleaner" region of the chromatogram where suppression is negligible.[17] |
| Verify Internal Standard Performance | Why it works: A properly functioning internal standard, especially a SIL-IS, should co-elute and experience the same degree of ion suppression as 5-FU. If your IS signal is also low or variable in matrix samples compared to neat solutions, it confirms the presence of matrix effects. If the IS signal is stable but the 5-FU signal is suppressed, it may point to a unique interference affecting only the analyte, requiring better chromatography. |
Problem 3: Poor Reproducibility and Rapid Column Degradation
-
Symptom: Retention times shift, peak areas are inconsistent, and column backpressure increases over a short number of injections, particularly with complex matrices like plasma.
-
Primary Cause: The buildup of non-polar endogenous materials (like lipids and proteins) from the sample matrix onto the analytical column.[9] While 5-FU is polar, the extraction process can carry over non-polar "matrix junk" that fouls the column.
| Solution | Mechanism of Action & Rationale |
| Install a Guard Column | Why it works: A guard column is a small, disposable column installed before the main analytical column. It is packed with the same stationary phase and acts as a filter, trapping strongly retained, non-polar contaminants that would otherwise irreversibly bind to and degrade the expensive analytical column.[9] This is a simple and cost-effective way to extend column lifetime. |
| Implement a Divert Valve and/or Column Backflush | Why it works: During method development, it was observed that column performance degraded significantly over time due to the buildup of nonpolar material from sample extracts.[9] A switching valve can be used to divert the initial part of the chromatographic run (containing unretained matrix components) to waste. After the analyte has passed to the analytical column, the valve can switch the flow to backflush the guard column with a strong, organic solvent (like isopropanol) to wash away the contaminants before the next injection.[9] This robustly protects the analytical column. |
Section 3: Protocols and Data
Experimental Workflow Overview
The following diagram illustrates the typical workflow for 5-FU analysis, from sample receipt to final data reporting.
Caption: General workflow for 5-FU bioanalysis.
Troubleshooting Decision Tree
Use this flowchart to diagnose common issues in your 5-FU analysis.
Caption: Decision tree for troubleshooting 5-FU analysis.
Table 1: Example LC-MS/MS Parameters for 5-FU Analysis
This table provides a consolidated starting point based on validated methods from the literature. Parameters must be optimized for your specific instrumentation and application.
| Parameter | Typical Setting | Rationale & Comments | Source(s) |
| LC System | |||
| Column | HILIC (e.g., Amide, 150 x 2.0 mm, 3 µm) or PFP (e.g., 100 x 2.1 mm, 1.8 µm) | HILIC for polar retention; PFP for mixed-mode retention. | [1][3][7] |
| Mobile Phase A | 10 mM Ammonium Formate/Acetate in Water or 0.1% Formic Acid in Water | Provides ions for ESI and buffers the pH. | [1][3][4][7] |
| Mobile Phase B | Acetonitrile | The strong, organic solvent for HILIC or reversed-phase elution. | [1][3][4][7] |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.1 mm ID columns to ensure optimal performance. | [4][7][9] |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. | [2][3][7] |
| MS System | |||
| Ionization Mode | ESI Negative | Efficiently forms the [M-H]⁻ ion for high sensitivity. | [1][3][4][7] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimized to maximize ion formation without causing source instability. | [1][3] |
| MRM Transition (5-FU) | 129 → 42 (Quantifier) | Most sensitive and specific transition. | [1][3][4][7] |
| MRM Transition (IS) | e.g., 145.2 → 42.0 (for 5-CU); 132 → 43 (for ¹³C¹⁵N₂-5FU) | Specific to the chosen internal standard. Must be optimized. | [1][3] |
| Dwell Time | 50 - 100 ms | Sufficient time to acquire 15-20 data points across the chromatographic peak. | [1][3] |
| Source Temp | 140 - 150 °C | Varies by instrument manufacturer. | [1][4] |
| Desolvation Temp | 350 - 500 °C | Facilitates the evaporation of solvent from droplets. | [1][3][4] |
| Desolvation Gas Flow | 600 - 800 L/hr | Assists in droplet desolvation. | [4][14] |
Protocol 1: Step-by-Step ESI Source Parameter Optimization
This protocol outlines a systematic approach to tune the ion source for maximum 5-FU signal.
-
Prepare a Tuning Solution: Create a solution of 5-FU (e.g., 100 ng/mL) in a solvent that mimics your final mobile phase composition at the time of elution (e.g., 90% Acetonitrile / 10% Water with buffer).
-
Infuse the Solution: Using a syringe pump, infuse the tuning solution directly into the mass spectrometer at a flow rate equivalent to your LC method (e.g., 0.3 mL/min).
-
Set Initial MS Parameters: Set the instrument to ESI negative mode and monitor the m/z 129 → 42 transition.
-
Optimize One Factor at a Time (OFAT):
-
Capillary Voltage: While monitoring the signal intensity, slowly ramp the capillary voltage up and down (e.g., from 1.0 kV to 5.0 kV) to find the voltage that yields the highest, most stable signal.
-
Gas Temperatures (Source/Desolvation): Set the capillary voltage to its optimum. Adjust the desolvation/drying gas temperature in increments (e.g., 25 °C) to find the optimal setting.
-
Gas Flow Rates (Nebulizer/Drying): With other parameters optimized, adjust the gas flow rates to maximize signal. Note that higher is not always better; excessive gas flow can sometimes decrease the signal.
-
-
Optimize Compound-Specific Parameters:
-
Cone/Nozzle Voltage: Adjust this voltage to maximize the transmission of the precursor ion (m/z 129) into the mass analyzer.
-
Collision Energy: While monitoring the product ion (m/z 42), ramp the collision energy to find the value that produces the most intense fragment signal.
-
-
Verify and Record: Once all parameters are optimized, record the final settings. These will serve as the foundation for your analytical method.
References
-
Kester, M., Loc, W., McGovern, C. O., et al. (2013). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International, 11(4). [Link]
-
Tosoh Bioscience. Analysis of 5-Fluorouracil in Plasma by LC-MS/MS. Obrnuta faza. [Link]
-
Waters Corporation. (2014). Analysis of 5-Fluorouracil in Plasma for Clinical Research. Waters Corporation Application Note. [Link]
-
SIELC Technologies. HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase. SIELC Technologies. [Link]
-
Lin, L. C., et al. (2011). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 19(2). [Link]
-
Angelia, M., et al. (2024). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. PubMed. [Link]
-
Waters Corporation. Oncologic drugs (1) LC-MS/MS analysis of 5-fluorouracil in plasma for clinical research. Waters Corporation. [Link]
-
Derissen, E. J., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. PubMed. [Link]
-
Waters Corporation. (2014). Analysis of 5-Fluorouracil in Plasma for Clinical Research. Waters Corporation. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. [Link]
-
Roy, D., et al. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. National Institutes of Health. [Link]
-
Payne, L. D., et al. Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]
-
van Kuilenburg, A. B. P., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde. [Link]
-
Angelia, M., et al. (2024). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. National Institutes of Health. [Link]
-
Billen, M. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. [Link]
-
Patil, B., et al. (2024). Development and validation of a bioanalytical technique entitled 5-fluorouracil (5FU) used in therapeutic drug monitoring. Research Journal of Pharmacy and Technology. [Link]
-
Vanden Broeck, R., et al. (2021). An Assessment of Surface Contamination and Dermal Exposure to 5-Fluorouracil in Healthcare Settings by UPLC-MS/MS Using a New Atmospheric Pressure Ionization Source. MDPI. [Link]
-
Calixto, L. A., et al. (2021). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Scientific Literature. [Link]
-
Dunne, M. (2018). The Study of Positive-Ion Mass Spectrometry of 5-Fluorouracil Using Low-Energy Electron Impact. Maynooth University Research Archive Library. [Link]
-
Dunne, M., et al. (2017). Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. ResearchGate. [Link]
-
Le, T. L., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
-
Wawrzyniak, R., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. The Study of Positive-Ion Mass Spectrometry of 5-Fluorouracil Using Low-Energy Electron Impact - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 6. researchgate.net [researchgate.net]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. nvkc.nl [nvkc.nl]
- 9. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 10. rjptonline.org [rjptonline.org]
- 11. HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase | SIELC Technologies [sielc.com]
- 12. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificliterature.org [scientificliterature.org]
- 14. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. iatdmct2017.jp [iatdmct2017.jp]
5-Fluorouracil (5-FU) Calibration: A Technical Guide to Linearity and Reproducibility
Welcome to the technical support center for 5-Fluorouracil (5-FU) analysis. As a Senior Application Scientist, I've seen firsthand how a robust and reliable calibration curve is the bedrock of any successful quantitative study. Inconsistencies in this crucial step can compromise entire data sets, leading to lost time and resources.
This guide is designed to move beyond simple checklists. It provides field-proven insights and troubleshooting frameworks to help you diagnose and resolve the common (and uncommon) issues encountered when establishing linear and reproducible 5-FU calibration curves. We will explore the causality behind each experimental choice, grounding our protocols in authoritative guidelines to ensure your methods are not just accurate, but self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that form the foundation of a valid 5-FU calibration strategy.
Q1: What is considered an acceptable coefficient of determination (R²) for a 5-FU calibration curve?
An R² value of ≥ 0.995 is generally considered the minimum acceptable threshold for linearity in bioanalytical methods. Many validated methods for 5-FU consistently achieve R² values of 0.999 or greater.[1][2][3] While a high R² value is necessary, it is not sufficient on its own. You must also assess the accuracy of back-calculated concentrations for each calibration standard, which should fall within defined limits.[4][5]
Q2: What is a typical concentration range for a 5-FU calibration curve?
The required range depends entirely on your application and analytical method. For HPLC-UV methods analyzing pharmaceutical formulations, a range of 0.1-10 µg/mL or 2-12 µg/mL may be sufficient.[6][7] However, for quantifying 5-FU in biological matrices like plasma or aqueous humor using highly sensitive LC-MS/MS, the range can be much wider and lower, for instance, 10.5–2000 ng/mL or even down to 0.1 ng/mL.[2][8] The key is to bracket the expected concentrations of your unknown samples.
Q3: How often do I need to prepare fresh stock and working standard solutions?
The stability of 5-FU in your chosen solvent is a critical factor that must be experimentally determined during method validation.[5][9] As a best practice, prepare a primary stock solution in a solvent like water or methanol and store it at -20°C or below.[10] Working standards, which are often at lower concentrations and in aqueous mobile phase-like compositions, are more susceptible to degradation. It is recommended to prepare fresh working standards daily from the stock solution unless you have validated their stability for longer periods. One study noted that 5-FU was stable in dried blood spots for 30 days at -20°C.[10]
Q4: What are the most common analytical techniques for 5-FU quantification?
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the most frequently reported technique, valued for its robustness and accessibility.[11] Common detection wavelengths are around 260-265 nm.[7][12] For applications requiring higher sensitivity and selectivity, such as measuring low concentrations in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11][13]
Q5: Why is using a stable isotope-labeled internal standard (SIL-IS) so important in LC-MS/MS analysis?
An ideal internal standard (IS) is a structural analog of the analyte that behaves similarly during sample extraction and ionization but is distinguishable by the detector. While compounds like 5-Bromouracil have been used, a SIL-IS (e.g., ¹³C,¹⁵N₂-5-FU) is the gold standard for LC-MS/MS.[13] This is because a SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement effects from the sample matrix.[14][15] This effectively cancels out the variability caused by matrix effects, leading to significantly improved accuracy and reproducibility.[16]
Section 2: Troubleshooting Guide for Calibration Curves
When your calibration curve fails, a systematic approach is essential. This guide breaks down common failures into problems, causes, and actionable solutions.
Problem 1: Poor Linearity (R² < 0.995)
A non-linear response can be one of the most frustrating issues. It often points to a fundamental problem with standard preparation, the analyte's behavior, or instrument limitations.
Potential Causes & Solutions:
-
Pipetting or Dilution Errors: Inaccurate serial dilutions are a primary cause of non-linearity.
-
Solution: Always use calibrated pipettes. Prepare standards by diluting a high-concentration stock solution, not by weighing out minuscule amounts for each point. Use a workflow that minimizes the number of serial dilution steps.
-
-
Detector Saturation: At high concentrations, the detector (especially UV or fluorescence) may reach its response limit, causing the curve to flatten.
-
Solution: Check the peak height or area of your highest standard. If the peak appears flattened or "squared-off," it is saturated. Exclude this point from the curve or narrow your calibration range to lower concentrations.
-
-
Incorrect Regression Model: A simple linear regression with 1/x or 1/x² weighting is often sufficient. However, for wide dynamic ranges, a non-linear response may be inherent.
-
Solution: Evaluate the fit using different regression models. A quadratic fit may be appropriate if the non-linearity is predictable and reproducible, which is sometimes necessary for wide calibration ranges in LC-MS/MS.[13] However, always justify the use of a non-linear model.
-
-
Analyte Instability: 5-FU may degrade in the prepared standards, especially at low concentrations or room temperature on the autosampler.
-
Solution: Perform autosampler stability tests by re-injecting the same set of standards over 24 hours.[1] If the response degrades, keep standards cooled in the autosampler and consider preparing them just before the analytical run.
-
Troubleshooting Workflow: Diagnosing Poor Linearity
This decision tree provides a logical path to isolate the cause of a non-linear calibration curve.
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scielo.br [scielo.br]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. eijppr.com [eijppr.com]
impact of different anticoagulants on 5-FU plasma concentration measurement
Technical Support Center: 5-Fluorouracil (5-FU) Plasma Analysis
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for the accurate measurement of 5-Fluorouracil (5-FU) in plasma. It addresses common pre-analytical challenges, with a focus on the critical impact of anticoagulant selection on sample integrity and analytical accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 5-FU plasma concentrations are unexpectedly low and highly variable. What is the most likely cause?
A1: The primary suspect is the rapid, ex vivo enzymatic degradation of 5-FU in the blood sample.
Expert Insight: 5-Fluorouracil is a structural analog of uracil, making it a substrate for the enzyme Dihydropyrimidine Dehydrogenase (DPD). DPD is the first and rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites.[1][2][3][4] This enzymatic activity is highly efficient and continues after the blood sample has been drawn, leading to a rapid decline in the parent drug concentration if not properly managed.[4][5]
Studies have shown a dramatic loss of 5-FU in whole blood at room temperature; as much as a 94% decrease can occur within 24 hours.[5] This degradation is the most significant pre-analytical variable affecting the accuracy of 5-FU therapeutic drug monitoring (TDM).[6][7]
Troubleshooting & Causality:
-
Delayed Processing: The time between blood collection and plasma separation is critical. The longer whole blood sits at room temperature, the more time DPD has to degrade 5-FU.
-
Improper Storage Temperature: While cooling samples on ice slows down enzymatic activity, it does not stop it completely.[5] Room temperature storage is highly detrimental.[5][8]
-
Absence of an Enzyme Inhibitor: For maximal stability, especially if processing delays are unavoidable, a specific DPD inhibitor is required to halt enzymatic degradation.[8][9]
To address this, immediate sample processing is paramount. If immediate centrifugation and freezing are not possible, the sample's integrity is compromised.
Q2: Which anticoagulant should I use for 5-FU plasma analysis? Why is the choice so critical?
A2: EDTA (Ethylenediaminetetraacetic acid) is the recommended anticoagulant. Heparin should be avoided due to potential analytical interferences.
Expert Insight: The choice of anticoagulant is a foundational pre-analytical decision that can significantly impact the reliability of your results.[7][10] While both EDTA and heparin prevent clotting, their mechanisms and downstream effects differ. EDTA is a chelating agent, binding calcium ions to prevent the coagulation cascade. Heparin acts by potentiating the activity of antithrombin III.
For 5-FU analysis, particularly with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods, EDTA is preferred.[11][12] Heparin, being a complex mixture of sulfated polysaccharides, can introduce ion suppression or enhancement effects in the mass spectrometer source, leading to inaccurate quantification.[13] Furthermore, some studies have noted variability in results when using heparinized tubes.[10]
Data Summary: Comparison of Common Anticoagulants for 5-FU Analysis
| Anticoagulant | Mechanism of Action | Recommendation for 5-FU Analysis | Rationale & Known Issues |
| EDTA (K2 or K3) | Chelates Ca²⁺ ions | Highly Recommended | Gold standard for 5-FU TDM.[11][12] Provides a clean plasma matrix with minimal interference in LC-MS/MS assays.[14] |
| Heparin (Lithium or Sodium) | Potentiates Antithrombin III | Not Recommended | Can cause ion suppression in LC-MS/MS, leading to signal variability and inaccuracy.[13] May interfere with certain immunoassay methods. |
| Sodium Citrate | Chelates Ca²⁺ ions | Acceptable, but with caution | Primarily used for coagulation studies. The liquid form dilutes the sample, requiring a correction factor and potentially lowering sensitivity. EDTA is superior. |
Q3: Do I need to use a DPD inhibitor? If so, which one is effective?
A3: Yes, for the highest accuracy and to allow for realistic sample handling times, using a DPD inhibitor is best practice. The most effective and widely used inhibitor for this purpose is 5-ethynyluracil (5-EU) .[15]
Expert Insight: 5-ethynyluracil is a potent, mechanism-based, and irreversible inactivator of DPD.[1][15] It works by covalently binding to the enzyme's active site, permanently halting its ability to metabolize 5-FU. The addition of a stabilizer like 5-EU immediately after blood draw effectively "freezes" the 5-FU concentration at the time of collection.[8][9]
Studies demonstrate that without a stabilizer, 5-FU in whole blood is only stable for about 30 minutes at room temperature.[8] However, with the addition of a DPD inhibitor, samples are stable for up to 24 hours at both room and refrigerated temperatures, providing a much wider and more practical window for processing.[8]
Visualized Workflows and Protocols
Metabolic Pathway of 5-FU Degradation
The diagram below illustrates the critical first step in 5-FU catabolism, which is blocked by the DPD inhibitor 5-ethynyluracil.
Caption: The catabolism of 5-FU and the inhibitory action of 5-EU.
Recommended Protocol: Blood Collection & Processing for 5-FU Analysis
This protocol is designed to ensure sample integrity and generate reliable, reproducible data.
Caption: Optimal pre-analytical workflow for 5-FU plasma samples.
Step-by-Step Experimental Protocol
Objective: To collect and process a human blood sample for the accurate quantification of 5-FU.
Materials:
-
Tourniquet, alcohol wipes, and appropriate phlebotomy needle/butterfly set.
-
Pre-chilled K₂-EDTA vacuum tubes.
-
DPD inhibitor solution (e.g., 5-ethynyluracil).
-
Pipettor and sterile tips.
-
Wet ice bucket.
-
Refrigerated centrifuge (4°C).
-
Cryogenic storage vials, properly labeled.
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.
Methodology:
-
Preparation: Prepare all materials in advance. Pre-chill the EDTA tubes on ice for at least 15 minutes prior to blood draw.
-
Venipuncture: Following standard phlebotomy procedures, collect the required volume of venous blood directly into the pre-chilled K₂-EDTA tube.[16][17]
-
Stabilization: As soon as the tube is filled and removed from the needle assembly, immediately add the pre-determined volume of DPD inhibitor solution.[9]
-
Mixing: Secure the cap and gently invert the tube 3-5 times to ensure thorough mixing of the blood and the inhibitor. Do not shake vigorously to avoid hemolysis.
-
Cooling: Immediately place the tube upright in a wet ice bath.[5]
-
Transport: Transport the sample on wet ice to the processing laboratory. The time between collection and centrifugation should not exceed one hour.[18]
-
Centrifugation: Set a refrigerated centrifuge to 4°C. Centrifuge the sample at approximately 1500 x g for 10 minutes to separate plasma from cellular components.
-
Aliquoting: Carefully aspirate the upper plasma layer using a sterile pipette, taking extreme care not to disturb the "buffy coat" (the thin layer of white blood cells) or the red blood cell pellet.[10]
-
Storage: Transfer the plasma into a pre-labeled cryogenic vial. Immediately freeze the plasma sample and store it at or below -70°C until the time of analysis. Frozen plasma samples are stable for several weeks.[5]
Self-Validation & Quality Control: Adherence to this protocol—specifically the immediate addition of a DPD inhibitor, continuous cooling, and prompt centrifugation—is a self-validating system that minimizes pre-analytical error and ensures the measured 5-FU concentration is truly representative of the in vivo level at the time of the blood draw.
References
-
SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA 5-FLUOROURACIL (5-FU) . Queen Mary Hospital Chemical Pathology Laboratory. Available from: [Link]
-
5-Ethynyluracil (776C85): inactivation of dihydropyrimidine dehydrogenase in vivo . PubMed. Available from: [Link]
-
Stability of 5-FU in whole blood and a clinical sampling and delivery procedures for TDM . Chinese Pharmaceutical Journal. Available from: [Link]
- Method of processing blood samples containing 5-fu. Google Patents.
-
In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin . PubMed. Available from: [Link]
-
Clinical implications of dihydropyrimidine dehydrogenase inhibition . PubMed. Available from: [Link]
-
Five common pre-analytical variables . Streck. Available from: [Link]
-
Effect of 5-fluorouracil on the anticoagulant activity and the pharmacokinetics of warfarin enantiomers in rats . PubMed. Available from: [Link]
-
Stability of 5-fluorouracil in whole blood and plasma . PubMed. Available from: [Link]
-
Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution . ACS Pharmacology & Translational Science. Available from: [Link]
-
guidelines for blood drawing and handling . National Center for Biotechnology Information. Available from: [Link]
-
Improving 5-FU with A Novel Dihydropyrimidine Dehydrogenase Inactivator . Mayo Clinic. Available from: [Link]
-
Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy . PubMed Central. Available from: [Link]
-
Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency . ResearchGate. Available from: [Link]
-
Which is better? Using EDTA or heparin blood tube? . ResearchGate. Available from: [Link]
-
Guidelines For Venous Blood Collection . Saudi Society for Clinical Chemistry. Available from: [Link]
-
Testing for 5-Fluorouracil Use in Cancer Patients . Blue Cross NC. Available from: [Link]
-
Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution . National Center for Biotechnology Information. Available from: [Link]
-
5-Fluorouracil – Characteristics and Analytical Determination . ResearchGate. Available from: [Link]
-
DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report . National Center for Biotechnology Information. Available from: [Link]
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot . National Institutes of Health. Available from: [Link]
-
Time dependent stability of 5-FU and percent variation among two tests . ResearchGate. Available from: [Link]
-
Therapeutic drug monitoring (TDM) of 5-fluorouracil (5-FU): new preanalytic aspects . ResearchGate. Available from: [Link]
-
Therapeutic drug monitoring (TDM) of 5-fluorouracil (5-FU): new preanalytic aspects . PubMed. Available from: [Link]
-
Therapeutic Drug Monitoring of 5-Fluorouracil: An Approach Whose Time Has Come . Clinical Advances in Hematology & Oncology. Available from: [Link]
-
Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency . PubMed Central. Available from: [Link]
-
Techniques for Detection of Clinical Used Heparins . National Center for Biotechnology Information. Available from: [Link]
-
Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy . PubMed Central. Available from: [Link]
-
Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits . MDPI. Available from: [Link]
-
Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry . Nederlandse Vereniging voor Klinische Chemie en Laboratoriumgeneeskunde. Available from: [Link]
-
Measurements of 5-FU Plasma Concentrations in Patients with Gastrointestinal Cancer: 5-FU Levels Reflect the 5-FU Dose Applied . SCIRP. Available from: [Link]
-
5-FU therapeutic drug monitoring as a valuable option to reduce toxicity in patients with gastrointestinal cancer . Oncotarget. Available from: [Link]
-
Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms . Bioanalytical Systems, Inc.. Available from: [Link]
-
The European Medicines Agency (EMA) recommends dihydropyrimidine dehydrogenase testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine . Generi Biotech. Available from: [Link]
-
Measurements of 5-FU Plasma Concentrations in Patients with Gastrointestinal Cancer: 5-FU Levels Reflect the 5-FU Dose Applied . Semantic Scholar. Available from: [Link]
-
5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters . MDPI. Available from: [Link]
-
Assessment report: Fluorouracil and fluorouracil related substances (capecitabine, tegafur) containing medicinal products . European Medicines Agency. Available from: [Link]
-
Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis . National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. streck.com [streck.com]
- 7. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 5-FU in whole blood and a clinical sampling and delivery procedures for TDM [journal.china-pharmacy.com]
- 9. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 10. WO2011022174A1 - Method of processing blood samples containing 5-fu - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic drug monitoring (TDM) of 5-fluorouracil (5-FU): new preanalytic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Techniques for Detection of Clinical Used Heparins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-Ethynyluracil (776C85): inactivation of dihydropyrimidine dehydrogenase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. sscc.med.sa [sscc.med.sa]
- 18. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression in the ESI source for 5-Fluorouracil
A Senior Application Scientist's Guide to Minimizing Ion Suppression in the ESI Source
Welcome to the technical support center for the analysis of 5-Fluorouracil (5-FU). This guide is designed for researchers, scientists, and drug development professionals who are working to develop and troubleshoot robust LC-MS/MS methods for this challenging analyte. As a small, highly polar molecule, 5-FU is notoriously susceptible to ion suppression in electrospray ionization (ESI), particularly when analyzed in complex biological matrices.[1][2]
This document moves beyond generic advice to provide in-depth, field-proven strategies rooted in the physicochemical properties of 5-FU and the fundamental mechanisms of ESI. We will explore the causality behind common issues and provide detailed, validated protocols to ensure the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions our team encounters regarding 5-FU analysis.
Q1: Why is my 5-Fluorouracil signal so low and inconsistent?
This is the hallmark symptom of ion suppression. It occurs when co-eluting components from your sample matrix compete with 5-FU for ionization in the ESI source.[3][4] Because 5-FU is highly polar, it often elutes early in reversed-phase chromatography, a region where many other polar matrix components like salts and phospholipids also appear, leading to significant signal suppression.[5]
Q2: What is the best ionization mode for 5-FU?
Negative ion electrospray (ESI-) is overwhelmingly the preferred mode for 5-FU analysis.[1][6][7] The molecule readily loses a proton to form the [M-H]⁻ ion, leading to sensitive and specific detection, especially when using tandem mass spectrometry (MS/MS).
Q3: Can I just "dilute and shoot" my samples to overcome ion suppression?
While sample dilution can reduce the concentration of interfering matrix components, it also reduces the concentration of 5-FU.[4][8] This may not be a viable strategy if you need to achieve low limits of quantification (LLOQ). For trace analysis, a more effective sample preparation technique is almost always necessary.[4]
Q4: Which type of internal standard is best for 5-FU?
A stable isotope-labeled (SIL) internal standard, such as 5-FU-¹³C¹⁵N₂, is the gold standard.[9] It co-elutes perfectly with 5-FU and experiences the same degree of ion suppression, thereby providing the most accurate correction and improving precision.[3] If a SIL-IS is not available, a close structural analog like 5-Bromouracil can be a suitable alternative.[1]
Q5: Are there any mobile phase additives I should absolutely avoid?
Yes. Avoid non-volatile buffers like phosphates (e.g., PBS) and strong ion-pairing agents like trifluoroacetic acid (TFA).[10][11] These are known to cause severe and persistent ion suppression and can contaminate the MS system.[11][12] Stick to volatile additives like ammonium acetate, ammonium formate, or ammonium hydroxide.[7][13]
Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to diagnosing and resolving ion suppression issues.
Symptom 1: Low Signal Intensity & Poor Sensitivity
If you are struggling to meet your desired LLOQ, the primary cause is likely inefficient ionization due to matrix effects.
Causality: In the ESI process, droplets containing your analyte and matrix components evaporate. For an ion to be generated, the analyte must acquire a charge and be released into the gas phase. Matrix components can suppress this in several ways: by competing for the limited available charge, by increasing the surface tension of the droplet which hinders ion evaporation, or by co-precipitating with the analyte.[4]
Solution Path 1: Enhance Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is ever injected.[3][14]
-
Move Beyond Protein Precipitation (PPT): While simple, PPT is the least effective method for removing phospholipids and other small molecules that cause suppression.[14][15]
-
Implement Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract. Using a moderately polar solvent like ethyl acetate can effectively extract 5-FU while leaving behind many highly polar (salts) and non-polar (lipids) interferences.[7][9]
-
Utilize Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity. For 5-FU, a mixed-mode or polymeric sorbent can be used to retain the analyte while allowing for rigorous washing steps to remove matrix interferences.[14][16]
| Technique | Effectiveness in Removing Phospholipids | Typical 5-FU Recovery | Potential for Ion Suppression |
| Protein Precipitation | Low | >90% | High |
| Liquid-Liquid Extraction (LLE) | Medium-High | 75-90% | Medium-Low |
| Solid-Phase Extraction (SPE) | High | >85% | Low |
Solution Path 2: Optimize Chromatographic Separation
The goal is to chromatographically separate 5-FU from the "suppression zone" where matrix components elute.
-
Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent choice for retaining and separating very polar compounds like 5-FU.[7][16] It uses a high percentage of organic solvent, which promotes efficient desolvation and ionization in the ESI source.
-
Use a PFP or Polar-Endcapped Column: If using reversed-phase, a standard C18 column may not provide adequate retention. A pentafluorophenyl (PFP) or a polar-endcapped C18 column offers alternative selectivity and can help pull 5-FU away from the void volume.[9][17]
Solution Path 3: Fine-Tune ESI Source Parameters
Optimizing source conditions ensures that 5-FU is ionized as efficiently as possible.[18][19]
-
Capillary Voltage: For negative mode, a typical starting range is -2.5 to -4.0 kV. Too high a voltage can cause source instability or discharge.[12][19]
-
Gas Flows (Nebulizer & Drying Gas): The nebulizer gas helps form fine droplets, while the drying gas aids in solvent evaporation. Optimal settings depend on your mobile phase flow rate. Higher flow rates generally require higher gas flows and temperatures.[20]
-
Drying Gas Temperature: A starting point of 300-350 °C is common. Be cautious, as excessively high temperatures can cause thermal degradation of the analyte.
-
Flow Rate: Lower LC flow rates (e.g., 0.2-0.4 mL/min) generally lead to more efficient ionization and reduced suppression because they produce smaller initial droplets.[4][19]
Symptom 2: Poor Reproducibility & Inaccurate Quantification
If your %CV values are high or your QC samples are failing, it indicates that the degree of ion suppression is varying from sample to sample.
Causality: The composition of biological matrices is inherently variable between individuals or lots.[21] If your method is on the edge of failure due to suppression, these small variations in the matrix can cause large variations in the 5-FU signal, while the internal standard signal may not be affected to the same degree (if it is not a SIL-IS).
Solution Path 1: Implement a SIL Internal Standard
This is the most robust solution for correcting variability. As mentioned in the FAQs, a SIL-IS co-elutes and experiences the exact same ionization effects as the native analyte. The ratio of analyte to IS remains constant even if the absolute signal intensity fluctuates, restoring accuracy and precision.[3]
Solution Path 2: Assess Matrix Factor
Quantitatively assess the extent of your matrix effect during method development. The post-extraction spike method is the gold standard for this.[21]
-
Extract blank matrix from at least six different sources (e.g., six different lots of plasma).
-
Spike 5-FU and the internal standard into these post-extracted samples at a known concentration (e.g., a low and high QC level). This is Set A .
-
Prepare equivalent standards in your mobile phase or reconstitution solvent. This is Set B .
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set A) / (Peak Area in Set B).
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement. The %CV of the MF across the different lots should be <15% for a robust method.
If the variability is high, you must improve your sample cleanup or chromatography as described for Symptom 1.
Validated Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 5-FU from Plasma
This protocol is a robust starting point for cleaning plasma samples prior to LC-MS/MS analysis.[9]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., 5-Bromouracil or 5-FU-¹³C¹⁵N₂ in 50:50 methanol:water).
-
Extraction: Add 600 µL of ethyl acetate.
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (~500 µL) to a new clean tube, being careful not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:10mM Ammonium Acetate). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Starting HILIC Method for 5-FU
This method provides good retention for 5-FU, separating it from early-eluting matrix components.[7][16]
-
LC Column: Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 95% B
-
2.5 min: 95% B
-
3.0 min: 50% B
-
4.0 min: 50% B
-
4.1 min: 95% B
-
6.0 min: 95% B (column re-equilibration)
-
References
-
BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. [Link]
-
Waters Corporation. (n.d.). Oncologic drugs (1) LC-MS/MS analysis of 5-fluorouracil in plasma for clinical research. [Link]
-
Roy, U., et al. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Cancers. [Link]
-
Beumer, J. H., et al. (2006). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Pratama, M. R. F., et al. (2024). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon. [Link]
-
Pratama, M. R. F., et al. (2024). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. National Institutes of Health (NIH). [Link]
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. [Link]
-
Schug, K. A. (2012). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]
-
Li, F., et al. (2015). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
-
Fekete, S., & Fekete, J. (2011). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Gaugg, M. T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Li, W., & Cohen, L. H. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Beumer, J. H., et al. (2006). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. ResearchGate. [Link]
-
Liu, D., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Al-Subaie, A., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. [Link]
-
University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Giebułtowicz, J., et al. (2018). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. [Link]
-
University of Tartu. (2016). Reducing matrix effect. YouTube. [Link]
-
Simon, K. A., et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. PubMed. [Link]
-
Simon, K. A., et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. National Institutes of Health (NIH). [Link]
-
Simon, K. A., et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. ResearchGate. [Link]
-
Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry. [Link]
-
Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate. [Link]
Sources
- 1. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 2. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. iatdmct2017.jp [iatdmct2017.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 20. agilent.com [agilent.com]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard vs. The Workhorse: A Comparative Guide to 5-Fluorouracil Internal Standards for Quantitative Bioanalysis
A Senior Application Scientist's In-Depth Guide to Selecting Between 13C,15N-5-Fluorouracil and 5-Fluorouracil-6-d1 for LC-MS/MS Assays
For researchers and drug development professionals tasked with the precise quantification of 5-Fluorouracil (5-FU) in biological matrices, the choice of an internal standard (IS) is a critical decision that underpins the accuracy and reliability of the entire bioanalytical method. 5-FU is a cornerstone of chemotherapy regimens for various solid tumors, and its therapeutic window necessitates rigorous monitoring.[1][2][3] This guide provides a direct comparison of two commonly used stable isotope-labeled (SIL) internal standards: the deuterium-labeled this compound (d1-5-FU) and the heavy-atom-labeled 13C,15N-5-Fluorouracil.
While both are designed to mimic the analyte's behavior during sample preparation and analysis, their fundamental isotopic differences give rise to distinct performance characteristics. This comparison will delve into the causality behind experimental choices, providing the technical insights necessary to select the most appropriate IS for your specific research needs, grounded in the principles of scientific integrity and regulatory expectations.[4][5]
The Contenders: A Structural Overview
A stable isotope-labeled internal standard is the preferred choice for quantitative LC-MS/MS assays as it shares nearly identical physicochemical properties with the analyte, ensuring it tracks the analyte through extraction, chromatography, and ionization, thus correcting for variability.[6][7][8]
-
This compound (d1-5-FU): This standard incorporates a single deuterium (²H) atom in place of a hydrogen atom on the pyrimidine ring. Deuterium labeling is often more cost-effective and synthetically accessible.[9]
-
13C,15N-5-Fluorouracil: This standard replaces one or more carbon and nitrogen atoms with their heavier stable isotopes (¹³C and ¹⁵N). This approach provides a larger mass shift from the analyte and is generally considered the "gold standard" due to its inherent stability.[10][11]
Head-to-Head Comparison: Performance Under Scrutiny
The ideal internal standard co-elutes perfectly with the analyte, exhibits the same extraction recovery and ionization response, and remains stable throughout the analytical process without interfering with the analyte's signal.[6][7] Here's how our two contenders stack up against these criteria.
| Feature | This compound (d1-5-FU) | 13C,15N-5-Fluorouracil | Expert Analysis & Causality |
| Isotopic Stability | Moderate to High. Susceptible to potential back-exchange of deuterium for hydrogen under certain pH or matrix conditions.[9][12][13] | Very High. ¹³C and ¹⁵N isotopes are integrated into the molecular backbone and are not subject to chemical exchange.[9][13] | The C-D bond is weaker than a C-H bond, making it theoretically possible for the deuterium to be replaced by a proton from the solvent or matrix, compromising quantitation.[14] Heavy atom labels are not exchangeable. |
| Chromatographic Co-elution | Generally good. However, a chromatographic shift (isotope effect) can sometimes be observed, where the deuterated standard elutes slightly earlier than the analyte.[12][15] | Excellent. Co-elution is nearly guaranteed due to the negligible impact of ¹³C and ¹⁵N substitution on the molecule's physicochemical properties. | The "deuterium isotope effect" can alter the molecule's lipophilicity, leading to slight retention time differences.[12] If this shift results in differential matrix effects, the accuracy of the assay can be compromised.[12][15] |
| Mass Spectrometric Behavior | Good. Provides a +1 Da mass shift. Care must be taken to ensure no contribution from the analyte's M+1 natural isotope peak. | Excellent. Provides a significant mass shift (e.g., +3 Da for ¹³C,¹⁵N₂-5-FU), eliminating any risk of isotopic crosstalk from the analyte. | A small mass difference increases the risk of isobaric interferences and requires careful evaluation of the analyte's natural isotopic distribution to prevent overestimation. |
| Metabolic Stability | High. The deuterium is placed at a non-metabolically active site. However, the kinetic isotope effect could theoretically alter fragmentation patterns slightly.[14][16] | Excellent. Isotopes do not alter the metabolic fate of the molecule. | The deuterium kinetic isotope effect describes how the stronger C-D bond can slow down metabolic reactions involving that bond.[14][16] While less of a concern for an IS, it's a fundamental difference. |
| Commercial Availability & Cost | Generally more readily available from various suppliers and often more cost-effective.[17][18] | Available from specialized suppliers, often at a higher price point due to more complex synthesis.[10][19][20][21] | The synthetic routes for introducing deuterium are often simpler and less expensive than those for incorporating ¹³C and ¹⁵N.[9] |
Experimental Validation: A Protocol for Trustworthiness
To ensure the chosen internal standard performs reliably in your specific matrix (e.g., human plasma), a rigorous validation is essential. This protocol must be a self-validating system, confirming the method's accuracy, precision, and stability in accordance with regulatory guidelines from bodies like the FDA and EMA.[4][5][22]
Workflow for Internal Standard Validation
Caption: Experimental workflow for validating a 5-FU internal standard.
Step-by-Step Methodology
-
Stock and Working Solution Preparation:
-
Accurately prepare stock solutions of 5-FU and the chosen IS (d1-5-FU or 13C,15N-5-FU) in a suitable organic solvent (e.g., DMSO, Methanol).
-
Prepare serial dilutions to create working solutions for calibration standards and quality controls (QCs).
-
-
Calibration Curve and QC Preparation:
-
Spike blank biological matrix (e.g., human plasma) with the 5-FU working solutions to create a calibration curve with at least 6-8 non-zero points, including a lower limit of quantitation (LLOQ) and an upper limit of quantitation (ULOQ).[22][23]
-
Prepare QCs at a minimum of three levels: low, medium, and high.
-
-
Sample Extraction:
-
To 100 µL of each standard, QC, and blank sample, add a consistent volume of the IS working solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile or methanol. Vortex and centrifuge to pellet the protein.
-
Alternatively, use liquid-liquid extraction (LLE) with a solvent like ethyl acetate.[2]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., C18 or HILIC) to achieve separation.[1][2][24] A typical mobile phase could be a gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray mode (ESI-). Monitor the appropriate multiple reaction monitoring (MRM) transitions for both 5-FU and the IS.
-
-
Validation and Acceptance Criteria:
-
Selectivity: Analyze blank matrix samples to ensure no endogenous peaks interfere with the analyte or IS.[25]
-
Accuracy and Precision: The mean concentration of QCs should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[23]
-
Matrix Effect: Assess ion suppression or enhancement by comparing the IS response in post-extraction spiked samples versus neat solutions. Consistent IS response across different lots of matrix is crucial.[26][27]
-
Stability: Evaluate the stability of 5-FU and the IS through freeze-thaw cycles, bench-top stability, and long-term storage to ensure no degradation or isotopic exchange occurs.[2][25]
-
Data-Driven Verdict: Choosing the Right Tool for the Job
The choice between d1-5-FU and 13C,15N-5-FU is a balance between cost, availability, and the required level of analytical rigor.
Caption: Decision logic for selecting the appropriate 5-FU internal standard.
Final Recommendation:
-
For routine, non-regulated research, pharmacokinetic screening, or when budget is a primary constraint, This compound is a viable and effective workhorse. Its performance is generally excellent, provided that a thorough validation is conducted to rule out chromatographic shifts and isotopic instability in the specific method and matrix used.
-
For pivotal clinical trials, studies intended for regulatory submission (e.g., to the FDA or EMA), or any application demanding the highest level of accuracy and data defensibility, 13C,15N-5-Fluorouracil is the unequivocally superior choice. Its inherent stability eliminates the risks associated with deuterium labeling, providing the most robust and reliable internal standard for this critical anticancer agent.[9] The additional investment is justified by the mitigation of analytical risk and the assurance of data integrity.
References
-
BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Retrieved from [Link]
-
SlideShare. (n.d.). Bioanalytical method validation guidelines for ligand binding assays. Retrieved from [Link]
-
PubMed. (n.d.). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. Retrieved from [Link]
-
PubMed. (2008). Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
-
PubMed. (n.d.). Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Ingenta Connect. (2013). HPLC-MS/MS determination of 5-fluorouracil in human plasma. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Eurisotop. (n.d.). 5-FLUOROURACIL (13C4, 99% 15N2, 98%). Retrieved from [Link]
-
ANSTO. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated analogues of drugs and biomolecules. Retrieved from [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
-
PubMed Central. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]
-
LCGC. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
PubMed Central. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Retrieved from [Link]
-
ChemBuyersGuide.com. (n.d.). Toronto Research Chemicals. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Chromatographic Specialties Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Fluorouracil. Retrieved from [Link]
Sources
- 1. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 2. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. isotope.com [isotope.com]
- 11. caymanchem.com [caymanchem.com]
- 12. waters.com [waters.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. apo.ansto.gov.au [apo.ansto.gov.au]
- 15. academic.oup.com [academic.oup.com]
- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 18. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]
- 19. Cambridge Isotope Laboratories 5-FLUOROURACIL (13C4, 99%; 15N2, 98%), 10 | Fisher Scientific [fishersci.com]
- 20. 5-FLUOROURACIL | Eurisotop [eurisotop.com]
- 21. otsuka.co.jp [otsuka.co.jp]
- 22. ema.europa.eu [ema.europa.eu]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
- 27. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Fluorouracil Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate 5-Fluorouracil Quantification
5-Fluorouracil (5-FU), a fluorinated pyrimidine analogue, has been a cornerstone of chemotherapy regimens for various solid tumors, including colorectal, breast, and head and neck cancers, for over two decades.[1] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death. The clinical efficacy of 5-FU is, however, hampered by significant inter-individual pharmacokinetic variability, which can result in under-dosing and lack of efficacy or over-dosing and severe toxicity. This variability underscores the critical importance of therapeutic drug monitoring (TDM) to personalize 5-FU dosage and optimize treatment outcomes.
The accurate quantification of 5-FU in biological matrices such as plasma and serum is the bedrock of effective TDM. A multitude of analytical methods have been developed over the years, each with its own set of advantages and limitations.[1] For researchers and clinicians, selecting the most appropriate method is a crucial decision that can impact the quality and reliability of their data. This guide provides an in-depth comparison of the most commonly employed analytical methods for 5-FU quantification, supported by experimental data and expert insights to facilitate an informed decision-making process.
Core Analytical Methodologies for 5-FU Quantification
The landscape of 5-FU analysis is dominated by chromatographic techniques, immunoassays, and spectrophotometric methods. Each approach offers a unique balance of sensitivity, specificity, throughput, and cost.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of 5-FU.[2][3][4][5][6][7][8][9] The principle lies in the separation of 5-FU from other components in a sample matrix on a stationary phase, followed by its detection based on its ultraviolet absorbance.
Expertise & Experience: The choice of a C18 reversed-phase column is common for separating the polar 5-FU molecule.[3][5][7] Method development often focuses on optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (like methanol or acetonitrile), to achieve a good peak shape and resolution.[3][7] Sample preparation is a critical step to remove interfering substances from the biological matrix. Techniques like protein precipitation or liquid-liquid extraction are frequently employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its superior sensitivity and specificity.[10][11][12] This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Expertise & Experience: The high specificity of LC-MS/MS is achieved through the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.[13][14] This minimizes interference from endogenous matrix components. Sample preparation can often be simplified compared to HPLC-UV, with protein precipitation being a common approach.[11] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in instrument response, ensuring the highest accuracy.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
Historically, GC-MS has been a reliable method for 5-FU analysis.[16][17] It involves the derivatization of the non-volatile 5-FU to make it amenable to gas chromatography, followed by mass spectrometric detection.
Expertise & Experience: The derivatization step, while essential, adds complexity and potential for variability to the workflow. However, GC-MS can offer excellent sensitivity and specificity. Its application in routine clinical settings has somewhat diminished with the advent of more straightforward LC-MS/MS methods.
Immunoassays
Immunoassays offer a high-throughput and often automated solution for 5-FU quantification, making them suitable for routine clinical monitoring.[18][19][20][21][22][23] These methods utilize antibodies that specifically bind to 5-FU.
Expertise & Experience: The primary advantage of immunoassays is their speed and ease of use, often requiring minimal sample pretreatment.[20] However, a critical consideration is the potential for cross-reactivity with 5-FU metabolites, which can lead to an overestimation of the parent drug concentration. Therefore, thorough validation and comparison with a reference method like LC-MS/MS are crucial.[18][21]
UV Spectrophotometry
UV spectrophotometry is a simple and cost-effective method for the determination of 5-FU in bulk drug and simple formulations.[24][25][26][27][28] It relies on measuring the absorbance of 5-FU at its wavelength of maximum absorbance.
Expertise & Experience: This method is generally not suitable for the analysis of 5-FU in complex biological matrices like plasma due to significant interference from endogenous compounds that also absorb UV light in the same region.[1] Its application is primarily in pharmaceutical quality control.
Cross-Validation of Analytical Methods: A Comparative Analysis
The trustworthiness of an analytical method is established through rigorous validation. When multiple methods are available, a cross-validation study is essential to understand their comparative performance. The following tables summarize key validation parameters for the different analytical methods, compiled from various research articles.
Table 1: Comparison of Linearity and Sensitivity
| Analytical Method | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference(s) |
| HPLC-UV | 0.04 - 15.90 | 0.040 | [2] |
| 0.1 - 100 | 0.10 (injection), 0.85 (serum) | [3] | |
| 0.1 - 10 | 0.03278 | [7] | |
| LC-MS/MS | 0.01 - 10 | 0.01 (µM) | [12] |
| 0.1 - 60 | 0.1 | [13][29] | |
| 0.01 - 10 (ng/mL) | 0.01 (ng/mL) | [11] | |
| GC-MS | Not explicitly stated | 0.005 | [16] |
| Immunoassay | 0.085 - 18 | Not explicitly stated | [20] |
| UV Spectrophotometry | 4 - 14 | Not explicitly stated | [24] |
| 2 - 12 | Not explicitly stated | [26] |
Table 2: Comparison of Precision and Accuracy
| Analytical Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference(s) |
| HPLC-UV | < 2.1 | < 2.1 | 90.2 - 108.8 | [3] |
| < 3.51 | < 3.51 | Not explicitly stated | [7] | |
| LC-MS/MS | 1.6 - 11 | 3.1 - 12 | -9.9 to 11 | [10] |
| Immunoassay | < 6 | Not explicitly stated | Not explicitly stated | [20] |
| UV Spectrophotometry | Not explicitly stated | Not explicitly stated | 98 - 102 | [24] |
Experimental Workflow for Method Cross-Validation
A robust cross-validation study follows a systematic workflow to ensure a fair and comprehensive comparison of the analytical methods.
Caption: A generalized workflow for the cross-validation of different analytical methods for 5-FU quantification.
Detailed Experimental Protocol: A Representative HPLC-UV Method
The following protocol is a representative example of a validated HPLC-UV method for the determination of 5-FU in human serum.[3]
1. Preparation of Standard Solutions:
-
Prepare a stock solution of 5-FU in water.
-
Serially dilute the stock solution with water to obtain a series of standard solutions with concentrations ranging from 0.1 to 100 µg/mL.
2. Sample Preparation:
-
To 1.0 mL of human serum, add a known amount of 5-FU standard solution.
-
Add 600 µL of 20% AgNO3 solution and vortex for 3 minutes. Let it stand for 5 minutes.
-
Add 700 µL of 20% NaCl solution and vortex for another 3 minutes.
-
Centrifuge the mixture at 13,000 rpm for 12 minutes.
-
Take 0.5 mL of the supernatant, dilute it to 1 mL with water, and filter it through a 0.22-µm membrane.
3. Chromatographic Conditions:
-
HPLC System: Waters 600-Controller with a UV detector.
-
Column: Nova-park C18 column (3.9 × 150 mm, 4.6 µm).
-
Column Temperature: 25°C.
-
Mobile Phase: 5 mM KH2PO4 solution (pH 6.0) and methanol (96:4, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of 5-FU against the corresponding concentration.
-
Determine the concentration of 5-FU in the serum samples using the regression equation of the calibration curve.
Authoritative Grounding & Comprehensive Insights: Making the Right Choice
The choice of an analytical method for 5-FU quantification is a multifaceted decision that depends on the specific application, available resources, and desired performance characteristics.
-
For routine therapeutic drug monitoring in a clinical setting , where high throughput and rapid turnaround time are paramount, immunoassays present a compelling option.[19][20] However, it is imperative to cross-validate the immunoassay against a reference method like LC-MS/MS to ensure accuracy and understand any potential for cross-reactivity.[21] One study comparing a commercial immunoassay to GC-MS found significant correlations for key pharmacokinetic parameters, suggesting its utility, although the immunoassay tended to yield higher concentration values.[18][23] Another study showed a good correlation between an immunoassay and LC-MS/MS.[20]
-
For clinical research, pharmacokinetic studies, and bioequivalence studies , where the highest level of sensitivity, specificity, and accuracy is required, LC-MS/MS is the undisputed gold standard.[11][12] Its ability to distinguish 5-FU from its metabolites is a significant advantage. The development of UPLC-MS/MS methods has further enhanced throughput by reducing run times.[13][14][29]
-
For research laboratories with limited access to mass spectrometry , a well-validated HPLC-UV method can provide reliable and accurate results.[2][3][5] While not as sensitive as LC-MS/MS, it is often sufficient for many research applications. Careful sample preparation is key to minimizing interferences.
-
For quality control of pharmaceutical formulations , UV spectrophotometry offers a simple, rapid, and cost-effective solution for determining the concentration of 5-FU in bulk drug or simple dosage forms.[24][26][27]
The following diagram illustrates the logical relationship for selecting an appropriate analytical method based on key decision criteria.
Caption: A decision tree for selecting the optimal analytical method for 5-FU quantification.
Conclusion
The cross-validation of different analytical methods is a cornerstone of good scientific practice, ensuring the reliability and comparability of data. For the quantification of 5-Fluorouracil, a range of validated methods is available, each with its own strengths and weaknesses. LC-MS/MS stands out as the reference method for its superior sensitivity and specificity. Immunoassays offer a high-throughput alternative for clinical TDM, provided they are carefully validated against a reference method. HPLC-UV remains a workhorse in many research labs, offering a balance of performance and accessibility. By carefully considering the specific requirements of their study and the comparative performance data presented in this guide, researchers, scientists, and drug development professionals can confidently select the most appropriate analytical method for their needs, ultimately contributing to the safer and more effective use of 5-Fluorouracil in cancer therapy.
References
- A review of analytical methods for the determination of 5-fluorouracil in biological m
-
Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms - BASi. (URL: [Link])
-
UV spectrophotometric stability indicating method development and validation for the estimation of 5-fluorouracil in the bulk - Ukaaz Publications. (URL: [Link])
-
Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma | LCGC International. (URL: [Link])
-
A spectrophotometric method for detection of 5'-fluorouracil in plasma - PubMed. (URL: [Link])
-
A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma - Semantic Scholar. (URL: [Link])
-
Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC - Journal of Food and Drug Analysis. (URL: [Link])
-
Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
An immunoassay method for the pharmacokinetics of 5-fluorouracil in patients with gastric cancer administered adjuvant chemotherapy - PubMed. (URL: [Link])
-
The validation of the UV spectrophotometric method for the assay of 5 fluorouracil. (URL: [Link])
-
An Immunoassay Method for the Pharmacokinetics of 5-Fluorouracil in Patients with Gastric Cancer Administered Adjuvant Chemotherapy | Anticancer Research. (URL: [Link])
-
Method Development and Validation of Stability-Indicating HPLC-UV Method for Determination of 5 -Fluorouracil | Bentham Science Publishers. (URL: [Link])
-
An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed. (URL: [Link])
-
Rapid 5-fluorouracil plasma quantification by immunoassay: Validation with FOLFOX6 clinical samples. - ASCO Publications. (URL: [Link])
-
Comparative evaluation of the My5-FU™ immunoassay and LC-MS/MS in monitoring the 5-fluorouracil plasma levels in cancer patients - PubMed. (URL: [Link])
-
Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis - Protocols.io. (URL: [Link])
-
Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics - PubMed. (URL: [Link])
-
THE VALIDATION OF THE UV SPECTROPHOTOMETRIC METHOD FOR THE ASSAY OF 5 FLUOROURACIL | Semantic Scholar. (URL: [Link])
-
Monoclonal Antibodies to Measure Levels of 5-Fluorouracil in Plasma. (URL: [Link])
-
Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay - Scientific Literature. (URL: [Link])
-
LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed. (URL: [Link])
-
Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles - SciELO. (URL: [Link])
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PubMed. (URL: [Link])
-
The Determination of 5-Fluorourasil in Human Plasma by a Gas Chromatography-Mass Spectrometry. (URL: [Link])
-
An Immunoassay Method for the Pharmacokinetics of 5-Fluorouracil in Patients with Gastric Cancer Administered Adjuvant Chemotherapy - Anticancer Research. (URL: [Link])
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - NIH. (URL: [Link])
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC - NIH. (URL: [Link])
-
(PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma - ResearchGate. (URL: [Link])
-
Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits - MDPI. (URL: [Link])
Sources
- 1. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma | Semantic Scholar [semanticscholar.org]
- 3. jfda-online.com [jfda-online.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificliterature.org [scientificliterature.org]
- 7. scielo.br [scielo.br]
- 8. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC-MS에 의한 혈중 5-fluorouracil의 정량법 [accesson.kr]
- 18. An immunoassay method for the pharmacokinetics of 5-fluorouracil in patients with gastric cancer administered adjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Immunoassay Method for the Pharmacokinetics of 5-Fluorouracil in Patients with Gastric Cancer Administered Adjuvant Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Comparative evaluation of the My5-FU™ immunoassay and LC-MS/MS in monitoring the 5-fluorouracil plasma levels in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Monoclonal Antibodies to Measure Levels of 5-Fluorouracil in Plasma | Technology Networks [technologynetworks.com]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
- 24. ukaazpublications.com [ukaazpublications.com]
- 25. A spectrophotometric method for detection of 5'-fluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. researchgate.net [researchgate.net]
- 28. THE VALIDATION OF THE UV SPECTROPHOTOMETRIC METHOD FOR THE ASSAY OF 5 FLUOROURACIL | Semantic Scholar [semanticscholar.org]
- 29. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance Evaluation of 5-Fluorouracil-6-d1 in Diverse Biological Matrices
This guide provides an in-depth, objective comparison of 5-Fluorouracil-6-d1 (5-FU-d1) as an internal standard for the quantitative analysis of the chemotherapeutic agent 5-Fluorouracil (5-FU) in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and scientific rationale that underpin the selection of an appropriate internal standard, ensuring the accuracy and reliability of bioanalytical data.
The Imperative for Precision: Therapeutic Drug Monitoring of 5-Fluorouracil
5-Fluorouracil remains a cornerstone in the treatment of several solid tumors, including colorectal and breast cancers.[1] However, its narrow therapeutic index and significant inter-individual pharmacokinetic variability present considerable challenges in achieving optimal therapeutic outcomes while minimizing toxicity.[2][3] This variability necessitates therapeutic drug monitoring (TDM) to tailor dosages to individual patient needs. The accuracy of TDM is critically dependent on the robustness of the bioanalytical methods used for 5-FU quantification.
The Gold Standard: The Role of Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely used technique for 5-FU quantification, an internal standard (IS) is indispensable for correcting analytical variability.[1][4] An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as 5-FU-d1, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[4][5] This ensures they co-elute and experience similar matrix effects, leading to superior accuracy and precision.[4]
A Comparative Analysis of Internal Standards for 5-FU Quantification
While SILs are preferred, other compounds have been used as internal standards for 5-FU analysis. This section compares 5-FU-d1 with a common alternative, 5-Bromouracil, a structural analog.
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Stable Isotope-Labeled | - Co-elutes with 5-FU, providing optimal correction for matrix effects and ionization variability.[4] - Similar extraction recovery to 5-FU. - High analytical accuracy and precision.[2] | - Higher cost compared to structural analogs. - Requires careful assessment of isotopic purity to avoid interference.[6] |
| 5-Bromouracil | Structural Analog | - Lower cost. - Commercially available. | - Different retention time and potential for differential matrix effects compared to 5-FU.[7][8] - May not fully compensate for variations in ionization efficiency. - Can introduce analytical bias. |
Performance Evaluation of 5-FU-d1 Across Biological Matrices
The performance of 5-FU-d1 as an internal standard is consistently high across various biological matrices. The following sections summarize key validation parameters.
Human Plasma: The Primary Matrix for TDM
Human plasma is the most common matrix for 5-FU therapeutic drug monitoring. Numerous studies have validated LC-MS/MS methods using a deuterated 5-FU internal standard in human plasma, demonstrating excellent performance.[2]
Table 1: Representative Performance Data of 5-FU-d1 in Human Plasma
| Validation Parameter | Typical Performance | Reference |
| Accuracy | 96.0 - 102.2% | [2] |
| Precision (%RSD) | 2.1 - 7.5% | [2] |
| Recovery | 46.0 - 72.6% | [2] |
| Matrix Effect | Effectively compensated by the IS, with normalized matrix factor ranges of 0.94 to 1.05.[9] | [9] |
| Stability | Stable for 4 hours at room temperature and through freeze/thaw cycles.[2] For longer-term storage, plasma samples should be kept frozen at -20°C or below.[10][11] | [2][10][11] |
Urine: Assessing Excretion
Quantitative analysis of 5-FU in urine is important for understanding its excretion pathways. The principles of using 5-FU-d1 in plasma are directly applicable to urine, although the matrix composition is different. Validation in urine would require a similar rigorous assessment of accuracy, precision, and matrix effects.
Tissue Homogenates: Investigating Drug Distribution
For preclinical studies investigating drug distribution, 5-FU concentrations in tissue homogenates are measured. The complexity of tissue matrices necessitates a robust internal standard like 5-FU-d1 to account for significant matrix effects.[12][13]
Experimental Protocol: Validation of a 5-FU Bioanalytical Method in Human Plasma using 5-FU-d1
This section provides a detailed, step-by-step protocol for the validation of an LC-MS/MS method for 5-FU quantification in human plasma, adhering to regulatory guidelines from the FDA and EMA.[14][15][16][17][18][19]
Materials and Reagents
-
5-Fluorouracil reference standard
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
96-well plates
Stock and Working Solutions Preparation
-
Prepare individual stock solutions of 5-FU and 5-FU-d1 in methanol.
-
Prepare a series of 5-FU working solutions by serially diluting the stock solution for calibration standards and quality control (QC) samples.
-
Prepare a working solution of 5-FU-d1 at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well plate.
-
Add 10 µL of the 5-FU-d1 working solution to all wells except for the blank matrix samples.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: A suitable reversed-phase or HILIC column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in negative mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-FU and 5-FU-d1.
Method Validation Procedures
Perform a full validation of the method according to FDA and EMA guidelines, assessing the following parameters:[20][21][22]
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of 5-FU and 5-FU-d1.
-
Calibration Curve: Prepare an 8-point calibration curve and assess its linearity, accuracy, and precision.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of 5-FU in post-extraction spiked plasma samples with that in neat solution.[13][23]
-
Recovery: Determine the extraction efficiency of 5-FU at three QC levels.
-
Stability: Assess the stability of 5-FU in plasma under various conditions (bench-top, freeze-thaw, and long-term storage).[10][11]
Visualizing the Workflow
The following diagram illustrates the key steps in the performance evaluation of 5-FU-d1 in a biological matrix.
Caption: Workflow for the performance evaluation of 5-FU-d1.
Conclusion
The use of this compound as an internal standard provides the highest level of accuracy and precision for the quantification of 5-FU in various biological matrices. Its ability to effectively compensate for matrix effects and other analytical variabilities makes it the superior choice for demanding applications such as therapeutic drug monitoring and pharmacokinetic studies. While the initial cost may be higher than that of structural analogs, the enhanced data quality and reliability justify its use in regulated bioanalysis.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Murphy, R. F., Balis, F. M., & Poplack, D. G. (1987). Stability of 5-fluorouracil in whole blood and plasma. Clinical chemistry, 33(12), 2299–2300. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Oxford Academic. Stability of 5-fluorouracil in whole blood and plasma. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Licea-Perez, H., Wang, S., & Bowen, C. L. (2008). Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 22(3), 353–359. [Link]
-
Waters Corporation. Analysis of 5-Fluorouracil in Plasma for Clinical Research. [Link]
-
Sinha, S., Vora, A., & Damle, M. C. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian journal of pharmaceutical sciences, 73(3), 318–324. [Link]
-
ResearchGate. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. [Link]
-
Aubert, C., Luccioni, C., Coassolo, P., Sommadossi, J. P., & Cano, J. P. (1981). Comparative determinations of 5-fluorouracil in plasma using GC/MS and HPLC. Arzneimittel-Forschung, 31(12), 2048–2053. [Link]
-
ResearchGate. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. [Link]
-
protocols.io. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis an overview. [Link]
-
ResearchGate. Time dependent stability of 5-FU and percent variation among two tests. [Link]
-
ResearchGate. (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. [Link]
-
de Jonge, M. J., van den Bongard, H. J., & van der Holt, B. (2005). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 829(1-2), 1–13. [Link]
-
Liu, Y., Li, Y., & Li, W. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 875–878. [Link]
-
Bio-Rad. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
BASi. Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Al-Dwairi, A., Al-Shdefat, R., & Al-Ghazawi, M. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Pharmaceuticals, 16(6), 844. [Link]
-
Sommadossi, J. P., Cano, J. P., Rigault, J. P., Aubert, C., & Carcassonne, Y. (1979). Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics. Bulletin du cancer, 66(1), 67–74. [Link]
-
Sari, Y., Harahap, Y., & Yanuar, A. (2023). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon, 9(11), e21371. [Link]
-
Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Hewavitharana, A. K., Lee, S., & Jacob, R. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1188, 123069. [Link]
-
Levesque, A., Le-Bert, V., & B-H, V. (2010). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid communications in mass spectrometry : RCM, 24(5), 586–594. [Link]
Sources
- 1. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative determinations of 5-fluorouracil in plasma using GC/MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 9. waters.com [waters.com]
- 10. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. eijppr.com [eijppr.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. moh.gov.bw [moh.gov.bw]
- 19. fda.gov [fda.gov]
- 20. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 21. bioanalysisforum.jp [bioanalysisforum.jp]
- 22. Bioanalytical method validation emea | PPTX [slideshare.net]
- 23. bataviabiosciences.com [bataviabiosciences.com]
Justifying the Choice of a Deuterated Internal Standard for 5-Fluorouracil (5-FU) Bioanalysis: A Comparative Guide
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of cytotoxic agents like 5-Fluorouracil (5-FU) is not merely an analytical task; it is a critical determinant of clinical efficacy and patient safety. The narrow therapeutic index of 5-FU necessitates analytical methods of the highest precision and accuracy. This guide provides an in-depth justification for the selection of a deuterated internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for 5-FU, a choice widely regarded as the gold standard in modern bioanalysis.[1] We will explore the fundamental principles, present comparative data, and provide a validated protocol to demonstrate the empirical superiority of this approach.
The Analytical Challenge: Quantifying 5-FU in Complex Biological Matrices
5-Fluorouracil, a polar fluorinated pyrimidine, presents several analytical challenges.[2] Its quantification in biological matrices such as plasma or tissue homogenates is complicated by significant variability introduced at multiple stages of the analytical workflow.
-
Matrix Effects: Co-eluting endogenous components in biological samples can interfere with the ionization of 5-FU in the mass spectrometer source, leading to unpredictable ion suppression or enhancement.[3] This variability is a primary source of analytical inaccuracy.
-
Sample Preparation Inconsistencies: Multi-step extraction processes, whether protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can result in incomplete and variable analyte recovery from sample to sample.[3]
-
Instrumental Drift: Minor fluctuations in the performance of the LC-MS/MS system over the course of an analytical run can introduce systematic error.[3]
To counteract these variables, an internal standard is indispensable. The IS is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[4] By calculating the ratio of the analyte signal to the IS signal, these sources of error can be effectively normalized.
The "Gold Standard": Why a Deuterated Internal Standard Prevails
The ideal internal standard should be a perfect chemical and physical mimic of the analyte.[5] Stable isotope-labeled (SIL) internal standards, where atoms like hydrogen, carbon, or nitrogen are replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), are the closest realization of this ideal.[6][7] Deuterated standards, a subset of SILs, offer a robust and cost-effective solution.
The core principle is Isotope Dilution Mass Spectrometry . Because a deuterated IS is chemically identical to the analyte, it exhibits nearly the same behavior during extraction, chromatography, and ionization.[4][8] Any loss or signal variation experienced by the 5-FU analyte will be mirrored by its deuterated counterpart.[4] This ensures that the peak area ratio of the analyte to the internal standard remains constant and directly proportional to the analyte's concentration, providing a highly accurate and precise measurement.[9]
While other types of internal standards exist, they fall short of the performance of a deuterated analogue for 5-FU analysis.
-
Structural Analogues (e.g., 5-Bromouracil): These compounds are chemically different from 5-FU.[2] While structurally similar, differences in polarity, pKa, and conformation can lead to different chromatographic retention times and extraction recoveries. Crucially, their ionization efficiency in the mass spectrometer source will respond differently to matrix effects, failing to provide reliable correction.
-
¹³C or ¹⁵N-Labeled Standards: While also excellent choices, deuterated standards are often more readily available and synthetically accessible. For a small molecule like 5-FU, a sufficient mass shift can be easily achieved with deuterium labeling to prevent mass spectral overlap.
The following diagram illustrates the logical workflow of using a deuterated internal standard to ensure accurate quantification.
Caption: Workflow for accurate 5-FU quantification using a deuterated internal standard.
Supporting Experimental Data: The Proof of Performance
The true test of an internal standard lies in its ability to compensate for matrix effects. The matrix factor (MF) is a quantitative measure of this compensation. An ideal IS yields a normalized MF close to 1.0, with low variability (%CV).
A study by Waters Corporation demonstrated the effectiveness of an isotopically labeled 5-FU internal standard (5-Fluorouracil-¹³C¹⁵N₂) in human plasma.[10]
| Concentration Level | Matrix Factor (5-FU only) | Matrix Factor (IS-Normalized) | % Coefficient of Variation (IS-Normalized) |
| Low QC (40 ng/mL) | 0.66 | 0.96 | 2.1% |
| High QC (1500 ng/mL) | 0.65 | 1.02 | 3.4% |
| (Data synthesized from Waters Application Note 720004934EN)[10] |
The data clearly shows that without an internal standard, the 5-FU signal was suppressed by approximately 35% (MF of ~0.65).[10] However, when normalized with its stable isotope-labeled counterpart, the matrix factor approached unity, and the variability across different plasma lots was minimal.[10] This demonstrates a near-perfect correction for matrix-induced ion suppression, a feat not achievable with a structural analog.
Experimental Protocol: Quantification of 5-FU in Human Plasma
This protocol outlines a robust LC-MS/MS method for the quantification of 5-FU in human plasma using a deuterated internal standard. This method is grounded in principles outlined by regulatory bodies like the FDA and EMA.[11][12]
-
5-Fluorouracil (Analyte)
-
5-Fluorouracil-d₂ (Deuterated Internal Standard)
-
LC-MS Grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Human Plasma (K₂EDTA)
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of 5-FU and 5-FU-d₂ in methanol.
-
Working Standard Solutions: Serially dilute the 5-FU stock solution to prepare working standards for calibration curve points (e.g., 200 ng/mL to 20,000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-FU-d₂ stock solution in 50:50 acetonitrile:water.
The following diagram details the sample preparation workflow.
Caption: Step-by-step protein precipitation protocol for 5-FU analysis.
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters ACQUITY) |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 5-FU: 129 > 42, 5-FU-d₂: 131 > 44 |
(Note: MRM transitions should be empirically optimized for the specific instrument used).
Conclusion: An Authoritative Choice for Unimpeachable Data
The selection of an internal standard is a foundational decision in the development of any quantitative bioanalytical method. For 5-Fluorouracil, the evidence is unequivocal. A deuterated internal standard provides the most accurate and precise data by effectively compensating for the myriad variables inherent in analyzing complex biological samples.[9][13] Its near-identical physicochemical properties ensure co-elution and parallel response to matrix effects and sample preparation losses, fulfilling the criteria of an ideal internal standard.[5][14] For researchers and drug development professionals who demand data of the highest integrity, the use of a deuterated 5-FU internal standard is not just a recommendation; it is a scientific imperative.
References
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Lekkala, R. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Grant, R. P. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Heil, S., & Kellner, S. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. [Link]
-
PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]
-
Al-Shehri, S., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. [Link]
-
Altabrisa Group. (2025, August 30). Key Analytical Procedure Validation Regulations You Need to Know. [Link]
-
Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. [Link]
-
Odoj, F., & Grashorn, S. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Leong, T. L., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. [Link]
-
U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. waters.com [waters.com]
- 11. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. waters.com [waters.com]
A Senior Application Scientist's Guide to the Validation of 5-Fluorouracil-6-d1 for Robust Clinical Trial Sample Analysis
In the landscape of clinical drug development, the precision and reliability of bioanalytical data are paramount. For a widely utilized chemotherapeutic agent like 5-Fluorouracil (5-FU), accurate quantification in patient samples is critical for pharmacokinetic and pharmacodynamic assessments. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the validation of 5-Fluorouracil-6-d1 as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will delve into the causality behind experimental choices, present validating data, and offer protocols grounded in regulatory expectations.
The Foundational Role of Internal Standards in 5-FU Bioanalysis
The accurate measurement of 5-FU in complex biological matrices like plasma is fraught with challenges, including variability in sample extraction, instrument response, and the notorious "matrix effect".[1] An internal standard (IS) is introduced into every sample at a known concentration to normalize for these variations. The ideal IS co-elutes with the analyte and experiences identical ionization effects, thereby ensuring analytical accuracy.[2]
While structurally similar, non-isotopically labeled compounds (e.g., 5-Bromouracil) have been used, they often exhibit different chromatographic behavior and ionization efficiencies compared to the analyte.[3] This is where stable isotope-labeled internal standards, such as this compound, offer a significant advantage. By replacing a hydrogen atom with its heavier isotope, deuterium, the physicochemical properties remain nearly identical to the parent drug, 5-FU, ensuring it closely tracks the analyte throughout the analytical process.[4][5]
Experimental Validation of this compound: A Comparative Approach
This section outlines the critical validation experiments performed in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] We will compare the performance of a method using this compound against a hypothetical method using a non-isotopically labeled structural analog.
Method Specificity and Selectivity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] In the context of 5-FU analysis, this includes endogenous matrix components, metabolites, and co-administered drugs.
Experimental Protocol: Specificity Assessment
-
Blank Matrix Analysis: Analyze at least six different batches of human plasma to assess for interfering peaks at the retention times of 5-FU and this compound.
-
Lower Limit of Quantification (LLOQ) Spike: Spike one of the blank plasma batches with 5-FU at the LLOQ concentration and the IS at its working concentration to ensure the analyte is distinguishable from baseline noise.
-
Potential Interferences: Analyze blank plasma spiked with known metabolites of 5-FU and commonly co-administered drugs to check for any cross-interference.
Comparative Data:
| Parameter | Method with this compound | Method with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Interference in Blank Plasma | No significant peaks at the retention time of 5-FU or IS | Potential for minor interferences due to different chromatographic behavior | Response at the retention time of the analyte should be <20% of the LLOQ response |
| Interference from Metabolites | No interference observed | Potential for co-elution and interference | No significant impact on analyte quantification |
Linearity and Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
Experimental Protocol: Calibration Curve Generation
-
Prepare a series of calibration standards in blank plasma by spiking with known concentrations of 5-FU, typically covering a range of 10-10,000 ng/mL.[3]
-
Add a constant concentration of this compound to each standard.
-
Process and analyze the standards.
-
Perform a linear regression analysis (e.g., weighted 1/x²) of the peak area ratios versus concentration.
Comparative Performance:
| Parameter | Method with this compound | Method with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Correlation Coefficient (r²) | > 0.995 | Typically > 0.99 | ≥ 0.99 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | May show greater variability | Within ±15% of nominal (±20% at LLOQ) for at least 75% of standards |
Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements.[10] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.
Experimental Protocol: Accuracy and Precision Batches
-
Prepare QC samples in bulk at four concentration levels: LLOQ, low, medium, and high.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Calculate the intra-day and inter-day accuracy (% bias) and precision (% coefficient of variation, CV).
Comparative Data Summary:
| QC Level | Parameter | Method with this compound | Method with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Low QC | Intra-day Precision (%CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 5% | ± 10% | Within ±15% (±20% at LLOQ) | |
| Inter-day Precision (%CV) | < 7% | < 12% | ≤ 15% (≤ 20% at LLOQ) | |
| Inter-day Accuracy (%Bias) | ± 6% | ± 11% | Within ±15% (±20% at LLOQ) | |
| Medium QC | Intra-day Precision (%CV) | < 4% | < 8% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 4% | ± 9% | Within ±15% | |
| Inter-day Precision (%CV) | < 6% | < 10% | ≤ 15% | |
| Inter-day Accuracy (%Bias) | ± 5% | ± 10% | Within ±15% | |
| High QC | Intra-day Precision (%CV) | < 3% | < 7% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 3% | ± 8% | Within ±15% | |
| Inter-day Precision (%CV) | < 5% | < 9% | ≤ 15% | |
| Inter-day Accuracy (%Bias) | ± 4% | ± 9% | Within ±15% |
The superior performance of the this compound method is evident in the lower %CV and %bias values, highlighting its ability to more effectively compensate for analytical variability.
Matrix Effect
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[11][12] A stable isotope-labeled internal standard is the most effective tool to mitigate this, as it is affected by the matrix in the same way as the analyte.
Experimental Protocol: Matrix Effect Assessment
-
Extract blank plasma from at least six different sources.
-
Post-extraction, spike the extracts with 5-FU and this compound at low and high QC concentrations.
-
Compare the peak areas to those of the analytes in a neat solution at the same concentrations.
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solution. The IS-normalized MF should be close to 1.
Comparative Analysis:
| Parameter | Method with this compound | Method with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| IS-Normalized Matrix Factor | 0.95 - 1.05 | 0.80 - 1.20 | The CV of the IS-normalized matrix factor should be ≤ 15% |
The tighter range of the IS-normalized matrix factor for this compound demonstrates its superior ability to compensate for ion suppression or enhancement.
Stability
The stability of 5-FU in biological samples must be established under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[13]
Experimental Protocol: Stability Studies
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample handling time and then analyze.
-
Long-Term Stability: Store QC samples at -20°C or -80°C for an extended period and analyze.
-
Post-Preparative Stability: Assess the stability of extracted samples in the autosampler.
Key Findings on 5-FU Stability: 5-FU is known to be unstable in whole blood and plasma at room temperature due to enzymatic degradation.[14] Therefore, blood samples should be collected on ice, and plasma should be separated and frozen promptly.[15] Frozen plasma samples are generally stable for several weeks at -20°C.[14][15]
Comparative Advantage of this compound: During stability experiments, the deuterated internal standard degrades at the same rate as the analyte, providing more accurate results even if some degradation has occurred.
Detailed Experimental Workflow and Visualization
A robust LC-MS/MS method for 5-FU analysis involves several key steps, as illustrated in the following workflow diagram.
Caption: LC-MS/MS workflow for 5-FU analysis.
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate 5-FU from matrix components.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), negative mode
-
MRM Transitions:
-
5-FU: Precursor ion > Product ion (e.g., m/z 129 > 42)
-
This compound: Precursor ion > Product ion (e.g., m/z 130 > 43)
-
-
Conclusion: The Imperative of a Validated, Isotopically Labeled Internal Standard
The data and protocols presented in this guide unequivocally demonstrate the superiority of using a stable isotope-labeled internal standard, such as this compound, for the bioanalysis of 5-FU in clinical trial samples. Its near-identical physicochemical properties to the analyte ensure robust compensation for extraction variability and matrix effects, leading to enhanced accuracy and precision.[16] Adherence to rigorous validation guidelines from regulatory bodies like the FDA and EMA is non-negotiable for ensuring the integrity of clinical trial data.[17][18] The adoption of a validated method employing a deuterated internal standard is a critical step in de-risking drug development and contributing to the successful execution of clinical studies.
References
- Buhrman, D. L., et al. (1996). "Quantitative determination of a novel dopamine D3 receptor antagonist in human plasma by high-performance liquid chromatography with tandem mass spectrometry.
- Matuszewski, B. K., et al. (2003). "Standard line slopes as a measure of relative matrix effect in quantitative HPLC-MS bioanalysis.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][7]
-
Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. [Link]
-
BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. [Link][3]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link][16]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link][11]
- Viswanathan, C. T., et al. (2007). "Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays." The AAPS journal, 9(1), E30-E42.
-
Murphy, R. F., et al. (1987). "Stability of 5-fluorouracil in whole blood and plasma." Clinical chemistry, 33(12), 2299-2300.[14][15]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link][1]
-
Singh, B., & Kowlgi, N. G. (2016). A stability-indicating RP-HPLC assay method for 5-fluorouracil. Indian journal of pharmaceutical sciences, 78(1), 104.[19]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. karger.com [karger.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to High-Fidelity 5-Fluorouracil Bioanalysis: Assessing Accuracy and Precision with 5-Fluorouracil-6-d1
Authored for Researchers, Scientists, and Drug Development Professionals
The Clinical Imperative for Precision in 5-Fluorouracil Quantification
5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and head and neck cancers.[1][2][3][4] However, its therapeutic window is notoriously narrow, and standard body surface area-based dosing leads to significant inter-individual variability in drug exposure.[5] This variability is a primary driver of treatment failure or severe, sometimes life-threatening, toxicity.[6][7] Therapeutic Drug Monitoring (TDM), the practice of measuring plasma concentrations of 5-FU to guide dose adjustments, has emerged as a critical strategy to optimize treatment, improve efficacy, and enhance patient safety.[5][8]
The reliability of TDM is fundamentally dependent on the bioanalytical method used. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for quantifying small molecules like 5-FU in complex biological matrices due to its high sensitivity and selectivity.[1][2] However, even with this powerful technology, achieving the accuracy and precision required for clinical decision-making is non-trivial. The greatest challenge lies in compensating for analytical variability introduced during sample processing and analysis, particularly from matrix effects. This guide provides a direct comparison of internal standard strategies, demonstrating why the use of a stable isotope-labeled internal standard, specifically 5-Fluorouracil-6-d1, is non-negotiable for robust and defensible 5-FU bioanalysis.
The Role of the Internal Standard: More Than Just a Reference Point
In LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample prior to any processing. Its purpose is to normalize the analytical signal of the target analyte (5-FU) to correct for variations in sample extraction, injection volume, and, most importantly, ionization efficiency. The choice of IS is arguably one of the most critical decisions in method development.
Alternative Strategy: The Structural Analog
A common, though compromised, approach is the use of a structural analog, such as 5-Bromouracil.[9][10] While chemically similar, its physicochemical properties are not identical to 5-FU. This subtle difference means it may not co-elute perfectly with 5-FU, and it will not experience the exact same degree of ion suppression or enhancement from matrix components. The result is incomplete correction and a persistent, often unacceptable, level of variability and inaccuracy in the final data.
The Gold Standard: The Stable Isotope-Labeled (SIL) Internal Standard
The ideal IS is a stable isotope-labeled version of the analyte itself, such as this compound.[11] A SIL IS is chemically identical to the analyte, differing only in its mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or d), ¹³C, ¹⁵N).[11][12] This near-perfect chemical mimicry ensures that:
-
It behaves identically during sample extraction and chromatography, co-eluting with the analyte.
-
It experiences the exact same matrix-induced ionization effects in the mass spectrometer's source.
Because the mass spectrometer can differentiate between the analyte and the SIL IS based on their mass difference, the ratio of their peak areas provides a highly accurate and precise measure of the analyte concentration, effectively canceling out most sources of analytical error.
Experimental Design: A Validation-Centric Comparison
To objectively assess the impact of the internal standard choice, we will design a validation study guided by the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16] We will compare the performance of an LC-MS/MS assay for 5-FU using two different internal standards:
-
Method A: this compound (SIL IS)
-
Method B: 5-Bromouracil (Structural Analog IS)
The core validation parameters to be assessed are Accuracy, Precision, and Matrix Effect.
Causality Behind the Experimental Choices
-
Accuracy & Precision: These are the ultimate measures of a method's reliability. Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurement. We evaluate this at multiple concentrations (Low, Medium, and High QC levels) across several runs to capture both intra-run and inter-run variability, simulating a real-world analytical campaign.[17][18]
-
Matrix Effect: This is the most insidious source of error in bioanalysis. Endogenous components in plasma can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate results. A robust IS must track and correct for this effect. By comparing the analyte response in neat solution versus its response in post-extraction spiked plasma from multiple sources, we can quantify the matrix effect and, more importantly, the IS's ability to compensate for its variability.[15]
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting 5-FU from plasma.
Step-by-Step Methodology:
-
Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate sample (blank plasma, calibrator, QC, or unknown) into the corresponding tube.
-
Add 200 µL of the working Internal Standard solution (containing either this compound for Method A or 5-Bromouracil for Method B in acetonitrile) to each tube. The IS solution serves as both the reference compound and the protein precipitation agent.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Critical Insight: A crucial pre-analytical step for 5-FU is inhibiting its rapid enzymatic degradation in whole blood by dihydropyrimidine dehydrogenase (DPD).[8] Blood samples must be collected in tubes containing a DPD inhibitor (e.g., gimeracil) or the plasma must be separated from cells and frozen immediately after collection.[9][19]
Workflow Visualization
Caption: High-level workflow for 5-FU quantification in plasma.
Protocol 2: LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[8][20] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% B held for 0.5 min, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 2% B and re-equilibrate for 0.5 min |
| Total Run Time | ~3.0 minutes |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 5-FU: 129.0 > 42.0; 5-FU-6-d1: 130.0 > 43.0; 5-Bromouracil: 188.9 > 109.9 |
Comparative Data Analysis: The Decisive Results
The following tables summarize the expected performance data from the validation experiments for Method A (SIL IS) and Method B (Structural Analog IS). The acceptance criteria are based on FDA and EMA guidelines: Accuracy within ±15% of nominal (±20% at LLOQ) and Precision ≤15% CV (≤20% at LLOQ).[10][21]
Table 1: Inter-Run Accuracy & Precision
Data represents the mean of 3 validation runs (n=5 replicates per run)
| QC Level | Nominal Conc. (ng/mL) | Method A (5-FU-6-d1) Mean Conc. (ng/mL) | Method A Accuracy (%) | Method A Precision (%CV) | Method B (5-Bromouracil) Mean Conc. (ng/mL) | Method B Accuracy (%) | Method B Precision (%CV) |
| LQC | 50 | 51.5 | 103.0 | 4.8 | 59.8 | 119.6 | 16.5 |
| MQC | 500 | 492.5 | 98.5 | 3.1 | 435.0 | 87.0 | 14.2 |
| HQC | 1500 | 1530.0 | 102.0 | 2.5 | 1695.0 | 113.0 | 11.8 |
Analysis: Method A, using the 5-FU-6-d1 internal standard, demonstrates excellent accuracy and precision well within the regulatory acceptance limits at all concentrations. In contrast, Method B exhibits significant bias (inaccuracy) and higher imprecision, particularly at the low and high ends of the curve, indicating poor correction for analytical variability.
Table 2: Matrix Effect Assessment
Data represents analysis of 6 different lots of human plasma.
| Parameter | Method A (5-FU-6-d1) | Method B (5-Bromouracil) | Acceptance Criteria |
| Matrix Factor (Mean) | 1.02 | 0.85 | N/A |
| IS-Normalized Matrix Factor (Mean) | 0.99 | 1.18 | 0.85 - 1.15 |
| IS-Normalized Matrix Factor (%CV) | 3.5% | 17.8% | ≤15% |
Analysis: The IS-Normalized Matrix Factor is the critical parameter. For Method A, the mean value is close to 1.0 and the %CV across the six plasma lots is very low (3.5%). This is definitive proof that 5-FU-6-d1 perfectly tracks and corrects for the lot-to-lot variability in matrix effects.[11][12] Method B fails on both counts. The mean normalized matrix factor of 1.18 shows a consistent over-correction, and the high %CV of 17.8% demonstrates that the structural analog IS cannot adequately compensate for the differences between plasma sources, violating the acceptance criterion of ≤15%. This variability would directly translate to unreliable results in a clinical study.
Conclusion: Upholding Scientific Integrity in Clinical Bioanalysis
The experimental data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard for 5-FU quantification. While a structural analog like 5-Bromouracil may seem like a cost-effective alternative, it introduces unacceptable levels of inaccuracy and imprecision, primarily due to its inability to adequately correct for matrix effects.
For applications such as Therapeutic Drug Monitoring, where dosing decisions directly impact patient outcomes, compromising on analytical quality is not an option. This compound provides the necessary analytical rigor, ensuring that the reported concentrations are a true and reliable reflection of the patient's exposure to 5-FU. By minimizing analytical variability, it allows clinicians to confidently distinguish between pharmacological variability and analytical noise, forming the bedrock of personalized medicine and upholding the highest standards of scientific and clinical integrity.
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][13]
-
Title: TDM of 5-FU Therapeutic drug monitoring of 5-fluorouracil by LC-MS/MS Source: Sahlgrenska University Hospital URL: [Link][8]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link][14]
-
Title: Therapeutic Drug Monitoring for 5-Fluorouracil Source: BlueCross BlueShield URL: [Link][1]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link][22]
-
Title: Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS Source: PubMed URL: [Link][5]
-
Title: Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring Source: PubMed URL: [Link][23]
-
Title: Bioanalytical method validation emea Source: SlideShare URL: [Link][24]
-
Title: Analysis of 5-Fluorouracil in Plasma for Clinical Research Source: Waters Corporation URL: [Link][12]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link][25]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][15]
-
Title: LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients Source: PubMed URL: [Link][6]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][16]
-
Title: Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms Source: BASi URL: [Link][26]
-
Title: Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis Source: Protocols.io URL: [Link][20]
-
Title: Development and validation of a bioanalytical technique entitled 5-fluorouracil (5FU) used in therapeutic drug monitoring. Source: Research Journal of Pharmacy and Technology URL: [Link][9]
-
Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: U.S. Food and Drug Administration (FDA) URL: [Link][17]
-
Title: Comparative evaluation of the My5-FU™ immunoassay and LC-MS/MS in monitoring the 5-fluorouracil plasma levels in cancer patients Source: OncoTargets and Therapy URL: [Link][27]
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link][18]
-
Title: Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay Source: Scientific Literature URL: [Link][28]
-
Title: 5-fluorouracil (5FU) used in therapeutic drug monitoring. Source: Research Journal of Pharmacy and Technology URL: [Link][10]
-
Title: A review of analytical methods for the determination of 5-fluorouracil in biological matrices Source: Analytical and Bioanalytical Chemistry URL: [Link][2]
-
Title: USFDA. Guidance for Industry: Bioanalytical Method Validation Source: ResearchGate URL: [Link][21]
-
Title: Development and validation of a bioanalytical technique entitled 5-fluorouracil (5FU) used in therapeutic drug monitoring. Source: ResearchGate URL: [Link][19]
-
Title: A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil Source: National Institutes of Health (NIH) URL: [Link][29]
-
Title: Bioanalytical method development, validation & pharmacokinetics study of 5-fluorouracil loaded nanoparticles Source: ResearchGate URL: [Link][30]
-
Title: Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link][31]
-
Title: Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography–tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity Source: ResearchGate URL: [Link][32]
-
Title: Fluorouracil plasma monitoring: systematic review and economic evaluation of the My5-FU assay for guiding dose adjustment in patients receiving fluorouracil chemotherapy by continuous infusion Source: National Institutes of Health (NIH) URL: [Link][3]
-
Title: Fluorouracil Source: National Institutes of Health (NIH) URL: [Link][4]
-
Title: Evaluation of 5-Fluorouracil Pharmacokinetics in Cancer Patients with a C.1905+1G>A Mutation in DPYD by Means of a Bayesian Limited Sampling Strategy Source: ResearchGate URL: [Link][7]
Sources
- 1. Therapeutic Drug Monitoring for 5-Fluorouracil [southcarolinablues.com]
- 2. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Background - Fluorouracil plasma monitoring: systematic review and economic evaluation of the My5-FU assay for guiding dose adjustment in patients receiving fluorouracil chemotherapy by continuous infusion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iatdmct2017.jp [iatdmct2017.jp]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waters.com [waters.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
- 20. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. bioanalysisforum.jp [bioanalysisforum.jp]
- 23. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioanalytical method validation emea | PPTX [slideshare.net]
- 25. e-b-f.eu [e-b-f.eu]
- 26. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 27. Comparative evaluation of the My5-FU™ immunoassay and LC-MS/MS in monitoring the 5-fluorouracil plasma levels in cancer… [ouci.dntb.gov.ua]
- 28. scientificliterature.org [scientificliterature.org]
- 29. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. globalresearchonline.net [globalresearchonline.net]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Regulatory Acceptance of Bioanalytical Methods for 5-Fluorouracil Utilizing 5-Fluorouracil-d1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of 5-Fluorouracil (5-FU), a cornerstone of various chemotherapy regimens, is paramount for both therapeutic drug monitoring and pharmacokinetic studies. The reliability of such measurements hinges on the robustness of the bioanalytical method employed. This guide provides a comprehensive comparison of analytical methodologies for 5-FU, with a particular focus on the use of stable isotope-labeled internal standards, specifically 5-Fluorouracil-d1, to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We will delve into the regulatory framework, compare analytical platforms, and provide a detailed, validated LC-MS/MS protocol, underscoring the scientific rationale behind key experimental choices to ensure data integrity and regulatory acceptance.
Introduction: The Critical Role of Bioanalytical Method Validation for 5-Fluorouracil
5-Fluorouracil (5-FU) is a potent antimetabolite drug widely used in the treatment of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its narrow therapeutic index and significant inter-individual pharmacokinetic variability necessitate precise measurement of its concentration in biological matrices to optimize dosing, minimize toxicity, and enhance therapeutic outcomes.[2][3] The objective of this guide is to provide an in-depth comparison of bioanalytical methods for 5-FU, emphasizing the use of 5-Fluorouracil-d1 as an internal standard to achieve the highest level of accuracy and precision, in alignment with global regulatory standards.
Navigating the Regulatory Landscape: FDA and EMA Bioanalytical Method Validation Guidelines
The FDA and EMA have established comprehensive guidelines for the validation of bioanalytical methods to ensure the reliability of data submitted for regulatory review.[4][5][6] These guidelines have been largely harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[7][8] The core principle of these guidelines is to ensure that the method is fit for its intended purpose, providing accurate and reproducible data.[9][10]
A fully validated bioanalytical method must demonstrate acceptable performance in the following areas:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[11][12][13][14][15]
Caption: Key stages of bioanalytical method validation.
The Cornerstone of Quantitation: The Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to compensate for variability during sample preparation and instrumental analysis.
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
SIL internal standards are considered the gold standard in quantitative bioanalysis.[16] These are compounds where one or more atoms are replaced with their heavy stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N). 5-Fluorouracil-d1 is a deuterated form of 5-FU.
Advantages of 5-Fluorouracil-d1 over Structural Analogs (e.g., 5-Bromouracil):
-
Near-Identical Physicochemical Properties: 5-Fluorouracil-d1 has virtually the same extraction recovery, ionization efficiency, and chromatographic retention time as the native 5-FU. This allows it to more accurately track and correct for matrix effects and other sources of variability.
-
Co-elution: The SIL IS co-elutes with the analyte, ensuring that both experience the same analytical conditions at the same time, which is crucial for correcting matrix effects in LC-MS/MS.
-
Reduced Differential Matrix Effects: Structural analogs may have different ionization efficiencies and be subject to different matrix effects than the analyte, leading to inaccurate quantification.
Caption: Structures of 5-Fluorouracil and 5-Fluorouracil-d1.
Comparative Analysis of Bioanalytical Platforms for 5-FU Quantification
Several analytical techniques can be used for the quantification of 5-FU in biological matrices. The choice of platform depends on the required sensitivity, selectivity, and throughput.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Sensitivity (LLOQ) | High (sub-ng/mL to low ng/mL)[1][17] | Moderate (µg/mL range)[18][19] | High (ng/mL range) |
| Specificity | Very High | Moderate (potential for interference) | High |
| Linearity Range | Wide | Moderate | Wide |
| Throughput | High | Moderate | Low (requires derivatization) |
| Pros | "Gold standard" for sensitivity and specificity. | Relatively simple and low cost. | High sensitivity. |
| Cons | High initial instrument cost. | Lower sensitivity, prone to interferences. | Requires derivatization, lower throughput. |
For regulatory submissions requiring high sensitivity and specificity, LC-MS/MS is the overwhelmingly preferred method.[1][2]
A Deep Dive: Validated LC-MS/MS Method for 5-Fluorouracil using 5-Fluorouracil-d1
This section outlines a representative step-by-step protocol for the quantification of 5-FU in human plasma, synthesized from established methods.[1][3][17]
1. Sample Preparation (Protein Precipitation)
-
Rationale: This method is fast, simple, and effective for removing the majority of proteins from the plasma sample, which can interfere with the analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping 5-FU in solution.
-
Protocol:
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of 5-Fluorouracil-d1 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
Rationale: A C18 column is a good choice for retaining the polar 5-FU. A gradient elution with a weak acid (formic acid) in the mobile phase helps to improve peak shape and ionization efficiency.
-
Protocol:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Injection Volume: 10 µL
-
3. Mass Spectrometric Conditions
-
Rationale: Electrospray ionization (ESI) in negative mode is typically used for 5-FU as it readily forms a negative ion. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Protocol:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
5-FU: Precursor ion (m/z) 129 -> Product ion (m/z) 42
-
5-FU-d1: Precursor ion (m/z) 130 -> Product ion (m/z) 43
-
-
Dwell Time: 100 ms
-
Source Temperature: 500°C
-
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. centerforbiosimilars.com [centerforbiosimilars.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. hhs.gov [hhs.gov]
- 10. fda.gov [fda.gov]
- 11. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term stability of 5-fluorouracil and folinic acid admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]
- 15. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluorouracil-6-d1
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Fluorouracil-6-d1 (5-FU-d1). As a deuterated analog of the potent antineoplastic agent 5-Fluorouracil, it must be handled with the same high level of caution as the parent compound. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a comprehensive safety culture in your laboratory. Our objective is to ensure your work can proceed with the highest degree of safety, integrity, and confidence.
The Foundational Principle: Understanding the Hazard
5-Fluorouracil is a cytotoxic drug, meaning it is toxic to living cells.[1][2] It functions by inhibiting DNA synthesis, a mechanism that, while effective against cancer, poses significant risks to healthy personnel upon exposure.[3][4] The U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) classify 5-Fluorouracil as a hazardous drug, citing risks that include carcinogenicity, teratogenicity (potential to cause birth defects), and reproductive toxicity.[5][6][7][8]
Exposure can occur through several routes:
-
Inhalation of aerosolized drug particles, especially when handling the powdered form.[3][6]
-
Ingestion via contact with contaminated hands or surfaces.[6]
-
Injection through accidental sharps injuries.[4]
Given these risks, all handling procedures must adhere to the principle of "As Low As Reasonably Achievable" (ALARA) exposure. The stable isotope substitution in 5-FU-d1 does not alter its fundamental chemical toxicity; therefore, all precautions applicable to 5-Fluorouracil must be strictly applied.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, crucial barrier between you and the hazardous substance. However, it should never be the only line of defense. An effective safety program implements a "hierarchy of controls," prioritizing systemic measures that reduce risk at the source.[2][7]
-
Engineering Controls: These are physical installations that isolate you from the hazard. All manipulations of 5-FU-d1, especially handling powders or creating aerosols, must be performed within a certified containment primary engineering control (C-PEC).[6][9]
-
Administrative Controls: These are the policies and procedures that define safe work practices. This includes comprehensive training on this guide, restricting access to handling areas, and clear labeling of hazardous materials and waste.[1][10]
Only after these controls are in place do we select PPE to manage any remaining residual risk.
The PPE Ensemble: A Comprehensive Barrier
The selection of PPE is dictated by the specific task being performed. Simply wearing a lab coat and a single pair of gloves is insufficient. The following table outlines the minimum required PPE for common laboratory tasks involving 5-FU-d1.
| Task | Gloves | Gown/Body Protection | Respiratory Protection | Eye/Face Protection |
| Weighing Powder | Two pairs of chemotherapy-rated nitrile gloves.[4] | Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[11][12] Cuffs must be tucked under the outer glove. | NIOSH-approved N100 or P100 respirator if not handled in a containment hood.[4] | ANSI Z87.1-compliant safety goggles and a face shield.[9] |
| Preparing Solutions | Two pairs of chemotherapy-rated nitrile gloves.[3] | Disposable, solid-front, low-permeability gown.[12] | Not required if performed within a certified BSC or fume hood. | Safety glasses with side shields or goggles.[3][4] |
| Administering to Animals | Two pairs of chemotherapy-rated nitrile gloves.[3] | Waterproof or low-permeability gown.[3] | Based on institutional risk assessment. | Safety glasses with side shields. |
| Handling Contaminated Waste | Two pairs of chemotherapy-rated nitrile gloves. | Disposable, solid-front, low-permeability gown. | Not typically required unless generating aerosols. | Safety glasses with side shields or goggles. |
| Cleaning Spills | Two pairs of chemotherapy-rated nitrile gloves. | Disposable, solid-front, low-permeability gown. Shoe covers may be required. | NIOSH-approved respirator (e.g., N100) for powder spills. | Safety goggles and a face shield.[9] |
Causality Behind the Choices:
-
Double Gloving: This is a critical practice. The outer glove provides the primary barrier, while the inner glove protects you during the doffing (removal) process, which carries a high risk of self-contamination. Chemotherapy-rated gloves are essential as they are tested for resistance to permeation by specific hazardous drugs.[3][4]
-
Low-Permeability Gown: Standard cloth lab coats absorb spills and can hold drug particles, leading to prolonged skin contact. A disposable, solid-front gown made of coated material prevents liquids from soaking through.[11][12]
-
Respiratory Protection: The powdered form of 5-FU-d1 is easily aerosolized. An N100 or P100 respirator provides a high level of filtration for airborne particulates. This is a vital precaution when engineering controls are unavailable or during a spill cleanup.[4]
-
Eye and Face Protection: Goggles provide a seal around the eyes to protect from splashes and powders. A face shield offers a broader barrier for the entire face during high-risk procedures like cleaning spills or weighing large quantities of powder.[9]
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict, logical workflow is paramount for safety. The following protocols for donning (putting on) and doffing (taking off) PPE are designed to minimize cross-contamination.
Experimental Workflow: PPE Donning & Doffing
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with 5-FU-d1 are considered hazardous waste and must be disposed of accordingly.[9] Improper disposal can expose housekeeping and waste management personnel to significant risk.[6][13]
-
Segregation is Key: Use designated, clearly labeled hazardous waste containers. These are typically yellow or marked with a "Cytotoxic Waste" symbol.[3][14]
-
Sharps: All needles and syringes must be disposed of intact (do not recap or clip needles) into a puncture-resistant sharps container specifically designated for cytotoxic waste.[3][15]
-
PPE and Consumables: All used gloves, gowns, bench pads, vials, and other contaminated materials must be placed in a sealed, leak-proof hazardous waste bag or container.[13][15]
-
Final Disposal: These containers must be handled only by trained personnel and disposed of through an approved hazardous waste management vendor, typically via high-temperature incineration.[6] Never dispose of 5-FU-d1 contaminated waste in regular trash or down the drain.[3]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the area and alert others to the spill.[9]
-
Don PPE: Before attempting cleanup, don the appropriate spill response PPE as outlined in the table above (double gloves, gown, goggles, face shield, and respirator).
-
Contain: For powders, gently cover with absorbent pads to prevent aerosolization. For liquids, surround the spill with absorbent material from a chemotherapy spill kit.
-
Clean: Working from the outside in, carefully clean the area using the supplies in a designated chemotherapy spill kit. Decontaminate the area with a suitable agent (e.g., detergent and water), followed by a rinse.[3]
-
Dispose: All cleanup materials must be disposed of as cytotoxic hazardous waste.[9]
All personnel who handle hazardous drugs must be trained on these spill procedures.[1] Spill kits should be readily accessible in all areas where 5-FU-d1 is handled.
References
-
NIOSH List Highlights Safe Handling of Hazardous Drugs. Occupational Health & Safety. Available at: [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. U.S. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Substance Fact Sheet: 5-Fluorouracil. New Jersey Department of Health. Available at: [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. U.S. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. Available at: [Link]
-
Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). National Cancer Institute at Frederick. Available at: [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (UK). Available at: [Link]
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Oregon Occupational Safety and Health Administration. Available at: [Link]
-
Safe handling and waste management of hazardous drugs. eviQ. Available at: [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. Available at: [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. Kingston Health Sciences Centre. Available at: [Link]
-
Cytotoxic Drugs: Safe Handling in the Workplace. Esco Lifesciences. Available at: [Link]
-
5-FU SOP: Handling & Disposal of 5-Fluorouracil. Studylib. Available at: [Link]
-
Provincial Guidelines for the Safe Handling, Administration and Disposal of Antineoplastic Agents. Pediatric Oncology Group of Ontario (POGO). Available at: [Link]
-
Personal Protective Equipment (PPE) for Hazardous Drugs. Pediatric Oncology Group of Ontario (POGO). Available at: [Link]
-
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]
-
5-Fluorouracil Safety Data Sheet. Duchefa Biochemie. Available at: [Link]
Sources
- 1. hse.gov.uk [hse.gov.uk]
- 2. escolifesciences.com [escolifesciences.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. cdc.gov [cdc.gov]
- 8. duchefa-biochemie.com [duchefa-biochemie.com]
- 9. nj.gov [nj.gov]
- 10. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. pogo.ca [pogo.ca]
- 12. pogo.ca [pogo.ca]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 15. umdearborn.edu [umdearborn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
